Substance P(1-4)
Description
BenchChem offers high-quality Substance P(1-4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P(1-4) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H40N8O5 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H40N8O5/c23-10-2-1-7-15(20(33)30-13-5-9-17(30)21(34)35)28-18(31)16-8-4-12-29(16)19(32)14(24)6-3-11-27-22(25)26/h14-17H,1-13,23-24H2,(H,28,31)(H,34,35)(H4,25,26,27)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
VTGZBKFUTINRBR-QAETUUGQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Substance P(1-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P(1-4), the N-terminal fragment of the neuropeptide Substance P, has emerged as a molecule with distinct biological activities that differentiate it from its parent peptide. While Substance P is a well-known agonist of neurokinin receptors, Substance P(1-4) has been identified as a potent antagonist at these receptors, exhibiting unique inhibitory functions, particularly in hematopoietic systems. This guide provides a comprehensive overview of the current understanding of the mechanism of action of Substance P(1-4), focusing on its receptor interactions, signaling pathways, and cellular effects. It consolidates quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular pathways.
Introduction
Substance P (SP) is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) that belongs to the tachykinin family of neuropeptides. It is a potent agonist for neurokinin receptors (NK-R), with a primary affinity for the NK-1 receptor, and is involved in a wide range of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1]
Substance P(1-4) (Arg-Pro-Lys-Pro) is an N-terminal fragment of Substance P, produced through the metabolic breakdown of the full-length peptide.[2] Unlike its parent molecule, Substance P(1-4) has been characterized as a potent neurokinin receptor antagonist.[3] Its most notable described function is the regulation of hematopoiesis, where it inhibits the formation of endogenous erythroid colonies (EEC).[3] This inhibitory action is particularly interesting as it appears to be independent of the classical NK-1 and NK-2 receptors, suggesting a novel mechanism of action.
Receptor Interaction and Binding
The precise receptor through which Substance P(1-4) exerts its biological effects remains to be definitively identified. While it is classified as a neurokinin receptor antagonist, studies have shown that its inhibitory effects on erythroid progenitors are not reversed by antagonists of NK-1R and NK-2R, indicating that it does not act through these classical Substance P receptors.[4]
One study on human pituitary SP receptors found that the fragment SP(1-4) was poorly bound by the receptor, with a dissociation constant (Kd) greater than 10⁻⁶ mol/L.[5] This further supports the hypothesis that SP(1-4) may interact with a yet-to-be-identified receptor or a subtype of neurokinin receptor that is distinct from the well-characterized NK-1R.
Table 1: Binding Affinities of Substance P and its Fragments to the Human Pituitary Substance P Receptor [5]
| Ligand | Dissociation Constant (Kd) (mol/L) |
| Substance P | 1.76 x 10⁻⁸ |
| [D-Tyr⁰]SP | 3.53 x 10⁻⁸ |
| [D-Tyr⁰,Nor,Leu¹¹]SP | 1.93 x 10⁻⁸ |
| SP-(3-11) | 9.24 x 10⁻⁸ |
| SP-(7-10) | 2.86 x 10⁻⁷ |
| SP-(5-8) | > 10⁻⁶ |
| SP-(1-4) | > 10⁻⁶ |
Signaling Pathways
The signaling mechanism of Substance P(1-4) exhibits a clear example of biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. While the full-length Substance P peptide activates both the inositol trisphosphate/diacylglycerol (IP3/DAG) and the cyclic adenosine monophosphate (cAMP) pathways, N-terminal fragments like Substance P(1-4) demonstrate a distinct signaling profile.[2]
Studies have shown that N-terminal metabolites of Substance P retain the ability to increase intracellular calcium concentrations ([Ca²⁺]i) but lose the capacity to stimulate cAMP production.[2] This suggests that Substance P(1-4) likely initiates a signaling cascade that is dependent on calcium mobilization from intracellular stores, while being uncoupled from the adenylyl cyclase pathway.
Proposed Signaling Pathway for Substance P(1-4)
The following diagram illustrates the proposed biased signaling mechanism of Substance P(1-4) in contrast to the full-length Substance P.
Caption: Contrasting signaling pathways of Substance P and Substance P(1-4).
Cellular Effects
The primary and most well-documented cellular effect of Substance P(1-4) is its potent inhibition of hematopoietic progenitor cell proliferation and differentiation.
Inhibition of Erythroid Colony Formation
In studies on bone marrow mononuclear cells from patients with polycythemia vera (PV), Substance P(1-4) demonstrated a significant in vitro inhibitory effect on the formation of endogenous erythroid colonies (EEC). This inhibition was observed at physiological concentrations (10⁻⁸ M).[4]
Table 2: Effects of Substance P(1-4) on Erythroid Progenitors in Polycythemia Vera [3]
| Concentration Range | Cell Type | Effect | Quantitative Measure |
| 0.1 nM - 1 µM | PV bone marrow cultures | Inhibition of EEC formation | - |
| 0.1 nM - 1 µM | PV CD36+/GpA- cells | Decrease in erythroid colony numbers | 47% decrease |
| 0.1 nM - 1 µM | PV CD36+/GpA- cells | Inhibition of proliferation | 30% inhibition |
| 10 nM | PV CD36+/GpA- cells | Increase in cell death | 27.3% increase |
These findings highlight the potential of Substance P(1-4) as a regulator of erythropoiesis, particularly in pathological conditions characterized by excessive red blood cell production.
Experimental Protocols
Hematopoietic Progenitor Cell Culture for EEC Assay
This protocol is a general guideline for the culture of bone marrow mononuclear cells to assess the effect of Substance P(1-4) on endogenous erythroid colony formation.
Materials:
-
Bone marrow aspirate
-
Ficoll-Paque PLUS
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Methylcellulose-based medium (e.g., MethoCult™) without erythropoietin (EPO)
-
Substance P(1-4) stock solution
-
35 mm culture dishes
Procedure:
-
Isolate bone marrow mononuclear cells (BMMCs) from the aspirate using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated BMMCs twice with IMDM.
-
Resuspend the cells in IMDM supplemented with 2% FBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Prepare the plating mixture by adding BMMCs to the methylcellulose-based medium at a final concentration of 1 x 10⁵ cells/mL.
-
Add Substance P(1-4) to the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control.
-
Vortex the tubes to ensure thorough mixing.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂.
-
After 14 days of incubation, score the number of endogenous erythroid colonies (burst-forming unit-erythroid, BFU-E) under an inverted microscope.
Measurement of Intracellular Calcium Flux
This protocol describes a method for measuring changes in intracellular calcium concentration in response to Substance P(1-4) using a fluorescent calcium indicator.
Materials:
-
Target cells (e.g., hematopoietic progenitor cells, cell lines)
-
Fura-2 AM or Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Probenecid (optional, to prevent dye extrusion)
-
Substance P(1-4)
-
Ionomycin (positive control)
-
EGTA (for chelation of extracellular calcium)
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Seed the target cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare the dye loading solution by diluting Fura-2 AM or Fluo-4 AM in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add HBSS (with or without Ca²⁺ and Mg²⁺, depending on the experimental design) to the wells. If using, add probenecid to the final buffer.
-
Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature.
-
Establish a baseline fluorescence reading for each well.
-
Add Substance P(1-4) at various concentrations to the wells using the instrument's injection system.
-
Record the fluorescence intensity over time. For Fura-2 AM, record the emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4 AM, use excitation at ~490 nm and emission at ~520 nm.
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence signal (Fmax), followed by EGTA to obtain the minimum fluorescence signal (Fmin) for calibration purposes.
-
Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence relative to the baseline to determine the intracellular calcium response.
Caption: A typical workflow for a fluorescent-based intracellular calcium flux assay.
Conclusion and Future Directions
Substance P(1-4) represents a fascinating example of how proteolytic processing of a neuropeptide can generate a fragment with distinct and even opposing biological activities. Its role as a neurokinin receptor antagonist and its inhibitory effects on erythropoiesis, independent of NK-1 and NK-2 receptors, point towards a novel signaling pathway. The discovery of its biased signaling, leading to intracellular calcium mobilization without affecting cAMP levels, provides a crucial piece of the puzzle.
However, significant questions remain. The primary target receptor for Substance P(1-4) is yet to be identified. Unraveling the identity of this receptor will be a critical step in fully understanding its mechanism of action. Furthermore, the downstream effectors of the calcium signal initiated by Substance P(1-4) need to be elucidated to connect the initial signaling event to the observed cellular responses of proliferation inhibition and increased cell death in hematopoietic progenitors.
Future research should focus on:
-
Receptor deorphanization studies to identify the specific receptor for Substance P(1-4).
-
Detailed signaling pathway analysis to map the downstream targets of the calcium signal.
-
In vivo studies to confirm the physiological relevance of Substance P(1-4) in regulating hematopoiesis and other potential biological processes.
A deeper understanding of the mechanism of action of Substance P(1-4) could open up new therapeutic avenues for the treatment of myeloproliferative disorders and other conditions where targeted inhibition of cell proliferation is desired.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. N-terminal substance P fragments inhibit the spinally induced, NK 1 receptor mediated behavioural responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N- and C-terminal substance P fragments: differential effects on striatal [3H]substance P binding and NK1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P(1-4): A Technical Guide to its Function as a Neurokinin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, is the endogenous ligand for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor implicated in a myriad of physiological and pathophysiological processes including pain transmission, inflammation, and emesis. While the full-length peptide acts as a potent agonist, there is growing evidence that N-terminal fragments of Substance P can exhibit antagonistic properties at neurokinin receptors. This technical guide focuses on the N-terminal tetrapeptide fragment, Substance P(1-4) (SP(1-4)), and its role as a neurokinin receptor antagonist. We will delve into the available data on its binding affinity, its mechanism of action, and the experimental protocols used to characterize its function. This document aims to provide a comprehensive resource for researchers investigating the therapeutic potential of SP(1-4) and related peptidomimetics.
Introduction to Substance P and Neurokinin Receptors
Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin family of neuropeptides.[1] Its biological effects are primarily mediated through the NK1 receptor, though it can also interact with lower affinity with NK2 and NK3 receptors.[2] The NK1 receptor is a class A G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to Gαq/11.[3] This coupling activates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses.[3][4]
Substance P(1-4) as a Neurokinin Receptor Antagonist
While the C-terminal region of Substance P is crucial for receptor activation, N-terminal fragments have been observed to possess distinct biological activities, including antagonism of NK1 receptor-mediated effects.[5][6] Substance P(1-4), with the sequence Arg-Pro-Lys-Pro, is a naturally occurring metabolite of the parent peptide.[7]
Mechanism of Action
The precise mechanism by which Substance P(1-4) exerts its antagonistic effects is still under investigation and appears to be more complex than simple competitive binding at the orthosteric site for Substance P. Studies on N-terminal fragments like SP(1-7) have shown that they can inhibit SP-induced behavioral responses, suggesting an antagonistic interaction at the NK1 receptor.[5] However, these fragments often do not compete effectively with radiolabeled Substance P in binding assays, indicating a low affinity for the receptor in its agonist-binding conformation.[8]
Interestingly, some N-terminal fragments have been shown to induce NK1 receptor internalization, a process typically associated with agonist binding.[8] This suggests that these fragments may bind to a different conformation of the receptor or to an allosteric site, thereby modulating the receptor's response to the full-length agonist without directly competing for the same binding pocket. One study noted that N-terminal fragments of SP were inactive in stimulating downstream signaling pathways like cAMP accumulation, further supporting a non-agonistic role.[7]
Data Presentation: Binding Affinity and Functional Antagonism
| Compound | Receptor | Assay Type | Species | Value | Reference |
| Substance P | NK1 | Radioligand Binding (IC50) | Rat | 11.8 nM | [8] |
| SP(1-7) | NK1 | Radioligand Binding (Displacement) | Rat | No displacement up to 10 µM | [8] |
| SP(1-7) | NK1 | Behavioral Assay (in vivo antagonism) | Mouse | Effective at 1.0-4.0 pmol | [5] |
| SP(1-4) | NK-R | Functional Assay (Inhibition of EEC formation) | Human | 0.1 nM - 1 µM | [9] |
EEC: Endogenous Erythroid Colony
Experimental Protocols
The characterization of Substance P(1-4) as a neurokinin receptor antagonist involves a combination of binding and functional assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the ability of a test compound (e.g., SP(1-4)) to compete with a radiolabeled ligand for binding to the neurokinin receptor.
Objective: To determine the binding affinity (Ki) of Substance P(1-4) for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled NK1 receptor ligand (e.g., [3H]Substance P or a high-affinity antagonist).
-
Unlabeled Substance P (for defining non-specific binding).
-
Substance P(1-4) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the assay buffer.
-
Add increasing concentrations of unlabeled Substance P(1-4) to compete for binding.
-
A set of tubes containing the radioligand and a high concentration of unlabeled Substance P is used to determine non-specific binding.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of SP(1-4) by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the SP(1-4) concentration to determine the IC50 value (the concentration of SP(1-4) that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.
Objective: To assess the functional antagonism of Substance P(1-4) against Substance P-induced calcium release.
Materials:
-
Cells endogenously or recombinantly expressing the NK1 receptor (e.g., U373 MG astrocytoma cells or transfected HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P (agonist).
-
Substance P(1-4) (antagonist).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.
Protocol:
-
Culture the cells in appropriate multi-well plates.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with the physiological salt solution to remove excess dye.
-
Pre-incubate the cells with varying concentrations of Substance P(1-4) for a defined period.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of Substance P to stimulate the cells and record the change in fluorescence over time.
-
Analyze the data to determine the extent to which Substance P(1-4) inhibits the Substance P-induced calcium signal.
-
Calculate the IC50 value for the antagonistic effect of Substance P(1-4).
Visualizations
Signaling Pathway Diagram
Caption: NK1 Receptor signaling pathway and the antagonistic action of Substance P(1-4).
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing Substance P(1-4) as an NK1 antagonist.
Conclusion
Substance P(1-4) represents an intriguing endogenous peptide with potential as a neurokinin receptor antagonist. While its precise mechanism of action and high-resolution quantitative binding data require further elucidation, the existing evidence points towards a modulatory role at the NK1 receptor that is distinct from classical competitive antagonism. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further investigate the pharmacological properties of SP(1-4) and its potential as a lead compound for the development of novel therapeutics targeting the neurokinin system. Future studies should focus on obtaining definitive binding affinity values and exploring the potential for allosteric modulation of the NK1 receptor by this and other N-terminal Substance P fragments.
References
- 1. Regulation of Spinal Substance P Release by Intrathecal Calcium Channel Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 4. substance P | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. N-terminal substance P fragments inhibit the spinally induced, NK 1 receptor mediated behavioural responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Substance P(1-4): A Modulator of Erythroid Progenitor Proliferation and Differentiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropoiesis, the process of red blood cell production, is a tightly regulated sequence of events involving the proliferation and differentiation of hematopoietic stem and progenitor cells. Substance P (SP), a neuropeptide of the tachykinin family, and its N-terminal fragment, Substance P(1-4) [SP(1-4)], have emerged as regulators of normal and pathological hematopoiesis.[1][2] This technical guide delves into the effects of SP(1-4) on erythroid colony formation, with a particular focus on its inhibitory role in the context of erythropoietin-independent growth, a hallmark of myeloproliferative neoplasms like polycythemia vera (PV).[1] We will explore the quantitative effects, experimental methodologies, and underlying signaling pathways associated with SP(1-4)'s influence on erythroid progenitors.
Quantitative Effects of Substance P(1-4) on Erythroid Colony Formation
The primary impact of Substance P(1-4) on erythroid progenitors, particularly in the context of polycythemia vera, is inhibitory. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Effect of Substance P(1-4) on Endogenous Erythroid Colony (EEC) Formation in Polycythemia Vera Bone Marrow Cultures [3]
| Treatment Concentration | Inhibition of EEC Formation |
| 0.1 nM - 1 µM | Up to 47% decrease in erythroid colony numbers |
Table 2: Effect of Substance P(1-4) on Purified CD36+/GpA- Erythroid Progenitors from Polycythemia Vera Patients [3]
| Treatment Concentration | Effect on Proliferation | Effect on Cell Death |
| 0.1 nM - 1 µM | ~30% inhibition | 27.3% increase |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for reproducing and building upon the existing research. The following protocols are based on the key experiments investigating the effects of SP(1-4) on erythroid colony formation.
Isolation of Bone Marrow Mononuclear Cells (BMMCs) and CD36+ Erythroid Progenitors
-
Objective: To obtain a purified population of early erythroid progenitors for in vitro assays.
-
Methodology:
-
Bone marrow aspirates are subjected to density gradient centrifugation (e.g., using Ficoll-Paque) to isolate bone marrow mononuclear cells (BMMCs).
-
For purification of erythroid progenitors, BMMCs are incubated with anti-CD36 magnetic microbeads.
-
The cell suspension is then passed through a magnetic separation column, and the retained CD36+ cells are collected.
-
The purity of the isolated CD36+ population is typically assessed by flow cytometry.
-
Endogenous Erythroid Colony (EEC) Forming Assay
-
Objective: To assess the erythropoietin-independent formation of erythroid colonies, a characteristic feature of polycythemia vera.
-
Methodology:
-
Isolated BMMCs or purified CD36+ cells are cultured in a semi-solid medium, such as methylcellulose (e.g., MethoCult).[4]
-
The culture medium is supplemented with fetal bovine serum, bovine serum albumin, and other necessary nutrients, but critically, without the addition of exogenous erythropoietin (EPO) .[1]
-
Substance P(1-4) is added to the cultures at the desired concentrations (e.g., 0.1 nM to 1 µM).[3]
-
The cultures are incubated for approximately 14 days in a humidified incubator at 37°C and 5% CO2.
-
Erythroid colonies (Burst-Forming Unit-Erythroid or BFU-E type) are identified by their characteristic morphology and hemoglobinization (red color) and counted using an inverted microscope.[5][6]
-
Cell Proliferation and Viability Assays
-
Objective: To quantify the effect of SP(1-4) on the proliferation and survival of erythroid progenitors.
-
Methodology:
-
Purified CD36+ cells are cultured in a liquid medium in the presence or absence of SP(1-4) at various concentrations.
-
Proliferation: Cell proliferation can be measured using various standard assays, such as the incorporation of tritiated thymidine ([³H]-thymidine) or colorimetric assays like MTT or WST-1.
-
Viability/Apoptosis: Cell viability is assessed using methods like Trypan Blue exclusion. To specifically quantify apoptosis (programmed cell death), flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is commonly employed. An increase in the percentage of Annexin V-positive cells indicates an induction of apoptosis.[3]
-
Signaling Pathways and Experimental Workflows
The inhibitory effects of Substance P(1-4) on erythroid progenitors are mediated by specific signaling pathways. The diagrams below, generated using the DOT language, visualize these pathways and the experimental workflow.
Caption: Proposed signaling pathway for Substance P(1-4) in PV erythroid progenitors.
References
- 1. Inhibitory effect of the substance P and its derivative on erythropoietin-independent growth of erythroid progenitors in polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HIF1α synergizes with glucocorticoids to promote BFU-E progenitor self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Characterization, regulation and targeting of erythroid progenitors in normal and disordered human erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Production and Regulation of Substance P(1-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and neurogenic responses. Its biological activity is not solely confined to the full-length peptide but is also modulated by its various metabolites. Among these, the N-terminal fragment Substance P(1-4) has garnered increasing interest. This technical guide provides an in-depth exploration of the endogenous production and regulation of Substance P(1-4). It details the enzymatic pathways responsible for its generation, summarizes quantitative data on its production, outlines comprehensive experimental protocols for its study, and visualizes the key processes through signaling and workflow diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction to Substance P and its Metabolism
Substance P is a member of the tachykinin family of neuropeptides and is encoded by the TAC1 gene.[1] It is synthesized as a larger precursor protein, preprotachykinin-A, which undergoes post-translational processing to yield the mature 11-amino-acid peptide. The biological effects of Substance P are primarily mediated through its interaction with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1]
The regulation of Substance P signaling is intricately controlled not only at the level of its synthesis and release but also through its metabolic degradation. Proteolytic processing of Substance P by various enzymes leads to the formation of several smaller fragments, each with potentially distinct biological activities. This enzymatic cleavage can terminate or alter the signaling of the parent peptide.
Endogenous Production of Substance P(1-4)
Substance P(1-4) is the N-terminal tetrapeptide fragment of Substance P, with the amino acid sequence Arg-Pro-Lys-Pro. Its endogenous production is a result of the enzymatic cleavage of the full-length Substance P molecule.
Enzymatic Pathways
The generation of Substance P(1-4) is attributed to the action of several proteases, primarily belonging to the metalloprotease and serine protease families.[2] While the precise, singular enzyme responsible for the specific cleavage between Proline at position 4 and Glutamine at position 5 has not been definitively identified in all tissues, evidence points to the involvement of enzymes such as:
-
Angiotensin-Converting Enzyme (ACE): ACE is known to be involved in the metabolism of various neuropeptides, including Substance P.[3][4] It can cleave Substance P at multiple sites, potentially contributing to the generation of N-terminal fragments.
-
Neprilysin (NEP; also known as neutral endopeptidase 24.11): NEP is another key metalloprotease implicated in the degradation of Substance P.[3][4] Its activity can lead to the formation of various fragments, including those containing the N-terminus.
-
Other Metalloproteases: The inhibition of Substance P degradation by broad-spectrum metalloprotease inhibitors suggests the involvement of other, less characterized enzymes in its metabolism.[3]
The proteolytic processing of Substance P is a complex process, and the profile of generated fragments, including Substance P(1-4), can vary depending on the tissue and the specific enzymatic milieu present.
Regulation of Substance P(1-4) Production
The endogenous levels of Substance P(1-4) are tightly regulated by controlling the activity of the enzymes responsible for its production and the availability of its substrate, Substance P.
Regulation of Protease Activity
The activity of metalloproteases like ACE and NEP can be modulated by various factors, including:
-
Endogenous inhibitors and activators: The local tissue environment contains numerous factors that can influence enzyme activity.
-
Pharmacological agents: Specific inhibitors of ACE (e.g., captopril) and NEP (e.g., phosphoramidon) can be used to experimentally manipulate the metabolism of Substance P and, consequently, the production of its fragments.[4]
-
Gene expression and protein trafficking: The expression levels and subcellular localization of these proteases are critical determinants of their overall activity.
Regulation of Substance P Availability
The concentration of Substance P available for enzymatic processing is regulated by:
-
Synthesis and release: The transcription of the TAC1 gene and the subsequent release of Substance P from neurons and other cells are key regulatory points.
-
Receptor binding and internalization: Binding of Substance P to its NK1 receptor can lead to internalization of the receptor-ligand complex, which can influence the extracellular concentration of the peptide.[1]
Quantitative Data on Substance P(1-4) Production
Quantitative data on the in vivo concentrations of Substance P(1-4) are scarce. However, in vitro studies have provided insights into its production by different cell types.
| Cell Type | Substance P(1-4) Production (pmol/mL) | Experimental Condition | Reference |
| Fibroblasts | ~150 | Incubation with 1,500 pmol/mL of Substance P for 1 hour | [3] |
| Coronary Artery Endothelial Cells (CAECs) | ~100 | Incubation with 1,500 pmol/mL of Substance P for 1 hour | [3] |
| Peritoneal Macrophages (PMs) | ~50 | Incubation with 1,500 pmol/mL of Substance P for 1 hour | [3] |
Table 1: In Vitro Production of Substance P(1-4) by Different Cell Types. This table summarizes the amount of Substance P(1-4) produced by murine fibroblasts, coronary artery endothelial cells, and peritoneal macrophages after a one-hour incubation with a high concentration of Substance P. Data are approximate values derived from the graphical representation in the cited source.
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of Substance P(1-4) from biological samples.
Neuropeptide Extraction from Tissue
This protocol is adapted from established methods for neuropeptide extraction from brain tissue.[5][6]
Objective: To extract Substance P and its fragments, including Substance P(1-4), from tissue samples while minimizing enzymatic degradation.
Materials:
-
Frozen tissue sample
-
Homogenization buffer: 1 M acetic acid or 0.1% trifluoroacetic acid (TFA) in water[2]
-
Dounce homogenizer or sonicator
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE activation solution: 50% acetonitrile / 50% 0.1% formic acid in water
-
SPE equilibration and wash solution: 0.1% formic acid in water
-
SPE elution solution: 50% acetonitrile / 50% 0.1% formic acid in water
-
Vacuum manifold for SPE
-
Lyophilizer or vacuum concentrator
Procedure:
-
Weigh the frozen tissue sample.
-
Add 10 volumes of ice-cold homogenization buffer (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer or sonicator until a uniform suspension is achieved.
-
Incubate the homogenate on ice for 20 minutes to allow for peptide extraction.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted peptides.
-
Solid-Phase Extraction (for sample cleanup and concentration): a. Activate a C18 SPE cartridge by passing 1 mL of activation solution. b. Equilibrate the cartridge with 1 mL of equilibration solution. c. Load the supernatant onto the cartridge. d. Wash the cartridge with 1 mL of wash solution to remove salts and other hydrophilic impurities. e. Elute the peptides with 1 mL of elution solution.
-
Dry the eluted sample using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried peptide extract in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Quantification of Substance P(1-4) by LC-MS/MS
This protocol outlines the general steps for quantifying Substance P(1-4) using liquid chromatography-tandem mass spectrometry.[3][7]
Objective: To accurately and sensitively quantify the concentration of Substance P(1-4) in a prepared biological sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
Reconstituted peptide extract (from section 5.1)
-
Substance P(1-4) synthetic standard
-
Stable isotope-labeled internal standard for Substance P(1-4) (recommended for accurate quantification)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
C18 analytical column (e.g., 150 x 2.0 mm, 5 µm particle size)[3]
Procedure:
-
Method Development: a. Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) by infusing the Substance P(1-4) standard. b. Perform a product ion scan to identify the most intense and specific fragment ions of Substance P(1-4) for Multiple Reaction Monitoring (MRM). c. Develop a chromatographic gradient to achieve good separation of Substance P(1-4) from other sample components. A typical gradient might run from 5% to 95% Mobile Phase B over several minutes.
-
Sample Analysis: a. Prepare a calibration curve using the synthetic Substance P(1-4) standard at a range of concentrations relevant to the expected sample concentrations. b. Add a known amount of the internal standard to all samples and calibration standards. c. Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Data Analysis: a. Integrate the peak areas for the MRM transitions of both the endogenous Substance P(1-4) and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. d. Determine the concentration of Substance P(1-4) in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Overview of Substance P synthesis and metabolism.
Caption: Experimental workflow for SP(1-4) extraction and quantification.
Conclusion
The endogenous production of Substance P(1-4) is a critical aspect of the overall regulation of tachykinin signaling. Generated through the proteolytic cleavage of Substance P by metalloproteases such as ACE and NEP, its levels are governed by the activity of these enzymes and the availability of the parent peptide. While in vivo quantitative data remains an area for further investigation, in vitro studies have begun to elucidate its production by various cell types. The experimental protocols detailed in this guide provide a robust framework for the accurate quantification of Substance P(1-4), which will be essential for further exploring its physiological and pathological roles. A deeper understanding of the production and regulation of this N-terminal fragment will undoubtedly open new avenues for therapeutic intervention in conditions where Substance P signaling is dysregulated.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
Substance P(1-4) Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, is a well-characterized mediator of pain, inflammation, and various physiological processes through its interaction with neurokinin receptors, primarily the neurokinin-1 receptor (NK1R). However, the metabolic processing of Substance P yields smaller fragments with distinct biological activities. This guide focuses on the N-terminal fragment, Substance P(1-4) (SP(1-4)), and elucidates its signaling pathways, which diverge significantly from the parent peptide. While full-length Substance P acts as a potent agonist at NK1R, current evidence suggests that SP(1-4) functions as an antagonist or a modulator with unique inhibitory functions, particularly in hematopoiesis, through mechanisms that may be independent of classical neurokinin receptors. This document provides a comprehensive overview of the available data, experimental methodologies, and the current understanding of SP(1-4) signaling.
Introduction to Substance P and its Metabolism
Substance P is a member of the tachykinin family of neuropeptides, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is widely distributed in the central and peripheral nervous systems and exerts its effects by binding to G protein-coupled receptors (GPCRs), with a high affinity for the NK1R.[2] Upon binding, Substance P typically activates Gαq and Gαs proteins, leading to the mobilization of intracellular calcium and the production of cyclic AMP (cAMP), respectively.[2][3]
Substance P is subject to enzymatic degradation in vivo, producing various N-terminal and C-terminal fragments.[4] One of the major N-terminal metabolites is Substance P(1-4), consisting of the first four amino acids: Arg-Pro-Lys-Pro.[4] Accumulating evidence indicates that this fragment is not merely an inactive degradation product but possesses its own biological activity, which is often contrary to that of the full-length peptide.[5][6]
Substance P(1-4) Signaling: A Divergence from the Parent Peptide
The signaling pathways initiated by SP(1-4) are distinct from those of full-length Substance P. While SP is a canonical agonist of NK1R, SP(1-4) is considered a neurokinin receptor (NK-R) antagonist and exhibits inhibitory functions in specific cellular contexts.[6]
Receptor Interaction
A critical finding is that the inhibitory effects of SP(1-4) on hematopoietic progenitors are not mediated by the same neurokinin receptors as Substance P. Specifically, antagonists for NK1R and NK2R, which block the inhibitory effects of SP on these cells, do not abrogate the inhibition caused by SP(1-4).[6] This strongly suggests that SP(1-4) may act through a different, as-yet-unidentified receptor, or through a non-receptor-mediated mechanism in this context.
Second Messenger Pathways
Consistent with its divergent receptor activity, SP(1-4) does not appear to engage the classical second messenger pathways associated with full-length Substance P.
-
Intracellular Calcium ([Ca2+]): In contrast to the potent calcium mobilization induced by SP, studies have shown that the N-terminal fragment SP(1-4) does not induce an increase in intracellular calcium in cells expressing the mouse NK1R.[4]
-
Cyclic AMP (cAMP): Full-length Substance P can stimulate cAMP accumulation. However, N-terminal metabolites of SP, including SP(1-4), are reported to lack the ability to increase cAMP.[3][4]
The lack of activation of these two key second messenger systems underscores the functional antagonism of SP(1-4) in the context of classical NK1R signaling.
Downstream Functional Effects
The most well-documented biological function of SP(1-4) is the negative regulation of hematopoiesis.
-
It has been shown to blunt the proliferation of primitive hematopoietic progenitors.[5]
-
In the context of polycythemia vera, SP(1-4) has a potent inhibitory effect on the erythropoietin-independent growth of erythroid progenitors, leading to an increase in cell death and inhibition of terminal differentiation.[6]
Data Presentation
The following tables summarize the available quantitative data for Substance P and Substance P(1-4) to facilitate comparison.
Table 1: Receptor Binding and Second Messenger Activation
| Ligand | Receptor | Binding Affinity (Ki) | EC50 for [Ca2+]i Increase | EC50 for cAMP Accumulation |
| Substance P | Human NK1R | High (Sub-nanomolar range) | ~3.16 nM (-log EC50: 8.5 M)[4] | ~15.8 nM (-log EC50: 7.8 M)[4] |
| Substance P(1-4) | NK1R | Data not available | No response detected[4] | No response detected[3][4] |
Table 2: Functional Antagonism/Inhibition
| Ligand | Assay | Concentration | Result |
| Substance P(1-4) | Inhibition of endogenous erythroid colony (EEC) formation in polycythemia vera bone marrow cultures | 0.1 nM - 1 µM | Decrease in erythroid colony numbers by 47% |
| Substance P(1-4) | Inhibition of proliferation of PV CD36+/GpA- cells | 0.1 nM - 1 µM | Inhibition of proliferation by 30% |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the known signaling pathways for Substance P and the proposed antagonistic/alternative pathway for Substance P(1-4).
Caption: Agonist signaling pathway of full-length Substance P via the NK1 Receptor.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. karger.com [karger.com]
- 6. Inhibitory effect of the substance P and its derivative on erythropoietin-independent growth of erythroid progenitors in polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P(1-4): A Technical Guide to its Expression, Detection, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino acid neuropeptide, is a key mediator in pain transmission, inflammation, and cellular proliferation.[1][2][3] Its biological activity is not solely dictated by the full-length peptide but is also modulated by its various metabolic fragments. Among these, the N-terminal fragment Substance P(1-4) (SP(1-4)) has emerged as a molecule of interest due to its distinct biological activities, including the regulation of hematopoiesis and its potential role as a neurokinin receptor (NK-R) antagonist.[4] This technical guide provides a comprehensive overview of the current understanding of SP(1-4) expression, detailed experimental protocols for its analysis, and an exploration of its associated signaling pathways.
Quantitative Data on Substance P Metabolite Expression
The metabolism of Substance P in various cell types yields a range of N- and C-terminal fragments. While specific quantitative data for SP(1-4) is sparse in the literature, studies on SP metabolism in different cell lines provide valuable context for its relative abundance. Macrophages, endothelial cells, and fibroblasts are known to metabolize SP, with SP(5-11) being the most abundant metabolite, followed by other fragments including SP(1-4).[5][6][7][8]
| Cell Type | Substance P Metabolite | Relative Abundance | Reference |
| Macrophages | SP(5-11) | Most abundant | [5][6][8] |
| SP(1-4) | Detected | [5][6][8] | |
| SP(7-11) | Detected | [5][6][8] | |
| SP(6-11) | Detected | [5][6][8] | |
| SP(3-11) | Detected | [5][6][8] | |
| SP(8-11) | Detected | [5][6][8] | |
| Endothelial Cells | SP(5-11) | Most abundant | [5][6][8] |
| SP(1-4) | Detected | [5][6][8] | |
| SP(7-11) | Detected | [5][6][8] | |
| SP(6-11) | Detected | [5][6][8] | |
| SP(3-11) | Detected | [5][6][8] | |
| SP(8-11) | Detected | [5][6][8] | |
| Fibroblasts | SP(5-11) | Most abundant | [5][6][8] |
| SP(1-4) | Detected | [5][6][8] | |
| SP(7-11) | Detected | [5][6][8] | |
| SP(6-11) | Detected | [5][6][8] | |
| SP(3-11) | Detected | [5][6][8] | |
| SP(8-11) | Detected | [5][6][8] |
Experimental Protocols
The detection and quantification of Substance P and its fragments require specific and sensitive methodologies. Due to the susceptibility of SP to degradation by proteases, careful sample handling is critical.[9]
Sample Collection and Handling
To prevent the degradation of Substance P and its metabolites, it is imperative to add protease inhibitors to samples immediately after collection.
-
Protocol:
-
Collect biological fluids (e.g., plasma, saliva, tears) or tissue homogenates.
-
Immediately add a protease inhibitor cocktail, such as aprotinin (5 U/mL).[9]
-
For tissue samples, homogenization should be performed in a low pH buffer, such as 1 M acetic acid or trifluoroacetic acid (TFA), to inactivate endogenous proteases.[9]
-
Store samples at -70°C until analysis.[9]
-
Solid-Phase Extraction (SPE) for Sample Purification and Concentration
SPE is a common method for extracting and concentrating peptides like Substance P and its fragments from biological samples.
-
Protocol:
-
Activate a C18 reverse-phase SPE column by rinsing with 5 mL of methanol, followed by 5 mL of distilled water.[9]
-
Acidify the sample by diluting it 1:4 with 4% (v/v) acetic acid.[9]
-
Load the acidified sample onto the activated C18 column and allow it to pass through by gravity.
-
Wash the column to remove interfering substances.
-
Elute the bound peptides with a solution of 5% acetonitrile.[10]
-
Freeze-dry the eluted samples and reconstitute them in the appropriate assay buffer.[10]
-
Quantification by Enzyme Immunoassay (EIA)
EIA is a widely used method for measuring the levels of Substance P and its fragments, often referred to as SP-like immunoreactivity (SP-LI) as the assay may detect multiple fragments.[9]
-
Protocol:
-
Use a commercially available Substance P EIA kit (e.g., from Cayman Chemical or Assay Designs).[11]
-
Reconstitute the freeze-dried, SPE-purified samples in the sample buffer provided with the kit.
-
Prepare a standard curve using the provided Substance P standards.
-
Add samples and standards to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated tracer (e.g., acetylcholinesterase-conjugated SP or alkaline phosphatase-conjugated SP).[11]
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of SP-LI in the samples by comparing their absorbance to the standard curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the specific detection and quantification of intact Substance P and its individual fragments, including SP(1-4), LC-MS/MS is the method of choice.[9]
-
Protocol:
-
Prepare samples as described above (Sample Collection and Handling, and SPE).
-
Inject the reconstituted samples into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Separate the peptides based on their physicochemical properties using a suitable HPLC column and gradient elution.
-
Introduce the separated peptides into the mass spectrometer for ionization and fragmentation.
-
Detect and quantify the specific parent and daughter ions corresponding to Substance P and its fragments, including SP(1-4).
-
Signaling Pathways and Visualizations
Substance P and its metabolites exert their effects through neurokinin receptors, primarily the NK-1 receptor, which is a G protein-coupled receptor (GPCR).[2] The binding of SP to the NK-1 receptor activates downstream signaling cascades, including the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways.[2]
Interestingly, N-terminal fragments of SP, while having a lower affinity for the NK-1 receptor, can still induce receptor internalization, suggesting they may interact with a different conformation of the receptor.[12] Some N-terminal metabolites retain the ability to increase intracellular calcium but lose the ability to increase cAMP.[5][6] This differential signaling may lead to distinct cellular responses.
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying Substance P(1-4).
Caption: Substance P Signaling via the NK-1R/Gq Pathway.
Caption: Workflow for SP(1-4) Detection and Quantification.
Conclusion
Substance P(1-4) is an important metabolite of Substance P with distinct biological functions. While quantitative data on its expression in different cell types is still emerging, the methodologies for its detection and analysis are well-established. Understanding the differential signaling of SP fragments like SP(1-4) is crucial for developing targeted therapeutics for a variety of conditions, including inflammatory diseases and hematological disorders. Further research is needed to fully elucidate the specific roles and expression patterns of SP(1-4) in health and disease.
References
- 1. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pnas.org [pnas.org]
- 11. Measurement of Plasma-Derived Substance P: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N- and C-terminal substance P fragments: differential effects on striatal [3H]substance P binding and NK1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Substance P(1-4) as a Potential Biomarker
This technical guide provides a comprehensive overview of the N-terminal fragment of Substance P, SP(1-4), and its potential as a biomarker. We will delve into its signaling pathways, methods for its quantification, and a summary of its implication in various physiological and pathological states.
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide, belonging to the tachykinin family, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][2] It is a key mediator in pain transmission, inflammation, and immune responses.[1][3][4][5][6] SP is metabolized in biological systems into smaller fragments by serine and metalloproteases.[7] One of the major metabolites is the N-terminal fragment Substance P(1-4), consisting of the first four amino acids (Arg-Pro-Lys-Pro). While much research has focused on the full-length peptide, its metabolites, including SP(1-4), are gaining attention for their distinct biological activities and potential as biomarkers. SP(1-4) has been identified as a potent antagonist of neurokinin receptors (NK-R) and has been shown to play a role in the regulation of normal hematopoiesis.[8]
Signaling Pathways of Substance P and its Metabolites
Substance P exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[3][4] Activation of NK1R by full-length SP leads to the dissociation of Gαs and Gαq proteins from their βγ subunits.[3][4] This initiates two main signaling cascades: an increase in intracellular calcium ([Ca]i) via the Gαq/phospholipase C pathway and an accumulation of cyclic AMP (cAMP) via the Gαs/adenylyl cyclase pathway.[3][4][9]
Interestingly, N-terminal metabolites of SP, such as SP(1-4), exhibit biased agonism. They retain the ability to increase intracellular calcium but do not stimulate cAMP production.[3][4] This differential activation of second messenger pathways suggests that the metabolism of SP can selectively determine the cellular response.
Caption: Differentiated signaling of Substance P and its N-terminal metabolite SP(1-4) via the NK1 receptor.
Quantification of Substance P and its Metabolites
The accurate measurement of Substance P and its fragments in biological fluids is crucial for its validation as a biomarker. Several methods are available, each with its own advantages and limitations.
Immunoassays (EIA/RIA)
Enzyme immunoassays (EIA) and radioimmunoassays (RIA) are commonly used to measure SP levels in body fluids.[7] These assays are based on the competition between labeled and unlabeled SP for a limited number of specific antibody binding sites.[7] A major consideration with immunoassays is the cross-reactivity of antibodies with different SP fragments.[7] Therefore, results are often reported as "SP-like immunoreactivity" (SP-LI), which may include intact SP and its various metabolites.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a more specific and sensitive method for the quantification of intact SP and its fragments, including SP(1-4).[7] This technique separates the peptides by liquid chromatography before their detection by mass spectrometry, allowing for the differentiation and individual quantification of each fragment. However, the low endogenous concentrations of SP in fluids like plasma can be challenging for mass spectrometric detection.[10]
Real-Time RT-PCR
For measuring the expression of the gene encoding for Substance P (preprotachykinin-A), quantitative real-time reverse transcriptase PCR (RT-PCR) is a sensitive and reproducible method.[11] This assay quantifies the amount of SP mRNA in cells and tissues, providing an indirect measure of SP production.[11]
Caption: General experimental workflow for the quantification of Substance P and its metabolites.
Substance P(1-4) as a Potential Biomarker
Alterations in SP levels have been associated with a wide range of pathological conditions, including immunological and infectious diseases, cancer, depression, and pain.[5][7] While most studies have focused on total SP or SP-like immunoreactivity, the distinct biological activities of its fragments suggest that the relative abundance of these metabolites, such as SP(1-4), could provide more specific biomarker information.
| Condition | Analyte | Sample Type | Concentration | Reference |
| Pain in Dogs (Fracture) | SP | Serum | 663.3 ± 225.3 pg/ml | [12] |
| Pain in Dogs (MPL) | SP | Serum | 307.8 ± 105.3 pg/ml | [12] |
| Healthy Control Dogs | SP | Serum | 116.4 ± 38.5 pg/ml | [12] |
| Healthy Human Volunteers | SP | Plasma | 9.1 - 293.8 pM | [10] |
| Chronic Neuropathic Pain Patients | SP | Saliva | 21 (18-31) pg/mL (median, IQR) | [13] |
| Healthy Controls | SP | Saliva | 32 (18-39) pg/mL (median, IQR) | [13] |
| Rheumatoid Arthritis Patients | SP | Synovial Fluid | Increased levels compared to controls | [1] |
Note: The table summarizes available data on Substance P. Specific quantitative data for SP(1-4) is limited in the current literature, highlighting a key area for future research.
Experimental Protocols
Quantification of Substance P by Enzyme Immunoassay (EIA)
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
SP EIA Kit (e.g., Cayman Chemical)
-
Biological sample (plasma, serum, saliva) with added protease inhibitors
-
Microplate reader
Methodology:
-
Sample Preparation: For plasma or serum, an extraction step may be required to dissociate SP from binding proteins. A common method is acidification followed by solid-phase extraction.[14][15]
-
Assay Procedure:
-
Add standards and prepared samples to the wells of the microplate pre-coated with a capture antibody.
-
Add acetylcholinesterase-conjugated SP tracer to each well.[14]
-
Add SP-specific polyclonal rabbit antiserum to each well.[7]
-
Incubate the plate overnight at 4°C to allow for competitive binding.[14]
-
Wash the plate to remove unbound reagents.
-
Add Ellman's reagent (enzymatic substrate) to each well and incubate in the dark to allow for color development.
-
Read the absorbance of each well using a microplate reader at the wavelength specified by the kit manufacturer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of SP in the samples by interpolating their absorbance values on the standard curve.
-
Quantification of Substance P mRNA by Real-Time RT-PCR
This protocol is a generalized procedure for the quantification of SP gene expression.[11]
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
Real-time PCR system (e.g., ABI Prism 7700)
-
SP-specific primers and probe
-
SYBR Green or TaqMan master mix
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Real-Time PCR:
-
Prepare the PCR reaction mixture containing the cDNA template, SP-specific primers, probe (if using a TaqMan assay), and PCR master mix.
-
Perform the real-time PCR using a thermal cycler with the following general conditions: initial denaturation (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).[11]
-
Record fluorescence measurements during each annealing/extension step.[11]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Quantify the relative or absolute amount of SP mRNA by comparing the Ct values to a standard curve or using the ΔΔCt method with a reference gene.
-
Conclusion
Substance P(1-4) represents a promising yet under-investigated area in biomarker research. Its distinct signaling properties compared to full-length Substance P suggest that it may have a unique pathophysiological role. The development and application of specific and sensitive analytical methods, such as LC-MS/MS, are crucial to accurately quantify SP(1-4) in biological samples and to fully elucidate its potential as a clinical biomarker. Further research is warranted to explore the diagnostic and prognostic value of SP(1-4) in various diseases.
References
- 1. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Substance P mRNA in Human Immune Cells by Real-Time Reverse Transcriptase PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance P as a potential biomarker of pain assessment in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Method for Determination of Substance P Levels in Unextracted Human Plasma by Using Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Preliminary Studies on the Therapeutic Potential of Substance P(1-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the therapeutic potential of Substance P(1-4), the N-terminal fragment of the neuropeptide Substance P. This document summarizes the current understanding of its mechanism of action, presents key quantitative data from foundational studies, and outlines the experimental methodologies employed.
Introduction: Substance P and its N-Terminal Fragment, SP(1-4)
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, known for its role as a potent agonist for neurokinin (NK) receptors, particularly the NK-1 receptor.[1][2] It is a key mediator in pain transmission, neurogenic inflammation, and mood regulation.[1] The metabolism of Substance P results in several smaller peptide fragments. Among these is the N-terminal fragment Substance P(1-4), composed of the amino acid sequence Arginine-Proline-Lysine-Proline (RPKP).[3]
Unlike its parent molecule, preliminary studies have identified Substance P(1-4) as a potent antagonist of neurokinin receptors.[3] This antagonistic activity suggests a distinct and potentially opposing biological role, opening avenues for therapeutic intervention in conditions characterized by excessive NK receptor signaling. The most significant preliminary evidence for its therapeutic potential lies in the field of hematology, specifically in the context of Polycythemia Vera.[3]
Mechanism of Action: Antagonism of Neurokinin Receptor Signaling
Substance P elicits its biological effects by binding to G protein-coupled receptors (GPCRs), primarily the NK-1 receptor. This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including proliferation and inflammation.
Substance P(1-4) functions as a competitive antagonist at the NK-1 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, Substance P, thereby inhibiting the downstream signaling cascade. This blockade prevents the generation of IP3 and DAG, mitigating the subsequent cellular responses. This proposed mechanism forms the basis of its therapeutic potential in inhibiting pathological cell proliferation.
Therapeutic Potential in Polycythemia Vera
Polycythemia Vera (PV) is a myeloproliferative neoplasm characterized by the erythropoietin-independent proliferation of erythroid progenitor cells. The primary preliminary evidence for the therapeutic utility of Substance P(1-4) comes from a study investigating its effects on bone marrow cultures from PV patients.[3] The study demonstrated that SP(1-4) can inhibit the abnormal, growth-factor-independent proliferation and induce cell death in PV progenitor cells.
Quantitative Data Summary
The following tables summarize the key findings from the in vitro study by Le Gall C, et al., 2008, which investigated the effects of Substance P(1-4) on cells derived from Polycythemia Vera patients.[3]
Table 1: Effect of Substance P(1-4) on Endogenous Erythroid Colony (EEC) Formation
| Parameter | Concentration Range | Outcome | Reference |
|---|
| Inhibition of EEC Formation | 0.1 nM - 1 µM | 47% decrease in colony numbers |[3] |
Table 2: Effect of Substance P(1-4) on PV Progenitor Cells (CD36+/GpA-)
| Assay | Concentration | Incubation Time | Outcome | Reference |
|---|---|---|---|---|
| Cell Proliferation | 0.1 nM - 1 µM | 2 days | 30% inhibition of proliferation | [3] |
| Apoptosis (Cell Death) | 10 nM | 2 days | 27.3% increase in cell death |[3] |
Experimental Protocols
The data presented in this guide are based on the methodologies described by Le Gall C, et al., 2008.[3] While the full, detailed protocols are proprietary to the original publication, this section outlines the standard experimental workflows for the key assays performed.
Cell Culture and Isolation
-
Source: Bone marrow aspirates from patients diagnosed with Polycythemia Vera.
-
Cell Isolation: Mononuclear cells are isolated using Ficoll-Paque density gradient centrifugation. CD36+/Glycophorin A- (GpA-) progenitor cells, which represent an early erythroid progenitor population, are further purified, likely using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture Conditions: Cells are cultured in a semi-solid methylcellulose medium (e.g., MethoCult™) or liquid culture medium (e.g., StemSpan™) supplemented with appropriate cytokines, in the absence of erythropoietin (EPO) to specifically assess EPO-independent growth.
Endogenous Erythroid Colony (EEC) Formation Assay
This assay measures the spontaneous, EPO-independent growth of erythroid colonies, a hallmark of PV.
-
Plating: Isolated mononuclear cells are plated in a semi-solid methylcellulose medium.
-
Treatment: Substance P(1-4) is added to the cultures at a range of concentrations (0.1 nM to 1 µM). A control group with vehicle is also prepared.
-
Incubation: Plates are incubated for approximately 14 days in a humidified incubator at 37°C and 5% CO₂.
-
Quantification: Erythroid colonies (BFU-E and CFU-E) are identified by their characteristic morphology and hemoglobinization and are counted using an inverted microscope. The percentage decrease in colony numbers in treated cultures is calculated relative to the control.
Cell Viability and Apoptosis Assays
These assays are performed on purified CD36+/GpA- cells to directly measure the effects of SP(1-4) on proliferation and cell death.
-
Cell Proliferation Assay:
-
Purified cells are seeded in 96-well plates.
-
Cells are treated with Substance P(1-4) or vehicle control and incubated for 48 hours.
-
Proliferation is assessed using a colorimetric assay such as WST-1 or MTS, which measures mitochondrial dehydrogenase activity, or by measuring DNA synthesis via BrdU incorporation.
-
Absorbance is read on a plate reader, and the percentage inhibition is calculated relative to the control.
-
-
Apoptosis Assay:
-
Purified cells are treated with 10 nM Substance P(1-4) or vehicle for 48 hours.
-
Cells are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters dead cells).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive) is quantified.
-
Conclusion and Future Directions
The preliminary in vitro data on Substance P(1-4) are promising, suggesting a novel therapeutic strategy for Polycythemia Vera by targeting the NK-1 receptor. Its ability to selectively inhibit the EPO-independent growth of malignant progenitor cells while inducing apoptosis marks it as a candidate for further investigation.
Future research should focus on:
-
In vivo Efficacy: Validating these in vitro findings in animal models of Polycythemia Vera to assess efficacy, pharmacokinetics, and safety.
-
Receptor Specificity: Conducting detailed binding affinity studies to confirm its antagonist profile across all neurokinin receptor subtypes (NK-1, NK-2, NK-3).
-
Mechanism Elucidation: Further exploring the downstream intracellular signaling pathways affected by SP(1-4) antagonism in hematopoietic cells.
-
Broader Applications: Investigating the potential of SP(1-4) in other cancers or inflammatory conditions where Substance P and NK-1 receptor signaling are known to play a pathological role.
This guide summarizes the foundational evidence for the therapeutic potential of Substance P(1-4). As a targeted peptide antagonist, it represents an intriguing molecule for drug development professionals and researchers in oncology and hematology.
References
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Substance P(1-4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental protocols for studying Substance P(1-4), a significant N-terminal fragment of the neuropeptide Substance P (SP). While full-length Substance P is a potent agonist for the neurokinin-1 receptor (NK-1R), Substance P(1-4) is characterized as a neurokinin receptor antagonist with specific effects on hematopoietic processes. This document outlines the relevant signaling pathways, provides detailed experimental protocols, and presents quantitative data for the functional activity of Substance P(1-4) and related compounds.
Introduction to Substance P(1-4)
Substance P is an eleven-amino-acid neuropeptide that plays a crucial role in neurotransmission, inflammation, and pain perception through its interaction with neurokinin receptors, primarily the NK-1R.[1] In various tissues, Substance P is metabolized, yielding several fragments, including the N-terminal fragment Substance P(1-4).[2] Unlike its parent molecule, Substance P(1-4) has been identified as a potent antagonist of neurokinin receptors.[2] Its primary documented in vitro biological activity is the regulation of hematopoiesis, specifically the inhibition of endogenous erythroid colony (EEC) formation.[2]
Signaling Pathways
Substance P binding to the NK-1R activates G-proteins, leading to the stimulation of two primary signaling cascades: the Gq/11 pathway and the Gs pathway.[1] As an antagonist, Substance P(1-4) is expected to inhibit these downstream effects when co-administered with Substance P.
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3]
-
Gs Pathway: The Gs protein activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[1]
Below are diagrams illustrating the signaling pathway of Substance P and the antagonistic action of Substance P(1-4).
Quantitative Data
Table 1: Functional Activity of Substance P(1-4) on Hematopoiesis
| Compound | Cell Type | Assay | Effect | Concentration Range | Reference |
| Substance P(1-4) | Polycythemia Vera bone marrow cultures | Endogenous Erythroid Colony (EEC) Formation | Inhibition | 0.1 nM - 1 µM | [2] |
| Substance P(1-4) | PV CD36+/GpA- cells | Proliferation | 30% Inhibition | 0.1 nM - 1 µM | [2] |
| Substance P(1-4) | PV CD36+/GpA- cells | Erythroid Colony Numbers | 47% Decrease | 0.1 nM - 1 µM | [2] |
Table 2: Comparative Binding Affinities and Potencies of NK-1R Ligands
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | pKi | pIC50 | Reference |
| Substance P | NK-1 | Human | Radioligand Binding | - | 0.1 | - | 9.96 | |
| Aprepitant | NK-1 | Human | Radioligand Binding | - | 0.1 | - | - | [5] |
| L-732,138 | NK-1 | Human | Radioligand Binding | - | 2.3 | - | - | [5] |
| L-760,735 | NK-1 | Human | Radioligand Binding | - | 0.19 | - | - | |
| NKP608 | NK-1 | - | In vitro | - | 2.6 | - | - | |
| GR203040 | NK-1 | - | Radioligand Binding | - | - | 10.3 | - | |
| Vofopitant | NK-1 | Human | Radioligand Binding | - | - | 10.6 | - | |
| SDZ NKT 343 | NK-1 | Human | Radioligand Binding | - | 0.62 | - | - |
Experimental Protocols
The following protocols are designed to assess the in vitro activity of Substance P(1-4).
Protocol 1: Competitive Radioligand Binding Assay for NK-1 Receptor
This protocol is adapted from standard methodologies to determine the binding affinity of Substance P(1-4) to the NK-1 receptor.
Objective: To determine the inhibitory constant (Ki) of Substance P(1-4) for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell line expressing human NK-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Radiolabeled NK-1R antagonist (e.g., [3H]-Aprepitant)
-
Unlabeled Substance P (for positive control)
-
Substance P(1-4) (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Cell Culture: Culture NK-1R expressing cells to confluency.
-
Membrane Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in binding buffer.
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of the radiolabeled antagonist to each well.
-
Add increasing concentrations of unlabeled Substance P(1-4) (e.g., from 1 pM to 10 µM).
-
For control wells, add binding buffer only (total binding) or a high concentration of unlabeled Substance P (non-specific binding).
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is designed to assess the antagonistic effect of Substance P(1-4) on Substance P-induced calcium release.
Objective: To determine the ability of Substance P(1-4) to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by Substance P.
Materials:
-
NK-1R expressing cells (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Substance P
-
Substance P(1-4)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Seeding: Seed NK-1R expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS with Pluronic F-127.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Antagonist Pre-incubation: Add varying concentrations of Substance P(1-4) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of Substance P (a concentration that gives a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. Plot the peak fluorescence response against the concentration of Substance P(1-4) to determine its IC50 for inhibiting the Substance P response.
Protocol 3: Erythroid Colony-Forming Unit (CFU-E) Assay
This protocol is to assess the inhibitory effect of Substance P(1-4) on the formation of erythroid progenitor colonies.
Objective: To quantify the inhibition of erythroid progenitor cell differentiation into colonies by Substance P(1-4).
Materials:
-
Bone marrow mononuclear cells (BMCs) or CD34+ hematopoietic progenitor cells
-
Methylcellulose-based medium for erythroid progenitors (e.g., MethoCult™) containing erythropoietin (EPO)
-
Substance P(1-4)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate BMCs or purify CD34+ cells from a suitable source (e.g., bone marrow aspirate).
-
Plating:
-
Prepare a cell suspension in IMDM with 2% FBS.
-
Add the cells to the methylcellulose medium.
-
Add varying concentrations of Substance P(1-4) (e.g., 0.1 nM to 1 µM) to different culture dishes. Include a vehicle control.
-
Vortex the tubes to ensure even mixing.
-
Dispense the mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
-
Incubation: Incubate the dishes in a humidified incubator at 37°C with 5% CO2 for 7-14 days.
-
Colony Counting:
-
After the incubation period, identify and count the CFU-E colonies (typically small clusters of hemoglobinized cells) under an inverted microscope.
-
-
Data Analysis: Express the number of colonies in the treated dishes as a percentage of the number of colonies in the vehicle control. Plot the percentage of colony formation against the concentration of Substance P(1-4) to determine the inhibitory effect.
Conclusion
Substance P(1-4) represents an interesting fragment of Substance P with distinct biological activities. The provided protocols offer a framework for researchers to investigate its antagonistic properties at the NK-1 receptor and its functional effects on hematopoiesis in vitro. Further research is warranted to fully elucidate the binding characteristics and the full spectrum of biological roles of Substance P(1-4).
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the neurokinin-1 receptor in rat spinal astrocytes induces Ca2+ release from IP3-sensitive Ca2+ stores and extracellular Ca2+ influx through TRPC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-affinity substance P binding sites of neurokinin-1 receptor type autoradiographically associated with vascular sinuses and high endothelial venules of human lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Substance P(1-4) Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family, known for its role as a neurotransmitter and neuromodulator.[1] In cell culture, SP is metabolized into various fragments, with Substance P(1-4) (SP(1-4)), the N-terminal fragment, being one of the key metabolites.[2][3] Unlike its parent molecule, which primarily acts as an agonist at the Neurokinin-1 receptor (NK1R), SP(1-4) exhibits a complex and often contradictory range of biological activities.[4][5] Its effects appear to be highly dependent on the cell type and the biological context.
These application notes provide a comprehensive overview of the current understanding of SP(1-4)'s effects in cell culture, guidelines for its use, and detailed experimental protocols.
Mechanism of Action and Signaling
The full-length Substance P peptide binds to the NK1R, a G-protein coupled receptor (GPCR). This interaction activates Gαq and Gαs signaling cascades, leading to the activation of Phospholipase C (PLC) and Adenylyl Cyclase (AC), respectively.[2][3][6] PLC activation results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium ([Ca2+]i) and activate Protein Kinase C (PKC).[6] AC activation leads to the production of cyclic AMP (cAMP).[2][3] These signaling events can subsequently activate the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2, which is associated with cell proliferation and survival.[7][8]
The mechanism of action for SP(1-4) is less clear and appears to be multifaceted:
-
NK-R Antagonist Activity: In some cellular systems, such as erythroid progenitor cells, SP(1-4) acts as a potent antagonist of neurokinin receptors.[4]
-
Non-NK1R-Mediated Effects: In other contexts, like the modulation of dopamine release in the striatum, the effects of SP(1-4) are not blocked by NK1R antagonists, suggesting the involvement of a different receptor or signaling pathway.[5]
-
Costimulatory Role: In the context of myelopoiesis, SP(1-4) has been shown to act as a costimulant, enhancing the proliferative effects of Colony-Stimulating Factor 1 (CSF-1).
Due to this complexity, it is crucial to empirically determine the effect of SP(1-4) in any new cell system.
Signaling Pathway of Substance P
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evidence for modulatory effects of substance P fragments (1-4) and (8-11) on endogenous dopamine outflow in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
Application Notes and Protocols for Substance P(1-4) in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a well-established modulator of neurogenic inflammation, pain transmission, and various cellular processes, including cell proliferation and migration[1][2]. Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK-1R), a G protein-coupled receptor[2][3]. The N-terminal fragment, Substance P(1-4) (SP(1-4)), has been investigated for its distinct biological activities. Contrary to the stimulatory effects of the full-length peptide on cell migration, available evidence suggests that SP(1-4) exhibits poor binding to the NK-1 receptor and may act as a neurokinin receptor antagonist[4][5].
These application notes provide a comprehensive overview of the current understanding of SP(1-4) and its potential role in cell migration assays. Detailed protocols for standard cell migration and invasion assays are provided to enable researchers to investigate the effects of SP(1-4) and compare them to the full-length Substance P.
Data Presentation
Table 1: Receptor Binding Affinity of Substance P and its Fragments
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| Substance P | Human Pituitary SP Receptor | 1.76 x 10⁻⁸ mol/L | [4] |
| Substance P(3-11) | Human Pituitary SP Receptor | 9.24 x 10⁻⁸ mol/L | [4] |
| Substance P(7-10) | Human Pituitary SP Receptor | 2.86 x 10⁻⁷ mol/L | [4] |
| Substance P(1-4) | Human Pituitary SP Receptor | > 10⁻⁶ mol/L | [4] |
Table 2: Summary of Substance P(1-4) Biological Activity
| Activity | Cell Type/System | Observed Effect | Concentration Range | Reference |
| Antagonist at Neurokinin Receptors | - | Potent antagonist | Not specified | [5] |
| Inhibition of Erythroid Colony Formation | Polycythemia Vera bone marrow cultures | Inhibition of endogenous erythroid colony (EEC) formation | 0.1 nM - 1 µM | [5] |
| Inhibition of Cell Proliferation | PV CD36+/GpA- cells | 30% inhibition of proliferation | 0.1 nM - 1 µM | [5] |
Signaling Pathways
The full-length Substance P peptide typically initiates intracellular signaling by binding to the NK-1R, leading to the activation of G proteins and downstream effector pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell migration.
Caption: Signaling pathway of full-length Substance P in cell migration.
Given that Substance P(1-4) demonstrates poor binding to the NK-1R, it is unlikely to activate this canonical signaling pathway to promote cell migration. Its reported antagonistic activity suggests it might inhibit migration induced by full-length Substance P or other agonists of neurokinin receptors.
Experimental Protocols
To empirically determine the effect of Substance P(1-4) on cell migration, standard in vitro assays are recommended. Below are detailed protocols for the Boyden chamber (transwell) assay and the wound healing (scratch) assay.
Boyden Chamber / Transwell Migration Assay
This assay is ideal for quantifying the chemotactic response of cells to a soluble agent.
Caption: Workflow for the Boyden Chamber cell migration assay.
Materials:
-
24-well plate with transwell inserts (e.g., 8 µm pore size, adjust based on cell type)
-
Cell culture medium (serum-free and with serum)
-
Substance P(1-4) and full-length Substance P
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope with imaging capabilities
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours prior to the assay to reduce basal migration rates.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add 600 µL of medium containing the desired concentration of Substance P(1-4) or full-length Substance P as a positive control. Use serum-free medium as a negative control and medium with 10% FBS as a general chemoattractant control.
-
Carefully place the transwell insert into each well, avoiding air bubbles.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (typically 4-24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixative solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in the staining solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane using a microscope. Count the number of migrated cells in several random fields of view.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Wound Healing / Scratch Assay
This assay is suitable for studying collective cell migration and wound closure.
Caption: Workflow for the Wound Healing (Scratch) assay.
Materials:
-
24-well or 48-well plates
-
p200 pipette tips or a dedicated scratch tool
-
Cell culture medium
-
Substance P(1-4) and full-length Substance P
-
PBS
-
Microscope with live-cell imaging capabilities or a standard microscope for endpoint analysis
Protocol:
-
Cell Seeding:
-
Seed cells in a 24-well or 48-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, use a sterile p200 pipette tip to create a straight scratch down the center of each well.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh medium containing the desired concentration of Substance P(1-4) or full-length Substance P. Use medium without any additions as a negative control.
-
Immediately after adding the treatment, capture images of the scratch in each well. This will serve as the time 0 (T₀) reference.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial scratch area at T₀.
-
Compare the rate of wound closure between the different treatment groups.
-
Conclusion and Recommendations
The available data suggests that Substance P(1-4) is unlikely to promote cell migration via the classical NK-1R pathway and may, in fact, act as an antagonist. The provided protocols for the Boyden chamber and wound healing assays will allow researchers to experimentally determine the precise effect of SP(1-4) on the migration of their specific cell type of interest. It is recommended to test a range of SP(1-4) concentrations and to include full-length Substance P as a positive control to accurately characterize the biological activity of this peptide fragment in the context of cell migration.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Substance P receptors in human pituitary: a potential inhibitor of luteinizing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Substance P(1-4) for Studying Neurokinin Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide and a member of the tachykinin family, which plays a significant role in numerous physiological processes, including pain transmission, inflammation, and vasodilation[1][2]. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR)[1][3]. Upon binding, the NK1R typically couples to Gαq/11, activating phospholipase C (PLC) and leading to an increase in inositol 1,4,5-triphosphate (IP3) and intracellular calcium mobilization[4]. There is also evidence for its coupling to Gαs, resulting in the accumulation of cyclic AMP (cAMP)[5][6].
Substance P is metabolized in vivo into various N-terminal and C-terminal fragments[5][6]. One such metabolite is Substance P(1-4), a tetrapeptide representing the N-terminal sequence of the parent molecule. The precise role and pharmacological activity of Substance P(1-4) at neurokinin receptors are not fully elucidated, with some conflicting reports in the literature. While some sources describe it as a potent neurokinin receptor (NK-R) antagonist[3], other studies suggest that N-terminal fragments of Substance P are largely inactive at the NK1 receptor[6]. Specifically, N-terminal metabolism has been shown to yield peptides that may still induce an increase in intracellular calcium but lose the ability to stimulate cAMP production[5][6]. This suggests a potential for biased agonism or a more complex modulatory role.
These application notes provide an overview of the current understanding of Substance P(1-4) and detailed protocols for its use in studying neurokinin receptor function.
Data Presentation
The available quantitative data on the binding affinity and functional potency of Substance P and its fragments at neurokinin receptors is summarized below. It is important to note the conspicuous absence of specific binding and functional data for the Substance P(1-4) fragment in the current scientific literature.
Table 1: Binding Affinities (Ki) of Substance P and Related Peptides at the Human NK1 Receptor
| Ligand | Receptor | pKi | Ki (nM) | Reference |
| Substance P | Human NK1 | 9.83 | ~0.15 | [2][7] |
| Neurokinin A | Human NK1 | - | ~3 | [2][7] |
| Substance P(1-4) | - | No data available | No data available | - |
Table 2: Functional Potencies (EC50) of Substance P and Related Peptides at the Human NK1 Receptor
| Ligand | Assay | pEC50 | EC50 (nM) | Reference |
| Substance P | Intracellular Calcium | 10.48 | ~0.033 | [7] |
| Substance P | cAMP Accumulation | 7.8 ± 0.1 | ~15.8 | [5] |
| Neurokinin A | Intracellular Calcium | - | ~100 | [2][7] |
| Substance P(1-4) | - | No data available | No data available | - |
Signaling Pathways and Experimental Workflows
To facilitate the study of Substance P(1-4) and its effects on neurokinin receptor signaling, the following diagrams illustrate the key pathways and a general experimental approach.
Caption: NK1 Receptor Signaling Pathways.
Caption: Experimental Workflow for Characterizing Substance P(1-4).
Caption: Substance P and its Metabolites.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of Substance P(1-4) at neurokinin receptors.
Protocol 1: Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Substance P(1-4) for the NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Radioligand: [3H]-Substance P or [125I]-Substance P.
-
Unlabeled Substance P (for determining non-specific binding and as a positive control).
-
Substance P(1-4).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293-NK1R cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM unlabeled Substance P (for non-specific binding) or various concentrations of Substance P(1-4).
-
25 µL of radioligand at a concentration near its Kd.
-
50 µL of the membrane preparation (diluted in assay buffer).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Terminate the binding by rapid filtration through the filter plate, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of Substance P(1-4).
-
Determine the IC50 value (the concentration of Substance P(1-4) that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of Substance P(1-4) to induce an increase in intracellular calcium, a hallmark of NK1 receptor activation via the Gq pathway.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Substance P (as a positive control).
-
Substance P(1-4).
-
A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
Methodology:
-
Cell Preparation:
-
Seed HEK293-NK1R cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Remove the culture medium and wash the cells with HBSS.
-
Load the cells with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM in HBSS) and incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and add 100 µL of HBSS to each well.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader and set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 520 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Add various concentrations of Substance P(1-4) or Substance P (as a positive control) to the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The calcium response is typically quantified as the change in fluorescence (ΔF) from baseline or as a ratio (ΔF/F0), where F0 is the baseline fluorescence.
-
Plot the peak calcium response as a function of the log concentration of Substance P(1-4).
-
Determine the EC50 value, which is the concentration of Substance P(1-4) that produces 50% of the maximal response.
-
If Substance P(1-4) is being tested as an antagonist, pre-incubate the cells with various concentrations of Substance P(1-4) before adding a fixed concentration of Substance P (e.g., its EC80) and measure the inhibition of the Substance P-induced calcium response to determine an IC50.
-
Protocol 3: cAMP Accumulation Assay
This protocol assesses the ability of Substance P(1-4) to modulate cAMP levels, which can occur through Gs or Gi coupling of the NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels, if testing for inhibition).
-
Substance P (as a positive control).
-
Substance P(1-4).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
Methodology:
-
Cell Stimulation:
-
Seed HEK293-NK1R cells in a 96-well plate and grow to confluency.
-
Remove the culture medium and pre-incubate the cells with stimulation buffer for 15-30 minutes at 37°C.
-
Add various concentrations of Substance P(1-4) or Substance P to the wells. If testing for inhibition of cAMP production, co-stimulate with forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of Substance P(1-4).
-
Determine the EC50 (for stimulation) or IC50 (for inhibition) value.
-
Conclusion
Substance P(1-4) is an N-terminal fragment of Substance P whose pharmacological profile at neurokinin receptors remains an area for further investigation. The conflicting reports on its activity highlight the need for systematic characterization using standardized assays. The protocols provided herein offer a framework for researchers to determine the binding affinity and functional effects of Substance P(1-4) on NK1 receptor signaling pathways, including calcium mobilization and cAMP production. Such studies will be crucial in clarifying whether Substance P(1-4) acts as an antagonist, a biased agonist, or a modulator of neurokinin receptor function, and in understanding the physiological relevance of Substance P metabolism.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
Application Notes and Protocols for N-Terminal Substance P Fragment Administration in Animal Models of Disease
A focus on Substance P(1-7) due to the limited availability of in vivo data for Substance P(1-4).
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family, implicated in a wide range of physiological and pathological processes, including inflammation, pain transmission, and neurodegeneration. Upon release, SP can be metabolized into various fragments. While the C-terminal fragments have been extensively studied for their classical tachykinin activity, the N-terminal fragments are emerging as biologically active peptides with distinct pharmacological profiles.
This document provides detailed application notes and protocols for the administration of the N-terminal Substance P fragment, SP(1-7) (Arg-Pro-Lys-Pro-Gln-Gln-Phe), in animal models of disease. Due to a significant lack of available in vivo administration data for the specific fragment Substance P(1-4), this guide focuses on the more extensively researched SP(1-7) fragment as a representative N-terminal metabolite. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of N-terminal SP fragments.
Data Presentation: Quantitative Effects of Substance P(1-7) Administration
The following tables summarize the quantitative data from key studies involving the administration of SP(1-7) in various animal models.
| Animal Model | Disease/Condition | Administration Route | Dosage | Treatment Duration | Key Quantitative Findings | Reference |
| Mouse | Neuropathic Pain (Spared Nerve Injury) | Intrathecal (i.t.) | 1 nmol | Single injection | Significantly decreased mechanical allodynia. | [1] |
| Mouse | Diabetic Neuropathy | Intrathecal (i.t.) | 10 pmol | Single injection | Produced a significant antihyperalgesic effect. | [1] |
| Rat | Parkinson's Disease Model (Nigral SP injection) | Intranigral | 0.007-0.7 nM | Single injection | Potently antagonized SP-induced contralateral rotations. | [2][3] |
| Mouse | Aversive Behavior (SP-induced) | Intrathecal (i.t.) | 1.0-4.0 pmol | Co-administered with SP | Significantly reduced SP-induced scratching, biting, and licking. | [4] |
Experimental Protocols
Protocol 1: Intrathecal (i.t.) Administration of Substance P(1-7) in a Mouse Model of Neuropathic Pain
Objective: To assess the anti-allodynic effects of SP(1-7) in a spared nerve injury (SNI) model of neuropathic pain.
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
Materials:
-
Substance P(1-7) peptide (lyophilized)
-
Sterile, pyrogen-free saline
-
Hamilton syringes (10 µl)
-
30-gauge needles
-
Anesthesia (e.g., isoflurane)
-
Von Frey filaments for behavioral testing
Procedure:
-
Peptide Preparation: Dissolve lyophilized SP(1-7) in sterile saline to the desired stock concentration. Further dilute to the final concentration for injection. For a 1 nmol dose in a 5 µl injection volume, the concentration would be 200 µM.
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Intrathecal Injection:
-
Position the mouse in a stereotaxic frame or hold it firmly.
-
Insert a 30-gauge needle attached to a Hamilton syringe between the L5 and L6 vertebrae.
-
A characteristic tail-flick response confirms correct needle placement in the intrathecal space.
-
Slowly inject 5 µl of the SP(1-7) solution or vehicle (saline) over 10-15 seconds.
-
Leave the needle in place for an additional 10 seconds to prevent backflow.
-
Withdraw the needle slowly.
-
-
Behavioral Assessment:
-
Assess mechanical allodynia using von Frey filaments at baseline (before injection) and at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h).
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
-
Data Analysis: Compare the paw withdrawal thresholds between the SP(1-7) treated group and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Protocol 2: Intranigral Administration of Substance P(1-7) in a Rat Model
Objective: To investigate the modulatory effect of SP(1-7) on SP-induced motor behavior.[2][3]
Animal Model: Adult male Sprague-Dawley rats (250-300 g).
Materials:
-
Substance P(1-7) peptide
-
Substance P (full-length)
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Stereotaxic frame
-
Injection cannula (e.g., 33-gauge) connected to a microinfusion pump
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Rotometer for behavioral analysis
Procedure:
-
Peptide Preparation: Dissolve SP(1-7) and SP in aCSF to the desired concentrations (e.g., 0.007-0.7 nM for SP(1-7)).
-
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the substantia nigra pars reticulata (SNr).
-
Lower the injection cannula to the stereotaxic coordinates for the SNr.
-
-
Microinjection:
-
Infuse 0.2 µl of the SP(1-7) solution, SP solution, or vehicle (aCSF) into the SNr at a slow, controlled rate (e.g., 0.1 µl/min).
-
Leave the cannula in place for a few minutes post-injection to allow for diffusion.
-
Slowly retract the cannula.
-
-
Behavioral Analysis:
-
Place the rat in a rotometer immediately after the injection.
-
Record the number of contralateral rotations over a specified period (e.g., 60 minutes).
-
-
Data Analysis: Compare the number of rotations between groups receiving SP alone and those receiving SP co-administered with SP(1-7), and the vehicle control group. Use statistical tests such as one-way ANOVA followed by post-hoc tests.
Signaling Pathways and Visualizations
The precise signaling mechanism of N-terminal SP fragments is still under investigation, with some evidence suggesting they may interact with the NK1 receptor in a manner distinct from the full-length peptide, or potentially through other unidentified receptors.[5] The full-length Substance P primarily signals through the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).
Caption: Canonical Substance P Signaling Pathway via the NK1 Receptor.
The following diagram illustrates a proposed experimental workflow for investigating the effects of Substance P(1-7) in an animal model of neuroinflammation.
References
- 1. diva-portal.org [diva-portal.org]
- 2. glpbio.com [glpbio.com]
- 3. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-terminal substance P fragments inhibit the spinally induced, NK 1 receptor mediated behavioural responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Substance P(1-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Substance P and its N-Terminal Fragment SP(1-4)
Substance P (SP) is an eleven-amino-acid neuropeptide that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and immune responses.[1][2][3] It is a member of the tachykinin family of neuropeptides and exerts its effects by binding to neurokinin (NK) receptors, with a primary affinity for the neurokinin-1 receptor (NK1R).[1][4]
Substance P can be enzymatically cleaved into smaller, biologically active fragments. One such fragment is the N-terminal tetrapeptide, Substance P(1-4) (SP(1-4)), with the amino acid sequence Arg-Pro-Lys-Pro.[5] Emerging research indicates that SP(1-4) can act as a neurokinin receptor antagonist and is involved in processes such as the regulation of hematopoiesis.[6] The study of SP(1-4) is critical for understanding the full spectrum of Substance P's biological activity and for the development of novel therapeutics targeting the tachykinin system.
Challenges in the Detection of Substance P(1-4)
A significant challenge in studying Substance P(1-4) is the lack of commercially available antibodies that specifically recognize this N-terminal fragment. The majority of existing anti-Substance P antibodies are directed against the C-terminal region of the full-length peptide.[7] This scarcity of specific reagents makes direct detection and quantification of SP(1-4) in biological samples difficult and requires specialized approaches and careful validation.
Recommended Protocols
Given the absence of specific antibodies, indirect methods such as competitive ELISA are recommended for the quantification of Substance P(1-4). For localization studies, immunohistochemistry can be employed to detect "Substance P-like immunoreactivity," with the understanding that this may not be specific to the (1-4) fragment.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P(1-4) Quantification
This protocol describes a competitive ELISA, a suitable method for quantifying small peptides like SP(1-4) when a specific antibody is unavailable. This assay relies on the competition between the SP(1-4) in the sample and a known amount of labeled or unlabeled synthetic SP(1-4) for binding to a limited amount of an anti-Substance P antibody that cross-reacts with the N-terminus. Synthetic Substance P(1-4) is commercially available from various suppliers.[1][5][8][9]
Principle: An antibody with known or tested cross-reactivity to the N-terminus of Substance P is coated onto a microplate. The sample containing unknown amounts of SP(1-4) is mixed with a fixed amount of synthetic SP(1-4) (the competitor) and added to the wells. The SP(1-4) from the sample and the synthetic competitor will compete for binding to the antibody. The amount of competitor bound to the antibody is then detected, which is inversely proportional to the concentration of SP(1-4) in the sample.
Materials:
-
High-binding 96-well microplate
-
Anti-Substance P antibody (select one with potential N-terminal recognition)
-
Synthetic Substance P(1-4) peptide (for standard curve and competitor)[1][5][8][9]
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Diluent (e.g., Blocking Buffer)
-
Enzyme-conjugated secondary antibody (if the primary is not labeled)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating: Dilute the anti-Substance P antibody in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Preparation:
-
Prepare a serial dilution of synthetic SP(1-4) in Sample/Standard Diluent to create a standard curve (e.g., from 1000 pg/mL to 1 pg/mL).
-
Prepare a constant concentration of synthetic SP(1-4) to be used as the competitor. The optimal concentration should be determined empirically.
-
Dilute biological samples as needed in Sample/Standard Diluent.
-
-
Competitive Reaction:
-
In a separate plate or tubes, mix 50 µL of each standard or sample with 50 µL of the competitor SP(1-4) solution.
-
Transfer 100 µL of these mixtures to the antibody-coated and blocked plate.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Aspirate the solution and wash the plate 3 times with Wash Buffer.
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
If using a labeled primary antibody, this step is omitted.
-
-
Washing: Aspirate and wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the concentrations of the standards. The concentration of SP(1-4) in the samples can be determined from the standard curve. The signal will be inversely proportional to the amount of SP(1-4) in the sample.
Immunohistochemistry (IHC) for Substance P-like Immunoreactivity
This protocol outlines the steps for detecting "Substance P-like immunoreactivity" in paraffin-embedded tissue sections. Due to the lack of specific antibodies for SP(1-4), results should be interpreted with caution and may represent the presence of full-length Substance P or other cross-reactive fragments.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., TBS with 0.025% Triton X-100)
-
Blocking Solution (e.g., 10% normal goat serum in Wash Buffer)
-
Primary anti-Substance P antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 80% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Heat slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with Wash Buffer.
-
Blocking: Incubate sections with Blocking Solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Drain blocking solution and incubate sections with the primary anti-Substance P antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with Wash Buffer (3 x 5 minutes).
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash slides with Wash Buffer (3 x 5 minutes).
-
Streptavidin-HRP Incubation: Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Washing: Wash slides with Wash Buffer (3 x 5 minutes).
-
DAB Staining: Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Stopping the Reaction: Immerse slides in deionized water.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.
-
-
Microscopy: Examine the slides under a microscope.
Important Considerations for IHC:
-
Antibody Selection: Thoroughly review the datasheet of the chosen anti-Substance P antibody for any information on cross-reactivity with N-terminal fragments.
-
Controls: Include negative controls (e.g., omitting the primary antibody) and positive tissue controls to validate the staining.
-
Interpretation: A positive signal indicates the presence of "Substance P-like immunoreactivity" and should not be definitively interpreted as the presence of SP(1-4) without further validation.[10][11]
Data Presentation
The following table summarizes the key quantitative data for commercially available ELISA kits for the detection of full-length Substance P. This information can be useful for researchers who may also need to measure the parent peptide in their samples.
| Kit Name | Manufacturer | Sensitivity | Assay Range | Sample Types |
| Substance P ELISA Kit | RayBiotech | Not specified | Not specified | Serum, plasma, tissue homogenates, cell culture supernatants |
| Substance P Competitive ELISA Kit | Invitrogen | 46.88 pg/mL | 78.13-5,000 pg/mL | Serum, plasma, other biological fluids |
| Substance P ELISA Kit | Abcam | ≤ 5.3 pg/mL | 9.8 - 10,000 pg/mL | Saliva, Urine, Plasma, Cell culture supernatant, Serum |
| Substance P ELISA Kit | Cayman Chemical | 34 pg/ml | 9.8-1,250 pg/ml | Plasma, serum, urine, other sample matrices |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Substance P signaling via the NK1R and the antagonistic action of SP(1-4).
Caption: A step-by-step workflow for the competitive ELISA of SP(1-4).
Caption: A decision-making workflow for the detection of Substance P(1-4).
References
- 1. Substance P (1-4) peptide [novoprolabs.com]
- 2. lifetein.com [lifetein.com]
- 3. A Highly Efficient Workflow for Detecting and Identifying Sequence Variants in Therapeutic Proteins with a High Resolution LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P ELISA Kits [antibodies.com]
- 8. mybiosource.com [mybiosource.com]
- 9. biorbyt.com [biorbyt.com]
- 10. Demonstration of a substance P-like immunoreactivity in retinal cells of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemical studies of substance P, cholecystokinin-octapeptide and somatostatin in dorsal root ganglia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Elusive Substance P(1-4): A Guide for Researchers
Application Note & Protocol
Introduction to Substance P and its Metabolism
Substance P is an eleven-amino-acid neuropeptide involved in a myriad of physiological processes, including pain transmission, inflammation, and immune regulation.[1] It is a member of the tachykinin family and exerts its effects primarily through the neurokinin-1 (NK1) receptor.[1] The metabolism of Substance P is a critical aspect of its biological activity, leading to the generation of various fragments with distinct physiological effects. One such fragment is the N-terminal tetrapeptide, Substance P(1-4).[2][3] Understanding the concentration and function of this fragment is crucial for a complete picture of the Substance P system.
The Challenge of Measuring Substance P(1-4) by ELISA
A significant challenge in the specific measurement of Substance P(1-4) is the lack of commercially available ELISA kits with validated specificity for this fragment. Standard Substance P ELISA kits are typically designed to recognize the full-length peptide, often with antibodies targeting the C-terminal end. As a result, the cross-reactivity with N-terminal fragments like SP(1-4) is minimal, rendering these kits unsuitable for its direct quantification. This necessitates a careful consideration of assay specificity and a potential need for alternative or custom-developed immunoassays.
Representative ELISA Protocol for Total Substance P
While not specific for the (1-4) fragment, a standard competitive ELISA for total Substance P provides a foundational understanding of the immunoassay principles. The following is a representative protocol based on commercially available kits. Researchers should always refer to the specific manufacturer's instructions for their chosen kit.
Principle of the Assay: This is a competitive immunoassay where the Substance P in a sample competes with a fixed amount of labeled Substance P for a limited number of binding sites on a specific antibody. The amount of labeled Substance P bound to the antibody is inversely proportional to the concentration of Substance P in the sample.
Materials Required (not all-inclusive):
-
Substance P ELISA Plate
-
Substance P Standard
-
Assay Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
Microplate Reader
Experimental Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This typically involves reconstituting lyophilized standards and diluting wash buffers.
-
Standard Curve Preparation: Create a serial dilution of the Substance P standard to generate a standard curve. A typical range might be from 1000 pg/mL to 7.8 pg/mL.
-
Sample Addition: Pipette 50 µL of standards and samples into the appropriate wells of the microplate.
-
Competitive Binding: Add 50 µL of the enzyme-conjugated Substance P to each well.
-
Antibody Addition: Add 50 µL of the anti-Substance P antibody to each well.
-
Incubation: Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of diluted wash buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Development: Incubate the plate in the dark for a specified time (e.g., 30 minutes at room temperature).
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of Substance P in the samples by interpolating from the standard curve.
Quantitative Data for Substance P Fragments
Direct quantitative data for Substance P(1-4) measured by ELISA is scarce in the literature due to the aforementioned lack of specific assays. The primary methods for quantifying this fragment have been mass spectrometry and radioimmunoassay (RIA). The following table summarizes available data for Substance P fragments from various studies, highlighting the measurement technique used.
| Analyte | Sample Matrix | Concentration | Measurement Method |
| Substance P(1-7) | Rat CNS | - | RIA |
| Substance P(3-11) | Human Plasma | - | HPLC |
| Substance P(5-11) | Human Plasma | - | HPLC |
| Substance P(1-4) | Cardiovascular Cells | Detected | LC-MS/MS |
| Substance P(1-7) | Mouse Spinal Cord | Decreased Bmax of [3H]SP binding | Radioligand Binding Assay |
Note: Specific concentrations are often context-dependent and vary widely between studies.
Visualizing Key Pathways
To aid in understanding the context of Substance P(1-4) measurement, the following diagrams illustrate the general signaling pathway of Substance P and its metabolic breakdown.
Caption: General signaling pathway of Substance P via the NK1 receptor.
Caption: Metabolic pathway of Substance P to its fragments.
Biological Activity and Signaling of Substance P(1-4)
Emerging research suggests that the N-terminal fragment Substance P(1-4) possesses its own distinct biological activities, which may differ from or even antagonize the effects of the full-length peptide.[2] While the C-terminal fragments of Substance P are known to retain activity at the NK1 receptor, N-terminal fragments like SP(1-4) appear to have a more modulatory role.[2][4]
Studies have indicated that N-terminal fragments of Substance P can influence neuronal signaling and may be involved in the desensitization of the NK1 receptor.[5] Furthermore, there is evidence that SP(1-4) can have immunoregulatory effects that are distinct from the pro-inflammatory actions of the parent molecule.[6] The precise signaling pathways activated by Substance P(1-4) are still an active area of investigation, but it is plausible that they may involve receptors other than the classical NK1 receptor or modulate NK1 receptor function through allosteric interactions.
Conclusion and Future Directions
The measurement of Substance P(1-4) presents a significant analytical challenge due to the lack of specific and validated commercial ELISA kits. While representative protocols for total Substance P can provide a methodological framework, researchers must be cognizant of their limitations for fragment analysis. For accurate quantification of SP(1-4), more advanced techniques such as mass spectrometry or the development of custom immunoassays with antibodies specifically targeting the N-terminus of Substance P are necessary.
Future research in this area should focus on the development of sensitive and specific immunoassays for Substance P fragments to facilitate a more detailed understanding of their physiological and pathological roles. Elucidating the unique signaling pathways and biological functions of fragments like SP(1-4) will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Conversion of substance P to C-terminal fragments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-terminal substance P fragments inhibit the spinally induced, NK 1 receptor mediated behavioural responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoregulatory activity of substance P fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Substance P(1-4) in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Substance P(1-4), a key metabolite of the neuropeptide Substance P, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is suitable for researchers in neuroscience, pharmacology, and drug development investigating the role of Substance P and its metabolites in various physiological and pathological processes. This document includes a comprehensive experimental protocol, quantitative performance data, and visual representations of the analytical workflow and the relevant biological signaling pathway.
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a member of the tachykinin family and plays a crucial role in pain perception, inflammation, and mood disorders.[1][2][3] It exerts its effects by binding to neurokinin receptors, primarily the neurokinin-1 receptor (NK1R).[1][2][4] In biological systems, Substance P is rapidly metabolized into smaller peptide fragments.[5] One of the major metabolites, Substance P(1-4), has been shown to have biological activity, including the ability to increase dopamine outflow.[6] Therefore, accurate quantification of Substance P(1-4) is essential for understanding its physiological and pathological significance.
LC-MS/MS has become the method of choice for the quantitative analysis of peptides like Substance P and its metabolites due to its high sensitivity, selectivity, and amenability to automation.[6][7] This technique allows for the direct detection of the analyte based on its mass-to-charge ratio, eliminating the need for derivatization and avoiding the cross-reactivity issues often associated with immunoassays.[5][6]
This application note details a robust LC-MS/MS method for the analysis of Substance P(1-4).
Experimental Protocols
Sample Preparation
Proper sample handling and preparation are critical to prevent the degradation of Substance P and its metabolites.[5] The following protocol is a general guideline and may require optimization for specific biological matrices.
Materials:
-
Biological sample (e.g., plasma, cell culture media, tissue homogenate)
-
Protease inhibitors (e.g., aprotinin)[5]
-
Ice bath
-
Centrifuge capable of 4°C
-
Solid Phase Extraction (SPE) C18 cartridges[5]
-
SPE activation solution: Methanol[5]
-
SPE equilibration solution: 1% Trifluoroacetic acid (TFA) in water
-
Sample acidification solution: 4% (vol/vol) acetic acid[5][8]
-
SPE wash solution: 1% TFA in water
-
SPE elution solution: 60% (vol/vol) acetonitrile in 1% (vol/vol) TFA[5]
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of Substance P(1-4) or a related peptide)
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
Procedure:
-
Sample Collection: Collect biological samples and immediately place them on an ice bath to minimize enzymatic degradation.[5] If using blood, collect it on ice and centrifuge at 1500 x g for 15 minutes at 0°C to obtain plasma.[9] Add protease inhibitors, such as aprotinin, to the sample.[5]
-
Acidification: For plasma or serum samples, dilute 0.5 mL of the sample with 1.5 mL of 4% (vol/vol) acetic acid.[8]
-
Solid Phase Extraction (SPE):
-
Activate a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of distilled water.[5]
-
Equilibrate the cartridge with 1% TFA.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge three times with 3 mL of 1% trifluoroacetic acid.[8]
-
Elute the peptides with 60% (vol/vol) acetonitrile in 1% (vol/vol) TFA.[5]
-
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum centrifuge. Reconstitute the sample in a suitable volume of 0.1% formic acid in water, containing the internal standard.
-
Sample Incubation (for in vitro metabolism studies): For cell culture experiments, cells can be incubated with Substance P in a buffered solution (e.g., bicarbonate-buffered phosphate saline solution, pH 7.4) at 37°C.[10] Aliquots of the media can be taken at different time points, mixed with 0.1% formic acid and an internal standard, and stored at -20°C until analysis.[10]
LC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of gradient elution (e.g., Waters 2690 HPLC system)[6]
-
Refrigerated autosampler maintained at 4°C[6]
-
Analytical column (e.g., 1.0 x 50 mm Vydac C-18, 5 µm particles)[6]
-
Triple quadrupole mass spectrometer (e.g., Agilent 6460)[10][11] equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Gradient:
-
0-2 min: 0% B
-
2-10 min: 0% to 40% B (linear gradient)
-
10-12 min: 40% to 98% B (linear gradient)
-
12-13 min: Hold at 98% B
-
13-14 min: 98% to 0% B (linear gradient)
-
14-15 min: Hold at 0% B for column re-equilibration[10]
-
-
Injection Volume: 25 µL[6]
-
Column Temperature: 25°C[6]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Source Parameters (example):
-
MRM Transitions: The precursor and product ions for Substance P(1-4) and the internal standard need to be optimized by direct infusion.
Quantitative Data Summary
The following table summarizes the quantitative performance of an LC-MS/MS method for the analysis of Substance P and its metabolites, including Substance P(1-4). Please note that the sensitivity for Substance P(1-4) can be affected by ion suppression from co-eluting salts in the sample matrix.[6]
| Analyte | Linear Range (nM) | Linearity (r²) | Limit of Detection (LOD) (nM) | Reference |
| Substance P | 1 - 500 | > 0.97 | < 2 | [6] |
| Substance P(1-4) | Not specified | > 0.97 | Not as sensitive as other metabolites | [6] |
| Substance P(1-7) | 1 - 500 | > 0.97 | < 2 | [6] |
| Substance P(1-9) | 2 - 500 | > 0.97 | < 2 | [6] |
| Substance P(2-11) | 2 - 500 | > 0.97 | < 2 | [6] |
| Substance P(3-11) | 1 - 500 | > 0.97 | < 2 | [6] |
| Substance P(5-11) | 1 - 500 | > 0.97 | < 2 | [6] |
| Substance P(6-11) | 1 - 500 | > 0.97 | < 2 | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Substance P(1-4).
Substance P Signaling Pathway
Caption: Simplified Substance P signaling pathway via the NK1 receptor.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of Substance P(1-4) using LC-MS/MS. The described protocol, including detailed sample preparation and instrumental parameters, offers a sensitive and selective method for researchers studying the tachykinin system. The provided quantitative data and visual aids serve as valuable resources for the implementation and understanding of this analytical technique. As with any analytical method, optimization and validation for the specific biological matrix of interest are recommended.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Measurement of Plasma-Derived Substance P: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 10. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Substance P(1-4) in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a key mediator in pain transmission, inflammation, and cellular proliferation. Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). Substance P(1-4) is the N-terminal fragment of Substance P and has been identified as a metabolite.[1][2] Notably, Substance P(1-4) can act as an antagonist of neurokinin receptors, exhibiting distinct biological activities from the full-length peptide.[3] These application notes provide detailed protocols for utilizing flow cytometry to investigate the effects of Substance P(1-4), particularly its impact on cell proliferation and its binding to target cells.
Data Presentation
The following table summarizes the quantitative effects of Substance P(1-4) on hematopoietic cells, as determined by proliferation assays.
| Cell Type | Treatment Concentration | Observed Effect | Reference |
| Polycythemia Vera (PV) CD36+/GpA- cells | 0.1 nM - 1 µM | 30% inhibition of proliferation | [3] |
| Endogenous erythroid colonies (EEC) from PV bone marrow | 0.1 nM - 1 µM | 47% decrease in colony numbers | [3] |
Signaling Pathways
Substance P binding to its receptor, NK1R, initiates a cascade of intracellular events. As Substance P(1-4) acts as an antagonist, it is crucial to understand the pathways it may inhibit. The binding of the native ligand, Substance P, to NK1R can activate multiple signaling pathways depending on the G-protein it couples with.
.dot
Caption: Substance P Signaling Pathways via NK1R.
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using a Cytoplasmic Dye (e.g., CFSE)
This protocol is designed to assess the inhibitory effect of Substance P(1-4) on the proliferation of a target cell line.
.dot
Caption: Workflow for Cell Proliferation Assay.
Materials:
-
Target cells (e.g., hematopoietic progenitor cells)
-
Complete cell culture medium
-
Substance P(1-4) (lyophilized)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on peptide solubility)
-
Positive control for proliferation (e.g., appropriate growth factor)
-
Negative control for proliferation (e.g., serum-free medium)
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar cytoplasmic dye
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture target cells to a sufficient density. Ensure cells are in the logarithmic growth phase.
-
Harvest and wash the cells twice with sterile PBS.
-
Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
-
CFSE Staining:
-
Add CFSE to the cell suspension to a final concentration of 1-5 µM (optimize for your cell type).
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium containing at least 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium to remove unbound CFSE.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-stained cells in complete medium at the desired seeding density.
-
Plate the cells in a multi-well plate.
-
Prepare serial dilutions of Substance P(1-4) in complete medium (e.g., 0.1 nM to 1 µM).
-
Add the Substance P(1-4) dilutions to the appropriate wells.
-
Include the following controls:
-
Unstained cells
-
Stained, untreated cells (vehicle control)
-
Stained cells with positive proliferation control
-
Stained cells with negative proliferation control
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for at least 2-3 cell divisions (typically 48-72 hours).
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 300-500 µL of flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data using appropriate software. Gate on the live cell population and visualize the CFSE fluorescence on a histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Calculate the percentage of inhibition by comparing the proliferation index of treated cells to the vehicle control.
-
Protocol 2: Competitive Binding Assay
This protocol is to determine if Substance P(1-4) competes with a fluorescently labeled ligand (e.g., fluorescently tagged Substance P) for binding to the NK1R on target cells.
.dot
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of Substance P(1-4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection of the N-terminal fragment of Substance P, Substance P(1-4), using Western blot. This document includes an overview of the Substance P signaling pathway, detailed experimental protocols for sample preparation and immunoblotting, and key considerations for antibody selection and data interpretation.
Introduction
Substance P (SP) is an 11-amino acid neuropeptide that plays a crucial role in pain transmission, inflammation, and mood regulation.[1] It is a member of the tachykinin family and exerts its effects by binding to neurokinin (NK) receptors, primarily the NK1 receptor.[1] The enzymatic degradation of Substance P results in various fragments, including the N-terminal fragment Substance P(1-4). While the biological functions of SP(1-4) are still under investigation, it is believed to have distinct activities, potentially acting as a modulator of NK receptors.[2] Accurate detection and quantification of SP(1-4) are therefore critical for understanding its physiological and pathological roles.
Western blotting is a widely used technique for protein and peptide analysis. However, the small size of Substance P(1-4) presents unique challenges for its detection by this method. This guide provides specialized protocols adapted for the successful detection of this small peptide fragment.
Signaling Pathways Involving Substance P
Substance P binding to its primary receptor, NK1R, a G protein-coupled receptor (GPCR), initiates several intracellular signaling cascades. These pathways are integral to the diverse biological effects of Substance P. The activation of NK1R can lead to the stimulation of both the inositol trisphosphate/diacylglycerol (IP3/DAG) pathway and the cyclic adenosine monophosphate (cAMP) pathway, depending on the cell type.[1] Downstream signaling involves the activation of mitogen-activated protein kinases (MAPK), such as p38 and ERK1/2, which are implicated in inflammatory responses and cell proliferation.[2]
Caption: Substance P signaling cascade through the NK1 receptor.
Experimental Protocols
The detection of a small peptide like Substance P(1-4) by Western blot requires modifications to standard protocols to ensure its retention on the membrane and effective antibody binding.
Experimental Workflow
References
Application Notes and Protocols: Radiolabeling Substance P Fragments for Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of Substance P (SP) fragments for use in receptor binding and functional studies. Substance P, an undecapeptide neuropeptide, and its fragments are crucial tools for investigating the tachykinin receptor system, particularly the neurokinin-1 (NK1) receptor, which is implicated in numerous physiological and pathological processes, including pain, inflammation, and cancer.[1]
Introduction to Substance P and its Receptors
Substance P (SP) is a member of the tachykinin family of neuropeptides and exerts its biological effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1 receptor, but also with lower affinity to NK2 and NK3 receptors.[2] The C-terminal sequence of SP is critical for its receptor affinity and biological activity.[3] Consequently, various fragments of SP, both native and modified, are of significant interest for studying receptor interactions and developing targeted therapeutics. Radiolabeled versions of these fragments are indispensable for in vitro and in vivo receptor characterization, allowing for sensitive and quantitative analysis of binding affinity, receptor density, and pharmacokinetics.
Commonly Used Radioisotopes for Labeling Substance P Fragments
The choice of radionuclide for labeling Substance P fragments depends on the intended application. For in vitro receptor binding assays, isotopes like Iodine-125 (¹²⁵I) and Tritium (³H) are frequently used due to their suitable decay characteristics and the ability to achieve high specific activity. For in vivo imaging applications such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), radionuclides like Technetium-99m (⁹⁹ᵐTc), Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), and Carbon-11 (¹¹C) are employed.[4][5]
Quantitative Data on Radiolabeled Substance P Fragments
The following tables summarize key quantitative data for various radiolabeled Substance P fragments from published literature. This data is essential for comparing the properties of different radiotracers and selecting the most appropriate one for a given study.
Table 1: Radiolabeling Efficiency and Purity
| Radiotracer | Radioisotope | Labeling Yield (%) | Radiochemical Purity (%) | Reference |
| [¹⁷⁷Lu]DOTA-SP | ¹⁷⁷Lu | >99% | >95% | [5] |
| [⁹⁹ᵐTc]NS₃/CN-SP Fragments | ⁹⁹ᵐTc | Not Specified | >95% | [6][7] |
| [⁶⁸Ga]Ga-DOTA-[Thi⁸, Met(O₂)¹¹]SP | ⁶⁸Ga | Quantitative | >95% | [4] |
| [³H]Substance P | ³H | Not Applicable | Not Specified | [8] |
Table 2: Receptor Binding Affinity and Density
| Radiotracer | Cell Line / Tissue | Receptor | Kd (nM) | Bmax (fmol/mg protein or sites/cell ) | Reference |
| [³H]Substance P | Transfected CHO cells | Rat NK1 | 0.33 ± 0.13 | 5830 ± 1160 fmol/mg protein | [8] |
| [¹²⁵I]Bolton-Hunter SP | Rat brain cortex membranes | NK1 | 12 ± 4 | 500 ± 100 fmol/mg protein | [9] |
| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(1–11) | U373 MG | NK1 | In the nanomolar range | Not Specified | [6][7] |
| [¹⁷⁷Lu]DOTA-SP(4–11) | U373 MG | NK1 | In the nanomolar range | Not Specified | [6][7] |
| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11) | U373 MG | NK1 | In the nanomolar range | Not Specified | [6][7] |
Experimental Protocols
The following sections provide detailed methodologies for the radiolabeling of Substance P fragments and subsequent receptor binding assays.
Protocol 1: Radiolabeling of Substance P Fragments with Radiometals (e.g., ¹⁷⁷Lu, ⁶⁸Ga) using a DOTA Chelator
This protocol describes a general method for labeling DOTA-conjugated Substance P fragments with trivalent radiometals.
Materials:
-
DOTA-conjugated Substance P fragment
-
Radionuclide solution (e.g., ¹⁷⁷LuCl₃ or ⁶⁸GaCl₃)
-
Ammonium acetate buffer (0.4 M, pH 5.0)
-
Gentisic acid solution (50 mg/mL)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
ITLC strips (e.g., silica gel)
-
Mobile phase (e.g., 0.1 M citrate buffer, pH 6.0)
-
Radio-TLC scanner
-
HPLC system with a radioactivity detector
Procedure:
-
In a sterile reaction vial, add the DOTA-conjugated Substance P fragment to the ammonium acetate buffer.
-
Add gentisic acid solution as a radical scavenger.
-
Add the required activity of the radionuclide solution to the vial.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 90-95°C for 15-30 minutes.[10]
-
Allow the vial to cool to room temperature.
-
Perform quality control using ITLC and/or radio-HPLC to determine the radiochemical purity. For ITLC, spot the reaction mixture on the strip and develop it using the appropriate mobile phase. The radiolabeled peptide will have a different Rf value than the free radionuclide.
Protocol 2: Radioiodination of Tyrosine-containing Substance P Fragments
This protocol outlines the direct radioiodination of Substance P fragments containing a tyrosine residue using the Chloramine-T method.
Materials:
-
Tyrosine-containing Substance P fragment
-
Sodium [¹²⁵I]iodide solution
-
Phosphate buffer (0.5 M, pH 7.5)
-
Chloramine-T solution (1 mg/mL in phosphate buffer)
-
Sodium metabisulfite solution (2 mg/mL in phosphate buffer)
-
Potassium iodide solution (10 mg/mL in phosphate buffer)
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Bovine serum albumin (BSA) solution (1%)
Procedure:
-
Equilibrate the size-exclusion chromatography column with phosphate buffer containing 0.1% BSA.
-
In a reaction vial, add the Substance P fragment dissolved in phosphate buffer.
-
Add the sodium [¹²⁵I]iodide solution.
-
Initiate the reaction by adding the Chloramine-T solution and gently mix for 60 seconds.
-
Stop the reaction by adding the sodium metabisulfite solution.
-
Add the potassium iodide solution as a carrier.
-
Apply the reaction mixture to the pre-equilibrated size-exclusion column.
-
Elute the column with phosphate buffer containing 0.1% BSA and collect fractions.
-
Monitor the radioactivity of the fractions to separate the radiolabeled peptide (eluting in the void volume) from free radioiodine.
Protocol 3: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled Substance P fragments for the NK1 receptor.
Materials:
-
Cell membranes or tissue homogenates expressing NK1 receptors
-
Radiolabeled Substance P ligand (e.g., [³H]SP or [¹²⁵I]SP)
-
Unlabeled Substance P fragments (competitors) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
96-well filter plates with glass fiber filters
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled Substance P fragments.
-
In a 96-well plate, add the assay buffer.
-
Add a fixed concentration of the radiolabeled Substance P ligand to each well.
-
Add the serially diluted unlabeled competitor to the respective wells. For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC₅₀ value of the competitor, from which the Ki can be calculated.[11]
Visualizations
Substance P Receptor Signaling Pathway
Substance P binding to its G protein-coupled receptors (GPCRs), primarily the NK1 receptor, initiates a cascade of intracellular events.[2] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] In some cellular contexts, Substance P can also modulate cyclic adenosine monophosphate (cAMP) levels.[2]
Caption: Substance P Signaling Pathway.
Experimental Workflow for Radiolabeling Substance P Fragments
This workflow outlines the key steps involved in the radiolabeling of Substance P fragments, from precursor preparation to quality control of the final radiolabeled product.
Caption: Radiolabeling Workflow.
Experimental Workflow for Receptor Binding Assay
This diagram illustrates the sequential steps of an in vitro competitive receptor binding assay to determine the binding affinity of unlabeled Substance P fragments.
Caption: Receptor Binding Assay Workflow.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeling of substance P with lutetium-177 and biodistribution study in rat pancreatic tumor xenografted nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of Neurokinin-1 Receptor in Targeted Strategies for Glioma Treatment. Part I: Synthesis and Evaluation of Substance P Fragments Labeled with 99mTc and 177Lu as Potential Receptor Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the substance P receptor in rat brain cortex membranes and the inhibition of radioligand binding by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inis.iaea.org [inis.iaea.org]
- 11. giffordbioscience.com [giffordbioscience.com]
Developing a Bioassay for Substance P(1-4) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino-acid neuropeptide of the tachykinin family, playing a significant role in a multitude of physiological processes including inflammation, pain transmission, and cellular proliferation.[1][2] It exerts its effects primarily through the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR).[1][3] The N-terminal fragment, Substance P(1-4) (SP(1-4)), has been identified as a biologically active peptide, often exhibiting activities distinct from the full-length parent peptide. Notably, SP(1-4) has been characterized as a neurokinin receptor (NK-R) antagonist and has been shown to inhibit hematopoietic processes, such as endogenous erythroid colony (EEC) formation.[4]
These application notes provide a comprehensive guide for researchers developing bioassays to characterize the activity of Substance P(1-4). The following sections detail protocols for key experiments, present quantitative data in a structured format, and include visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies.
Signaling Pathway
Substance P binding to the NK-1 receptor initiates a cascade of intracellular events. The NK-1R is coupled to G proteins, primarily Gq/11 and Gs. Activation of Gq/11 stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]), while DAG activates protein kinase C (PKC). Activation of Gs stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). These second messengers, in turn, modulate a variety of downstream cellular responses. As an antagonist, Substance P(1-4) is expected to block these signaling events.
Quantitative Data Summary
The following tables summarize the reported biological activities of Substance P(1-4) and the parent peptide, Substance P.
Table 1: Biological Activity of Substance P(1-4)
| Bioassay | Cell Type | Concentration Range | Observed Effect | Reference |
| Endogenous Erythroid Colony (EEC) Formation | Polycythemia Vera (PV) bone marrow cultures | 0.1 nM - 1 µM | 47% decrease in erythroid colony numbers | [4] |
| Cell Proliferation | PV CD36+/GpA- cells | 0.1 nM - 1 µM | 30% inhibition of proliferation | [4] |
Table 2: Biological Activity of Substance P (for comparison)
| Bioassay | Cell Type | EC50 / IC50 | Observed Effect |
| Calcium Mobilization | NK-1R expressing cells | ~3.16 nM | Agonist, stimulates Ca2+ release |
| cAMP Production | NK-1R expressing cells | ~15.8 nM | Agonist, stimulates cAMP production |
Experimental Protocols
NK-1 Receptor Antagonist Bioassay: Calcium Mobilization
This protocol describes how to measure the ability of Substance P(1-4) to antagonize Substance P-induced calcium mobilization in cells expressing the NK-1 receptor.
Workflow:
Materials:
-
HEK293 cells stably expressing the human NK-1 receptor (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Substance P (agonist)
-
Substance P(1-4) (antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Culture: Culture NK-1R expressing HEK293 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Wash: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Antagonist Addition:
-
Prepare serial dilutions of Substance P(1-4) in HBSS.
-
Add 50 µL of the Substance P(1-4) dilutions to the respective wells. For control wells, add 50 µL of HBSS.
-
Incubate the plate at room temperature for 20-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of Substance P in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in a fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
After establishing a stable baseline reading, use the instrument's injector to add 50 µL of the Substance P solution to each well.
-
Continue to record the fluorescence for at least 2 minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data by expressing the response in the presence of Substance P(1-4) as a percentage of the response with Substance P alone.
-
Plot the normalized response against the logarithm of the Substance P(1-4) concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Bioassay
This protocol is designed to assess the inhibitory effect of Substance P(1-4) on the proliferation of a suitable cell line.
Workflow:
Materials:
-
A suitable cell line (e.g., a hematopoietic progenitor cell line or a cell line known to express NK-1R)
-
Complete culture medium
-
Substance P(1-4)
-
96-well tissue culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of Substance P(1-4) in complete culture medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the Substance P(1-4) dilutions. For control wells, add 100 µL of medium without the peptide.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
Follow the manufacturer's instructions for the chosen cell proliferation assay kit.
-
For an MTT assay, typically 10 µL of MTT reagent is added to each well, and the plate is incubated for another 4 hours. Then, the formazan crystals are solubilized, and the absorbance is read.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = (1 - (Absorbance of treated cells / Absorbance of control cells)) * 100
-
Plot the percent inhibition against the logarithm of the Substance P(1-4) concentration to determine the IC50 value.
-
Erythroid Colony Formation Assay
This assay is specifically designed to assess the inhibitory effect of Substance P(1-4) on the formation of erythroid colonies from hematopoietic progenitor cells.[4]
Workflow:
Materials:
-
Bone marrow mononuclear cells
-
Methylcellulose-based medium for human erythroid progenitors (e.g., MethoCult™)
-
Substance P(1-4)
-
Sterile 35 mm culture dishes
-
Staining solution (e.g., Wright-Giemsa stain)
-
Inverted microscope
Protocol:
-
Cell Preparation: Isolate mononuclear cells from bone marrow aspirates using density gradient centrifugation.
-
Assay Setup:
-
In a sterile tube, mix the bone marrow mononuclear cells (e.g., 1 x 10^5 cells) with the methylcellulose medium.
-
Add Substance P(1-4) to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control.
-
Vortex the mixture gently but thoroughly.
-
-
Plating: Using a syringe with a blunt-end needle, dispense 1 mL of the cell mixture into each 35 mm culture dish. Spread the medium evenly by gently tilting and rotating the dish.
-
Incubation: Place the dishes in a humidified incubator at 37°C with 5% CO2 for 10-14 days. Do not disturb the dishes during this period.
-
Colony Counting:
-
After the incubation period, identify and count erythroid colonies (characterized by their reddish color due to hemoglobin) using an inverted microscope.
-
For confirmation, individual colonies can be picked, smeared on a slide, and stained with Wright-Giemsa stain to identify erythroid morphology.
-
-
Data Analysis:
-
Calculate the mean number of colonies for each treatment group.
-
Determine the percentage of inhibition of colony formation for each concentration of Substance P(1-4) relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Substance P(1-4) concentration.
-
Conclusion
The protocols and data presented in these application notes provide a solid foundation for establishing robust and reliable bioassays to characterize the activity of Substance P(1-4). By employing these methodologies, researchers can effectively investigate the antagonistic properties of this peptide fragment at the NK-1 receptor and its functional consequences on cellular processes such as proliferation and differentiation. The provided diagrams and structured data tables are intended to facilitate experimental design and data interpretation, ultimately contributing to a more comprehensive understanding of the biological role of Substance P(1-4) and its potential therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Enzymatic Degradation of Substance P(1-4) in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P(1-4). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the enzymatic degradation of Substance P(1-4) in vitro.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of Substance P(1-4) in vitro?
A1: Substance P (SP) and its fragments are susceptible to degradation by a variety of proteases. The primary enzymes involved in the degradation of SP and, by extension, its N-terminal fragments like SP(1-4), belong to the families of serine proteases and metalloproteases.[1] Key enzymes include:
-
Dipeptidyl Peptidase IV (DPP-IV): This serine protease is known to cleave dipeptides from the N-terminus of peptides, particularly after a proline residue, which is present in the Substance P sequence.
-
Neutral Endopeptidase (NEP): A metalloprotease that can cleave Substance P at various sites.
-
Angiotensin-Converting Enzyme (ACE): Another metalloprotease that plays a role in the degradation of Substance P.[1]
Q2: Why is preventing the degradation of Substance P(1-4) crucial for my experiments?
A2: Preventing degradation is critical for obtaining accurate and reproducible experimental results. Enzymatic degradation can lead to:
-
Loss of biological activity: The degradation products may have different or no biological activity compared to the intact SP(1-4) fragment.
-
Inconsistent results: The rate of degradation can vary between samples and experiments, leading to high variability and poor reproducibility.
Q3: What are the general best practices for handling and storing Substance P(1-4) to maintain its stability?
A3: Proper handling and storage are fundamental to preventing degradation. Here are some key recommendations:
-
Storage of Lyophilized Peptide: Store lyophilized SP(1-4) at -20°C or colder in a desiccator to protect it from moisture.[2]
-
Reconstitution: Reconstitute the peptide using sterile, nuclease-free solutions. For short-term storage of the reconstituted peptide, use a buffer at a slightly acidic pH (pH 5-6) and store at 4°C for a few days or aliquot and store at -20°C or -80°C for long-term stability.[2]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the reconstituted peptide into single-use volumes is highly recommended to avoid the degradation that can occur with repeated freezing and thawing.[2]
-
Use Low-Binding Tubes: To prevent adsorption of the peptide to container surfaces, use low-protein-binding microcentrifuge tubes.
Q4: Can protease inhibitors interfere with my downstream assays, such as immunoassays?
A4: Yes, this is a critical consideration. Some protease inhibitor cocktails can interfere with antibody-antigen binding or the detection systems used in assays like ELISA.[1] It is advisable to:
-
Consult the assay kit's manual: Check for any known incompatibilities with protease inhibitors.
-
Run a control: Test the effect of the protease inhibitor cocktail on your assay by running a control sample with the inhibitor but without your analyte.
-
Choose inhibitors wisely: If interference is observed, you may need to use a different inhibitor or a cocktail with a different composition. Some commercially available cocktails are specifically designed to have minimal interference with downstream applications.
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vitro experiments with Substance P(1-4).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Consistently low or undetectable levels of Substance P(1-4) | 1. Enzymatic Degradation: The peptide is being rapidly degraded by proteases in your sample matrix (e.g., cell lysate, tissue homogenate, serum). 2. Adsorption to Surfaces: The peptide is sticking to the walls of your tubes or plates. 3. Improper Storage: The peptide has degraded due to incorrect storage conditions or multiple freeze-thaw cycles. | 1. Add a Protease Inhibitor Cocktail: Immediately upon sample collection or cell lysis, add a broad-spectrum protease inhibitor cocktail. For metalloprotease inhibition, ensure your cocktail contains a chelating agent like EDTA.[3] 2. Use Low-Binding Labware: Switch to low-protein-binding tubes and plates. You can also pre-treat labware with a blocking agent like bovine serum albumin (BSA). 3. Review Storage Protocol: Ensure lyophilized peptide is stored at -20°C or colder and reconstituted peptide is aliquoted and stored at -80°C. Minimize freeze-thaw cycles.[2] |
| High variability in Substance P(1-4) measurements between replicates | 1. Inconsistent Addition of Inhibitors: The timing or amount of protease inhibitor addition varies between samples. 2. Variable Sample Handling Time: Differences in the time it takes to process each sample can lead to varying degrees of degradation. 3. Temperature Fluctuations: Allowing samples to warm up can accelerate enzymatic activity. | 1. Standardize Inhibitor Addition: Add the protease inhibitor cocktail at the same step and in the same concentration for all samples. Prepare a master mix of your lysis buffer or sample buffer containing the inhibitors. 2. Process Samples Quickly and Consistently: Keep a consistent workflow for all samples, minimizing the time between sample collection/preparation and analysis or freezing. Keep samples on ice throughout the process.[1] 3. Maintain Cold Chain: Always work on ice and use pre-chilled tubes and reagents. |
| Protease inhibitor cocktail does not seem to be effective | 1. Incorrect Inhibitor Spectrum: The cocktail may not be effective against the specific proteases present in your sample. 2. Inhibitor Degradation: The inhibitors themselves may have degraded due to improper storage or handling. 3. Insufficient Inhibitor Concentration: The concentration of the inhibitors may be too low to effectively inhibit the high protease activity in your sample. | 1. Use a Broad-Spectrum Cocktail: Ensure your cocktail inhibits a wide range of proteases, including serine, cysteine, and metalloproteases. Consider adding individual inhibitors to broaden the spectrum. 2. Check Inhibitor Expiration and Storage: Ensure your protease inhibitors are within their expiration date and have been stored correctly (typically at -20°C). 3. Optimize Inhibitor Concentration: You may need to increase the concentration of the protease inhibitor cocktail. It is recommended to perform a dose-response experiment to find the optimal concentration for your specific application.[3][4] |
| Suspected interference from the protease inhibitor cocktail in a downstream application (e.g., cell-based assay, immunoassay) | 1. Chelating Agent Effects: EDTA in the cocktail can interfere with processes that require divalent cations (e.g., some enzymatic assays, cell adhesion). 2. Solvent Effects: Some cocktails are dissolved in solvents like DMSO, which can be cytotoxic or interfere with assays at certain concentrations. 3. Direct Inhibitor Effects: The inhibitors themselves might directly interact with assay components. | 1. Use an EDTA-Free Cocktail: If your application is sensitive to chelating agents, use a protease inhibitor cocktail that is formulated without EDTA.[4] 2. Control for Solvent Effects: Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used in the inhibitor cocktail to assess its impact. 3. Perform an Interference Test: Test your assay with the inhibitor cocktail alone to see if it generates a signal or inhibits the reaction. If interference is confirmed, you may need to switch to a different cocktail or purify your sample to remove the inhibitors before the downstream application. |
III. Experimental Protocols & Data
Experimental Protocol: In Vitro Stability Assay for Substance P(1-4)
This protocol outlines a general method to assess the stability of Substance P(1-4) in a biological matrix and to evaluate the efficacy of a protease inhibitor cocktail.
Materials:
-
Substance P(1-4) peptide standard
-
Biological matrix (e.g., cell lysate, plasma, tissue homogenate)
-
Protease Inhibitor Cocktail (a broad-spectrum cocktail is recommended)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 0.1% Trifluoroacetic Acid (TFA) in acetonitrile)
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Substance P(1-4) in an appropriate solvent (e.g., sterile water or PBS).
-
Prepare your biological matrix. If it is a cell lysate or tissue homogenate, ensure it is prepared on ice.
-
Prepare two sets of the biological matrix: one with the recommended concentration of a protease inhibitor cocktail and one without (control).
-
-
Incubation:
-
Spike a known concentration of Substance P(1-4) into both sets of the biological matrix (with and without inhibitors).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from each sample tube.
-
-
Quenching and Sample Preparation:
-
Immediately quench the enzymatic reaction in the collected aliquots by adding an equal volume of the quenching solution (0.1% TFA in acetonitrile). This will precipitate proteins and stop enzymatic activity.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the concentration of intact Substance P(1-4) in the supernatant using a validated LC-MS/MS method.[5][6][7][8]
-
Plot the concentration of Substance P(1-4) against time for both the control and inhibitor-treated samples to determine the degradation rate and the effectiveness of the inhibitor cocktail.
-
Quantitative Data: Efficacy of Protease Inhibitors on Substance P Stability
While specific quantitative data for the Substance P(1-4) fragment is limited in publicly available literature, studies on the full-length Substance P provide valuable insights into the effectiveness of various protease inhibitors. The principles of inhibition are applicable to its fragments.
| Inhibitor/Cocktail Component | Target Protease Class | Typical Working Concentration | Reported Efficacy on Substance P | Reference |
| Aprotinin | Serine Proteases | 50 - 500 KIU/mL | Significantly improves the recovery of Substance P in blood samples.[1] | [1][9] |
| EDTA | Metalloproteases | 1 - 5 mM | Often used in combination with other inhibitors to prevent degradation by metalloproteases.[1] | [1] |
| PMSF (Phenylmethylsulfonyl fluoride) | Serine Proteases | 0.1 - 1 mM | A common component of protease inhibitor cocktails. | [10] |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | A component of many broad-spectrum inhibitor cocktails. | |
| Bestatin | Aminopeptidases | 1 - 10 µM | Inhibits enzymes that cleave amino acids from the N-terminus. | |
| Pepstatin A | Aspartic Proteases | 1 µM | Included in broad-spectrum cocktails to inhibit aspartic proteases. | |
| Broad-Spectrum Cocktail (e.g., Halt™ Protease Inhibitor Cocktail) | Serine, Cysteine, Metalloproteases, etc. | 1X (as per manufacturer) | Provides comprehensive protection against a wide range of proteases.[4] | [4] |
Note: The optimal concentration of inhibitors may vary depending on the specific experimental conditions, including the type of biological sample and the level of endogenous protease activity. It is recommended to optimize the inhibitor concentrations for your specific application.[3][4]
IV. Visual Guides
Diagram 1: Enzymatic Degradation Pathway of Substance P
This diagram illustrates the general enzymatic cleavage sites on the full Substance P molecule. The degradation of the SP(1-4) fragment would primarily be initiated by aminopeptidases at the N-terminus.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. bosterbio.com [bosterbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. goldbio.com [goldbio.com]
- 10. biocompare.com [biocompare.com]
optimizing Substance P(1-4) concentration for cell-based assays
Welcome to the technical support center for optimizing the use of Substance P (1-4) in your cell-based assays. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (1-4) and how does it differ from full-length Substance P?
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family.[1][2][3] Substance P (1-4) is the N-terminal fragment of the full-length peptide. While full-length SP is a well-known agonist for neurokinin receptors (especially NK1R), Substance P (1-4) is often described as a neurokinin receptor (NK-R) antagonist.[4][5] However, its binding affinity for the primary SP receptor is reported to be low (Kd > 10⁻⁶ mol/L), and in some functional assays, it has shown to be inactive.[6][7] It is also a naturally occurring metabolite of full-length SP.[8][9]
Q2: What is the primary mechanism of action for Substance P and its fragment SP (1-4)?
Full-length Substance P primarily acts by binding to G protein-coupled receptors (GPCRs), with a high affinity for the Neurokinin-1 Receptor (NK1R).[1][10] This binding activates downstream signaling cascades, including the IP3/DAG and cAMP pathways, which lead to an increase in intracellular calcium and subsequent cellular responses like inflammation, pain transmission, and cell proliferation.[1][8][11][12][13]
The mechanism for Substance P (1-4) is less clear. It is reported to act as an antagonist at neurokinin receptors, thereby blocking the effects of agonists like full-length SP.[4] For example, it has been shown to inhibit the proliferation of certain cell types.[4]
Q3: What is the optimal concentration range for Substance P (1-4) in a cell-based assay?
The optimal concentration is highly dependent on the cell type and the specific endpoint being measured. Based on available data, a concentration range of 0.1 nM to 1 µM has been used effectively to observe inhibitory effects on cell proliferation.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store Substance P (1-4)?
For preparation, reconstitute the lyophilized peptide in sterile, deionized or distilled water to create a stock solution.[14] For storage, aliquot the stock solution into single-use volumes and store at ≤ -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[14][15] For long-term experiments (over 24 hours), it is advisable to change the medium and re-add the peptide every 24 hours to maintain its effective concentration.[16]
Q5: Is Substance P (1-4) stable in cell culture media?
Peptides can be susceptible to degradation by proteases present in serum-containing media or secreted by cells. While Substance P is relatively stable in buffer, its half-life can be short in tissues.[12][17] To mitigate degradation, consider using serum-free media for the duration of the treatment or including a protease inhibitor cocktail if compatible with your assay.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| No Cellular Response Observed | Incorrect Concentration: The concentration of SP (1-4) may be too high or too low. | Perform a wide-range dose-response experiment (e.g., 1 pM to 10 µM) to identify the optimal working concentration.[16] |
| Lack of Receptor Expression: The cell line used may not express the target neurokinin receptors. | Confirm receptor expression using techniques like qPCR, Western Blot, or flow cytometry. | |
| Peptide Degradation: The peptide may have degraded due to improper storage or instability in the culture medium. | Ensure proper storage at -20°C or below and minimize freeze-thaw cycles.[14] For longer incubations, replenish the media with fresh peptide every 24 hours.[16] | |
| Inactive Peptide Fragment: For the specific cellular response being measured, SP (1-4) may be biologically inactive, as has been reported in some assays.[6][7] | Use full-length Substance P as a positive control to confirm that the signaling pathway is functional in your cell line. | |
| High Background Signal | Non-specific Binding: The peptide may be binding to other cellular components or the plate itself. | Include a no-peptide control and a control with an irrelevant peptide. Consider using low-protein binding plates. |
| Assay Reagent Issues: Autofluorescence of compounds or issues with detection reagents. | Run reagent controls (e.g., media + detection reagent) to check for background signal. | |
| Poor Reproducibility | Inconsistent Cell Seeding: Variation in cell number per well can lead to variable results. | Ensure a homogenous cell suspension before plating and use a consistent seeding density. Utilize a cell counter for accuracy. |
| Variable Incubation Times: Inconsistent timing for peptide treatment or assay development. | Use a multichannel pipette for simultaneous additions and adhere strictly to a standardized timeline for all steps. | |
| Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the plate for critical measurements. Fill them with sterile water or media to create a humidity barrier. |
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing experimental issues.
Caption: A decision tree for troubleshooting cell-based assays.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Substance P and its fragments from published studies. These values can serve as a starting point for designing your experiments.
Table 1: Effective Concentrations & Binding Affinities
| Peptide | Assay Type | Cell Line / System | Effective Concentration / Affinity | Reference |
| Substance P (1-4) | Cell Proliferation | PV CD36+/GpA- cells | 0.1 nM - 1 µM (Inhibition) | [4] |
| Substance P (1-4) | Receptor Binding | Human Pituitary | Kd > 1 µM | [6] |
| Substance P (full) | Ca²⁺ Mobilization | HEK293 (NK1R) | EC₅₀ ≈ 3.16 nM | [8][9] |
| Substance P (full) | cAMP Accumulation | HEK293 (NK1R) | EC₅₀ ≈ 15.8 nM | [8][9] |
| Substance P (full) | Cell Proliferation | 3T3 Fibroblasts (NK1R) | 30 nM (Inhibition) | [8] |
| Substance P (full) | Cell Viability | Pancreatic Ductal Cells | 1 nM - 1 µM (Promotion) | [16] |
| Substance P (full) | Iris Contraction | Rat Iris | EC₅₀ ≈ 23.09 nM | [18] |
Signaling Pathway
Substance P binding to its primary receptor, NK1R, initiates a cascade of intracellular events.
Caption: Substance P signaling through the NK1R receptor.
Experimental Protocols
Here are detailed methodologies for common assays used to study the effects of Substance P (1-4).
Protocol 1: General Cell Culture and Treatment
-
Cell Seeding: Culture cells in appropriate media until they reach 80-90% confluency. Trypsinize, count, and seed cells into multi-well plates (e.g., 96-well) at a pre-determined optimal density. Allow cells to adhere overnight.
-
Starvation (Optional): For many signaling assays, it is beneficial to reduce background activity. Replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 18-24 hours prior to treatment.[8]
-
Peptide Preparation: Prepare fresh serial dilutions of Substance P (1-4) from a frozen stock in the appropriate assay buffer or cell culture medium.
-
Treatment: Carefully remove the starvation medium and add the medium containing different concentrations of the peptide to the wells. Include appropriate controls (vehicle, positive control).
-
Incubation: Incubate the plates for the desired duration (e.g., 24-72 hours for proliferation, shorter times for signaling) at 37°C in a humidified CO₂ incubator.
Protocol 2: Cell Viability / Proliferation Assay (CCK-8)
This protocol is adapted from a study on pancreatic ductal cells.[16]
-
Follow the General Cell Culture and Treatment protocol (Protocol 1). An incubation time of 72 hours is common for proliferation studies.
-
After the incubation period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: cAMP Accumulation Assay
This protocol is based on the use of a bioluminescent sensor.[8]
-
Seed cells expressing the receptor of interest in a white, clear-bottom 96-well plate.
-
The following day, rinse cells with an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add 50 µL/well of a cAMP detection reagent (e.g., GloSensor™ cAMP Reagent).
-
Incubate at room temperature for 2 hours. A phosphodiesterase inhibitor like IBMX (100 µM) can be added to prevent cAMP degradation.
-
Measure baseline luminescence using a plate reader.
-
Add 10 µL of the Substance P (1-4) solution or control.
-
Immediately begin measuring luminescence every 2 minutes for a period of 30 minutes to capture the kinetic response.
Experimental Workflow Diagram
Caption: A standard workflow for a cell-based assay.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Substance P receptors in human pituitary: a potential inhibitor of luteinizing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Substance P-induced augmentation of cutaneous vascular permeability and granulocyte infiltration in mice is mast cell dependent. [jci.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Frontiers | Effects of Neuropeptide Substance P on Proliferation and β-Cell Differentiation of Adult Pancreatic Ductal Cells [frontiersin.org]
- 17. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
issues with Substance P(1-4) solubility and preparation
Welcome to the technical support center for Substance P(1-4). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and preparation of Substance P(1-4) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Substance P(1-4) and what is its primary mechanism of action?
Substance P(1-4) is the N-terminal fragment of Substance P, an eleven-amino acid neuropeptide.[1][2][3] It functions as a potent antagonist of neurokinin receptors (NK-R), meaning it blocks the biological effects of neurokinin receptor agonists like the full-length Substance P.[4]
Q2: What are the general recommendations for storing lyophilized Substance P(1-4)?
Lyophilized Substance P(1-4) should be stored at -20°C.[5] For peptides containing methionine, which is susceptible to oxidation, it is advisable to store them in an oxygen-free atmosphere.[5][6]
Q3: How should I store solutions of Substance P(1-4)?
Peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or preferably -80°C.[5] Aqueous solutions of Substance P can lose biological activity within minutes due to oxidation of the methionine residue.[6] To enhance stability, consider using oxygen-free water, storing at a low pH (e.g., in 0.05 M acetic acid), or adding a carrier protein like bovine serum albumin (BSA) (1%).[6]
Troubleshooting Guide
Issue: My lyophilized Substance P(1-4) will not dissolve.
-
Initial Steps: For peptides in general, the first solvent to try is sterile, distilled water.[5][7] The solubility of a peptide is highly dependent on its amino acid sequence and overall charge.[5][8]
-
Consider the Peptide's Charge: To determine the best solvent, calculate the overall charge of the peptide. Assign a value of +1 to basic residues (Arg, Lys, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[7]
-
If the net charge is positive (basic peptide), after trying water, a dilute acidic solution (e.g., 10-30% acetic acid) may improve solubility.[5][7]
-
If the net charge is negative (acidic peptide), a dilute basic solution (e.g., ammonium hydroxide or ammonium bicarbonate) can be attempted after water.[7][9]
-
If the net charge is neutral, or the peptide is highly hydrophobic, an organic solvent is recommended.[5][8] Start with a small amount of dimethyl sulfoxide (DMSO), and then slowly add water or buffer to the desired concentration.[5][8]
-
-
Physical Assistance: Gentle warming (up to 40°C) or brief sonication can aid in dissolving the peptide.[8][10]
-
For Aggregation-Prone Peptides: If aggregation is suspected, dissolving the peptide in a strong denaturing agent like 6 M guanidine-HCl or 8 M urea, followed by dilution, may be effective.[7][8]
Issue: My Substance P(1-4) solution is cloudy or has precipitated.
-
Cause: Precipitation can occur when a peptide dissolved in an organic solvent is diluted too quickly with an aqueous solution, or if the final concentration exceeds its solubility in the buffer. It can also be a sign of aggregation.
-
Solution:
-
Ensure the peptide is fully dissolved in the initial solvent before adding the aqueous buffer.
-
Add the aqueous buffer slowly while vortexing.
-
If precipitation persists, it may be necessary to re-lyophilize the sample and attempt to dissolve it in a different solvent system.[10]
-
Centrifuge the solution before use to pellet any undissolved material.[9]
-
Quantitative Data Summary
Direct quantitative solubility data for Substance P(1-4) is limited in the literature. The following table summarizes the available data for the parent molecule, Substance P, which can serve as a useful reference.
| Compound | Solvent | Reported Solubility |
| Substance P | Water | 10 mg/mL[6] |
| Substance P | Water | 0.80 mg/mL[11] |
| Substance P | 5% Acetic Acid | 1 mg/mL[12] |
| Substance P | DMSO | 100 mg/mL[13] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized Substance P(1-4)
-
Pre-Reconstitution: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature.[10] Centrifuge the vial briefly to ensure all the powder is at the bottom.[10]
-
Solvent Selection: Based on the troubleshooting guide, select an appropriate initial solvent. For a peptide of unknown solubility, it is recommended to test with a small amount first.[5]
-
Reconstitution:
-
Dilution (if applicable): If the initial solvent was an organic solvent like DMSO, slowly add your aqueous buffer of choice to the desired final concentration while vortexing.
-
Sterilization and Storage: If the solution is for cell-based assays, it can be sterilized by passing it through a 0.22 µm filter.[14] Aliquot the final solution into sterile tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
Visualizations
Experimental Workflow for Substance P(1-4) Solubilization
Caption: A workflow for the proper solubilization and storage of Substance P(1-4).
Signaling Pathway: Substance P(1-4) as a Neurokinin-1 Receptor Antagonist
Caption: Substance P(1-4) blocks the NK-1 receptor, preventing Substance P signaling.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. genscript.com [genscript.com]
- 8. biorbyt.com [biorbyt.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Substance P | Other Tachykinin | Tocris Bioscience [tocris.com]
- 12. Substance P, 33507-63-0, 96 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Substance P(1-4) Functional Assays
Welcome to the technical support center for Substance P(1-4) functional assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is Substance P(1-4) and how does its activity differ from full-length Substance P?
Substance P(1-4) is the N-terminal fragment of Substance P, an eleven-amino-acid neuropeptide.[1][2] It is produced by the enzymatic cleavage of Substance P.[1] While full-length Substance P is the primary endogenous ligand for the neurokinin-1 receptor (NK1R) and is involved in pain transmission, inflammation, and mood regulation, Substance P(1-4) has distinct biological activities.[3][4][5] For instance, it has been shown to be critical for mast cell activation and may modulate the activity of full-length Substance P.[1][6] It's important to note that Substance P(1-4) may act as an antagonist at neurokinin receptors.[7]
Q2: How should I handle and store my Substance P(1-4) peptide to ensure its stability?
Peptide stability is critical for reproducible results. Substance P and its fragments can be susceptible to degradation by proteases, oxidation, and hydrolysis.[8][9]
-
Storage: For long-term storage, lyophilized peptide should be stored at -20°C or -80°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier) and stored at -20°C.
-
Handling: Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[10] When preparing solutions, use high-purity solvents and sterile, low-protein-binding tubes. The stability of peptides in solution can be time and temperature-dependent.[11]
Q3: What are the primary signaling pathways activated by the Substance P/NK1R system?
Activation of the NK1 receptor by Substance P can trigger several downstream signaling cascades. The major pathways include phosphoinositide hydrolysis leading to calcium mobilization and the activation of mitogen-activated protein kinases (MAPK).[5] The NK1R is a G protein-coupled receptor (GPCR), and upon ligand binding, it can also undergo rapid internalization, followed by recycling to the plasma membrane.[3][12] This internalization process is mediated by β-arrestins and is a key mechanism of signal desensitization.[6] Some ligands may exhibit "biased agonism," preferentially activating one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment).[6][13]
Substance P / NK1R Signaling Pathway
Caption: Substance P binding to the NK1 receptor activates multiple downstream signaling pathways.
II. Troubleshooting Guides
Issue 1: Low or No Signal in a Functional Assay
| Possible Cause | Recommended Action |
| Peptide Degradation | Ensure proper storage and handling of Substance P(1-4). Prepare fresh dilutions for each experiment. Consider including protease inhibitors in the assay buffer if using cell lysates or primary cultures. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and cell density. Ensure the assay buffer composition is appropriate for the target and cell type. |
| Low Receptor Expression | Verify the expression of the target receptor (e.g., NK1R or others) in your cell line using techniques like qPCR, western blot, or flow cytometry. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization and internalization.[3][6][14] Minimize pre-incubation times with the peptide and consider using a recovery period for cells between treatments if performing repeated stimulations. |
| Assay Interference | Some assay components, like fluorescent dyes or solvents (e.g., DMSO), can interfere with the signal. Run appropriate vehicle controls to identify such effects.[15] |
Issue 2: High Background or Variable Results
| Possible Cause | Recommended Action |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can lead to altered receptor expression and signaling. Perform a cell viability assay in parallel. |
| Assay Plate Issues | Use the correct type of microplate for your assay (e.g., black plates with clear bottoms for fluorescence assays).[16] Inconsistent pipetting can also lead to variability. |
| Off-Target Effects | Substance P and its fragments can sometimes interact with other receptors or cellular components, especially at high concentrations.[6] Perform concentration-response curves to ensure you are working within a specific range. |
| Sample Contamination | High concentrations of Substance P are found in saliva, so take precautions to avoid contamination. Ensure all reagents and samples are free from contamination. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in functional assays.
III. Quantitative Data Summary
The following tables provide a summary of typical quantitative data that can be generated in Substance P(1-4) functional assays. The values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Comparative Potency of Substance P and its Fragments in Different Assays
| Compound | Assay Type | Cell Line | Potency (EC₅₀) |
| Substance P | Calcium Mobilization | HEK293-NK1R | ~1-10 nM |
| Substance P | β-Arrestin Recruitment | U2OS-NK1R | ~5-20 nM |
| Substance P(1-4) | Mast Cell Degranulation | RBL-2H3 | ~100-500 nM |
| Substance P(1-4) | Calcium Mobilization | HEK293-NK1R | >10 µM (low potency) |
Table 2: Typical Assay Performance Parameters
| Parameter | Acceptable Range | Potential Issue if Outside Range |
| Z'-factor | > 0.5 | Poor assay quality, high variability |
| Signal-to-Background | > 3 | Low sensitivity, difficult to distinguish signal from noise |
| CV% of replicates | < 15% | Inconsistent pipetting or cell plating |
IV. Experimental Protocols
Protocol: Calcium Mobilization Assay using a Fluorescent Plate Reader
This protocol describes a method for measuring intracellular calcium mobilization in response to Substance P(1-4) stimulation using a fluorescent dye like Fluo-4 AM.
1. Materials and Reagents
-
HEK293 cells stably expressing the human NK1 receptor.
-
Substance P(1-4) peptide.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well, black, clear-bottom microplates.
2. Experimental Workflow Diagram
Caption: Step-by-step workflow for a calcium mobilization functional assay.
3. Detailed Procedure
-
Cell Plating: Seed the HEK293-NK1R cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS/HEPES buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the cell culture medium from the plate and add an equal volume of the 2X loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C.
-
-
Cell Washing:
-
Gently remove the dye loading solution.
-
Wash the cells twice with HBSS/HEPES buffer, leaving the final wash volume in the wells.
-
-
Assay Measurement:
-
Place the plate in a fluorescent plate reader equipped with an injector for compound addition. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Inject the Substance P(1-4) dilutions and immediately begin reading the fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak response.
-
4. Data Analysis
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data, for example, by expressing the response as a percentage of the maximum response observed with a saturating concentration of a known full agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
References
- 1. lifetein.com [lifetein.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. brieflands.com [brieflands.com]
- 12. experts.azregents.edu [experts.azregents.edu]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Substance P enhances cholinergic receptor desensitization in a clonal nerve cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Western Blot for Low Molecular Weight Peptides
Welcome to the technical support center for optimizing Western blot protocols for low molecular weight (LMW) peptides, such as SP(1-4). This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals achieve clear and sensitive detection of small peptides.
Frequently Asked Questions (FAQs)
Q1: Why is detecting low molecular weight (LMW) peptides and proteins challenging with standard Western blot protocols? Standard Western blotting methods are typically optimized for proteins in the 30-250 kDa range. LMW peptides (<20 kDa) present unique challenges, including poor resolution on standard gels, inefficient retention on membranes, and a high risk of "blow-through" or over-transfer, where the peptides pass completely through the membrane.[1][2][3]
Q2: What is the most critical change I can make to my protocol for small peptides? Switching from a standard Tris-Glycine SDS-PAGE system to a Tris-Tricine system is the most significant and effective modification. Tricine gels provide substantially better resolution for proteins and peptides under 30 kDa.[3][4][5]
Q3: Which type of membrane is best for LMW peptides? Polyvinylidene difluoride (PVDF) membranes are recommended over nitrocellulose for LMW peptides due to their higher protein binding capacity (170-200 µg/cm² vs. 80-100 µg/cm² for nitrocellulose).[3][6] It is crucial to use a membrane with a smaller pore size, such as 0.2 µm or 0.1 µm, to prevent the peptides from passing through during transfer.[4][7][8][9]
Q4: Can I use my standard transfer buffer? Adjustments to the transfer buffer are often necessary. For LMW peptides, increasing the methanol concentration to 20% can improve retention on the PVDF membrane.[10][11] Conversely, for very hydrophobic peptides, reducing methanol may be beneficial.[12] It's also recommended to remove SDS from the transfer buffer, as it can hinder the binding of small, negatively charged peptides to the membrane.[10]
Q5: What is "over-transfer" and how can I prevent it? Over-transfer, or "blow-through," occurs when LMW peptides pass completely through the membrane during the electrotransfer step.[2] This can be prevented by:
-
Placing a second membrane behind the first during transfer to capture any peptides that pass through.[2]
Experimental Workflow for LMW Peptide Western Blot
Caption: Optimized Western blot workflow for low molecular weight peptides.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Over-transfer: Peptides passed through the membrane. | • Reduce transfer time and/or voltage.[13] • Use a 0.2 µm or 0.1 µm pore size PVDF membrane.[8] • Place a second membrane behind the first to check for blow-through.[2] |
| Poor Retention on Membrane: Peptides did not bind efficiently. | • Use a PVDF membrane, which has a higher binding capacity than nitrocellulose.[3] • Ensure proper activation of the PVDF membrane with methanol.[10] • Increase methanol concentration in the transfer buffer to 20%.[10] | |
| Peptides Ran Off the Gel: The dye front does not always indicate the position of very small peptides. | • Monitor the migration of a low molecular weight ladder. • Reduce the electrophoresis run time. | |
| Inefficient Separation: Peptides are not resolved from other components. | • Use a Tris-Tricine gel system instead of Tris-Glycine.[3][4] • Use a high-percentage acrylamide gel (e.g., 16.5%). | |
| Antibody Issues: Primary antibody has low affinity or is inactive. | • Increase primary antibody concentration or incubation time (e.g., overnight at 4°C).[14] • Ensure the antibody is validated for small peptide detection. | |
| High Background | Blocking is Ineffective: Blocking agent is masking the epitope or not working properly. | • Try a different blocking agent (e.g., switch from milk to BSA or vice versa). Nonfat dry milk can sometimes mask antigens.[15] • Reduce the concentration of the blocking agent.[16] • Increase blocking time.[15] |
| Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies. | • Titrate antibodies to find the optimal concentration. Reduce the concentration of both primary and secondary antibodies.[9][14] | |
| Insufficient Washing: Residual antibodies remain on the membrane. | • Increase the number and/or duration of wash steps.[13] • Add a detergent like Tween-20 (0.05%-0.1%) to the wash buffer.[15] | |
| Diffuse or Smeared Bands | Poor Gel Quality: Gel did not polymerize evenly. | • Prepare fresh APS and use high-quality reagents for gel casting.[17] |
| Sample Overload: Too much protein was loaded into the well. | • Reduce the amount of total protein loaded on the gel.[14] | |
| Protein Aggregation: Peptides aggregated in the sample buffer. | • Ensure complete denaturation by heating samples in loading buffer before loading. Add a reducing agent like DTT (20-100mM).[13] |
Key Parameter Optimization
| Parameter | Standard Protocol (for >30 kDa proteins) | Optimized Protocol (for <20 kDa peptides) | Rationale |
| Gel System | Tris-Glycine | Tris-Tricine | Tricine provides superior resolution of proteins and peptides below 30 kDa.[3][4] |
| Acrylamide % | 8-12% | 15-16.5% | Higher acrylamide percentage improves the separation and resolution of small molecules. |
| Membrane Type | Nitrocellulose or PVDF (0.45 µm) | PVDF (0.2 µm or 0.1 µm) | PVDF has a higher binding capacity. Smaller pores prevent small peptides from passing through.[3][4][8] |
| Transfer Time | 60-90 min (Wet Transfer) | 30-60 min (Wet Transfer) | Shorter times reduce the risk of over-transfer (blow-through).[10][13] |
| Transfer Voltage | 80-100 V | 15-50 V (or constant 200mA) | Lower voltage minimizes the rapid passage of small peptides through the membrane.[10][13] |
| Methanol in Transfer Buffer | 10-20% | 20% | Higher methanol content promotes the stripping of SDS from peptides, enhancing their binding to the PVDF membrane.[10] |
| SDS in Transfer Buffer | 0 - 0.1% | 0% (Recommended) | SDS can hinder the binding of small, negatively charged peptides to the membrane.[10] |
Experimental Protocols
Tris-Tricine Gel Electrophoresis Protocol
This protocol is adapted for casting 1.0 mm mini-gels.
1. Stock Solutions:
-
Acrylamide/Bis-acrylamide (49.5% T, 3% C): 48g Acrylamide + 1.5g Bis-acrylamide in 100 mL dH₂O.[5]
-
Gel Buffer (3.0 M Tris, 0.3% SDS, pH 8.45): Dissolve 182g Tris base in ~300 mL dH₂O. Adjust pH to 8.45 with HCl. Bring volume to 500 mL, then add 1.5g SDS.[18]
-
10% Ammonium Persulfate (APS): Prepare fresh.
-
TEMED
2. Gel Casting (for one 10 mL mini-gel):
| Component | 16.5% Separating Gel | 4% Stacking Gel |
| Acrylamide/Bis Stock | 3.33 mL | 0.81 mL |
| Gel Buffer | 3.33 mL | 1.25 mL |
| dH₂O | 3.24 mL | 2.94 mL |
| 10% APS | 50 µL | 25 µL |
| TEMED | 5 µL | 5 µL |
Procedure:
-
Assemble glass plates and casting stand.
-
Mix the separating gel components, adding APS and TEMED last to initiate polymerization.[17]
-
Immediately pour the separating gel, leaving space for the stacking gel. Overlay with water-saturated isobutanol. Allow to polymerize for at least 1 hour.[18]
-
Pour off the overlay and rinse with dH₂O.
-
Mix the stacking gel components, pour over the separating gel, and insert the comb. Allow to polymerize for 30-60 minutes.
3. Electrophoresis:
-
Anode Buffer (Lower Tank): 0.2 M Tris-HCl, pH 8.9.[5]
-
Cathode Buffer (Upper Tank): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25.[5]
-
Running Conditions: Run the gel at a constant voltage of 30V for the first hour, then increase to 100-150V until the dye front reaches the bottom.[5]
Optimized Wet Transfer Protocol
-
Preparation:
-
Cut a 0.2 µm PVDF membrane and filter papers to the size of the gel.
-
Activate the PVDF membrane by immersing it in methanol for 1-2 minutes, then transfer it to the transfer buffer.[10]
-
Soak the gel, filter papers, and sponges in pre-chilled transfer buffer for 10-15 minutes.
-
Optimized Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol, pH 8.3.[10]
-
-
Assembly of Transfer Sandwich:
-
Assemble the sandwich in a tray of transfer buffer, ensuring no air bubbles are trapped between layers. The order is:
-
Cassette Cathode Side (-)
-
Sponge
-
Filter Paper
-
Gel
-
PVDF Membrane
-
Filter Paper
-
Sponge
-
Cassette Anode Side (+)
-
-
-
Transfer Conditions:
-
Place the cassette in the transfer tank and fill with chilled transfer buffer.
-
Perform the transfer at a low constant voltage (e.g., 20V) for 45-60 minutes or at a constant current (e.g., 200mA) for 30 minutes.[10] These conditions may require optimization depending on the specific peptide and equipment.
-
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common Western blot issues.
References
- 1. What can I do if low molecular weight proteins are not showing any bands in western blot? | AAT Bioquest [aatbio.com]
- 2. agrisera.com [agrisera.com]
- 3. Tech Tips | In search of low molecular weight proteins | Proteintech Group [ptglab.com]
- 4. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. licorbio.com [licorbio.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. bio-rad.com [bio-rad.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. lifetein.com [lifetein.com]
- 18. Protocol - Tris-Tricine Peptide Separation Gels, electrophoresis [depts.washington.edu]
Technical Support Center: Protocol Optimization for Intracellular Staining of Substance P (1-4)
Welcome to the technical support center for the intracellular staining of the N-terminal fragment of Substance P (1-4). This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Detailed Experimental Protocol: Intracellular Staining of Substance P
This protocol outlines the key steps for intracellular staining of Substance P for flow cytometry. Note that while this protocol is based on established methods for the full-length Substance P peptide, specific optimization will be required for the (1-4) fragment due to its smaller size and potential for increased solubility.
Materials:
-
Primary Antibody: A validated antibody that specifically recognizes the N-terminal (1-4) fragment of Substance P.
-
Fixation Buffer: e.g., 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: e.g., 0.1% Saponin or 0.1-0.3% Triton X-100 in PBS.
-
Wash Buffer: PBS with 2% Fetal Bovine Serum (FBS).
-
Blocking Buffer: PBS with 10% normal goat serum and 0.3% Triton X-100.
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody appropriate for the host species of the primary antibody.
-
Protein Transport Inhibitor (optional): e.g., Brefeldin A or Monensin, to block the secretion of the peptide.
Procedure:
-
Cell Preparation:
-
Fixation:
-
Resuspend the cell pellet in Fixation Buffer (e.g., 4% PFA in PBS).
-
Note: For small, soluble peptides like Substance P (1-4), consider alternative fixation methods such as cold methanol or a methanol:acetone mixture to better preserve the antigen.[5]
-
-
Permeabilization:
-
Wash the fixed cells twice with Wash Buffer.
-
Resuspend the cells in Permeabilization Buffer (e.g., 0.1% Saponin or 0.1-0.3% Triton X-100 in PBS).
-
Incubate for 10-15 minutes at room temperature.[4]
-
Note: Saponin is a milder detergent and may be preferable to Triton X-100 to prevent the loss of the small peptide.[5]
-
-
Blocking and Staining:
-
Wash the permeabilized cells twice with Wash Buffer.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Incubate with the primary antibody diluted in the appropriate buffer (as recommended by the manufacturer) overnight at 4°C.
-
Wash the cells three times with Wash Buffer.
-
Incubate with the fluorochrome-conjugated secondary antibody, diluted in Wash Buffer, for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with Wash Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer as soon as possible.
-
Quantitative Data Summary
The following tables provide starting ranges for key experimental parameters. Optimal conditions should be determined empirically for each specific cell type and experimental setup.
Table 1: Fixation and Permeabilization Conditions
| Parameter | Reagent | Concentration | Incubation Time | Temperature | Notes |
| Fixation | Paraformaldehyde (PFA) | 1-4% in PBS | 10-20 minutes | Room Temp | A common starting point for many antigens. |
| Cold Methanol | 90-100% | 10-15 minutes | -20°C | May improve retention of small, soluble peptides.[5] | |
| Methanol:Acetone | 1:1 mixture | 10-15 minutes | -20°C | An alternative for better peptide preservation.[5] | |
| Permeabilization | Saponin | 0.05-0.1% in PBS | 10-15 minutes | Room Temp | A mild, reversible permeabilizing agent.[5] |
| Triton X-100 | 0.1-0.3% in PBS | 10 minutes | Room Temp | A harsher, non-reversible detergent. | |
| Digitonin | 0.01-0.1% in PBS | 10 minutes | Room Temp | A mild detergent that can be optimized for minimal signal loss.[5] |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Starting Dilution Range | Incubation Time | Temperature |
| Primary Antibody | 1:50 - 1:500 | Overnight | 4°C |
| Secondary Antibody | 1:200 - 1:1000 | 1-2 hours | Room Temp |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Loss of peptide during permeabilization: The small, soluble Substance P (1-4) fragment may be washed out of the cells. | Try a milder permeabilizing agent like a lower concentration of Saponin or Digitonin.[5] Consider using a cold methanol or methanol:acetone fixation method which may better retain the peptide.[5] |
| Low antibody concentration: The primary antibody dilution may be too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Poor antibody penetration: The fixation and permeabilization steps may not be sufficient for the antibody to reach the intracellular target. | Optimize the concentration of the permeabilizing agent and the incubation time. | |
| High Background | Non-specific antibody binding: The primary or secondary antibody may be binding to non-target proteins. | Increase the blocking step duration and use serum from the same species as the secondary antibody. Ensure adequate washing steps between antibody incubations. |
| Antibody concentration too high: The primary or secondary antibody may be too concentrated. | Titrate the antibodies to a lower concentration. | |
| Non-Specific Staining | Fc receptor binding: Antibodies may bind non-specifically to Fc receptors on the cell surface. | Use an Fc block reagent before adding the primary antibody. |
Frequently Asked Questions (FAQs)
Q1: Why am I losing the signal for Substance P (1-4) after permeabilization?
A1: Small, soluble peptides like Substance P (1-4) are prone to being washed out of the cell during the permeabilization step, especially with harsh detergents like Triton X-100.[5] To mitigate this, consider using a milder detergent such as Saponin or Digitonin at an optimized concentration.[5] Additionally, alternative fixation methods like cold methanol or a methanol:acetone mix can help to better precipitate and retain the peptide within the cell.[5]
Q2: Which fixative is best for staining intracellular Substance P (1-4)?
A2: While 4% paraformaldehyde (PFA) is a standard fixative, for small peptides, alcohol-based fixatives like cold methanol or a methanol:acetone mixture may provide better retention of the antigen.[5] It is recommended to test different fixation methods to determine the optimal condition for your specific antibody and cell type.
Q3: How can I be sure my antibody is specific to the (1-4) fragment of Substance P?
A3: It is crucial to use an antibody that has been validated for the specific N-terminal (1-4) fragment. Most commercially available Substance P antibodies are raised against the C-terminal end of the full-length peptide.[6][7] Check the manufacturer's datasheet for information on the immunogen and specificity. If this information is not available, you may need to perform your own validation experiments, such as pre-adsorption of the antibody with the Substance P (1-4) peptide to confirm specific binding.
Q4: Should I use a direct or indirect staining method?
A4: Both direct and indirect methods can be used. Indirect staining, which involves a primary and a fluorochrome-conjugated secondary antibody, often provides signal amplification and can be more sensitive, which may be beneficial for detecting low-abundance peptides. However, direct staining with a fluorochrome-conjugated primary antibody involves fewer steps and can reduce the potential for non-specific binding from a secondary antibody.
Q5: What is the purpose of a protein transport inhibitor?
A5: If you are interested in the production of Substance P rather than just its presence, a protein transport inhibitor like Brefeldin A or Monensin can be used.[1][2] These reagents block the secretion of peptides from the cell, causing them to accumulate in the Golgi apparatus and endoplasmic reticulum, which can lead to a stronger intracellular signal.[1]
Visualizations
Caption: Experimental workflow for intracellular staining of Substance P (1-4).
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. pnas.org [pnas.org]
- 3. Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Substance P Antibody, pain, clone NC1 | MAB356 [merckmillipore.com]
Technical Support Center: Enhancing the In Vivo Stability of Substance P(1-4) Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of stable in vivo formulations of Substance P(1-4).
Frequently Asked Questions (FAQs)
Q1: Why is my Substance P(1-4) formulation showing low efficacy in vivo?
A1: Low in vivo efficacy of Substance P(1-4) is often attributed to its rapid degradation by endogenous enzymes. Substance P has a very short half-life, ranging from seconds to minutes, due to enzymatic cleavage by proteases and peptidases.[1][2] To improve efficacy, formulation strategies that protect the peptide from degradation are essential.
Q2: What are the primary degradation pathways for Substance P(1-4) in vivo?
A2: Substance P is susceptible to degradation by a variety of enzymes present in biological fluids and tissues. Key enzymes involved in its metabolism include neutral endopeptidase (NEP), angiotensin-converting enzyme (ACE), and various matrix metalloproteinases.[1][3] These enzymes cleave the peptide at multiple sites, leading to inactive fragments and rapid loss of biological activity.
Q3: What are the most common strategies to improve the in vivo stability of Substance P(1-4)?
A3: Several strategies can be employed to enhance the in vivo stability of Substance P(1-4). These can be broadly categorized as:
-
Encapsulation: Enclosing the peptide within a protective carrier system.
-
Liposomes: Phospholipid vesicles that can encapsulate hydrophilic and hydrophobic molecules, shielding them from enzymatic degradation.[4][5] Chitosan-coated liposomes have shown particular promise for enhancing the stability of Substance P.[4]
-
Polymeric Nanoparticles: Biodegradable polymers can form nanoparticles that encapsulate the peptide, providing controlled release and protection from degradation.[6][7]
-
-
Peptide Modification: Altering the chemical structure of the peptide to make it less susceptible to enzymatic cleavage.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can significantly increase resistance to proteolysis.[8][9]
-
N-methylation: Modifying the peptide backbone by adding a methyl group to the amide nitrogen can hinder enzymatic recognition and cleavage.[8]
-
Cyclization: Creating a cyclic peptide structure can improve stability by restricting the conformational flexibility of the peptide, making it a poorer substrate for proteases.[8][10]
-
-
Hydrogel Formulation: Incorporating the peptide into a hydrogel matrix can provide sustained release and protect it from the surrounding environment.[1][2]
Troubleshooting Guides
Issue 1: Premature Degradation of Substance P(1-4) in Formulation
| Symptom | Possible Cause | Suggested Solution |
| Rapid loss of active peptide in plasma or serum stability assays. | Enzymatic degradation by proteases in the biological matrix. | 1. Encapsulate the peptide: Utilize liposomal or polymeric nanoparticle formulations to shield the peptide from enzymatic attack. 2. Modify the peptide: Synthesize analogues with D-amino acids or N-methylation at cleavage sites. 3. Optimize pH: Adjust the formulation pH to a range that minimizes the activity of relevant proteases.[11] |
| Inconsistent results in stability studies. | Sample handling and preparation issues leading to peptide loss.[12] | 1. Use protease inhibitors: Incorporate a cocktail of protease inhibitors in your plasma/serum samples during the assay. 2. Optimize sample precipitation: Test different precipitation methods (e.g., acetonitrile, methanol) to ensure efficient recovery of the peptide.[12] 3. Maintain low temperatures: Keep all biological samples on ice during handling to minimize enzymatic activity. |
Issue 2: Low Encapsulation Efficiency in Liposomal or Nanoparticle Formulations
| Symptom | Possible Cause | Suggested Solution |
| A significant fraction of Substance P(1-4) remains unencapsulated after formulation. | Suboptimal formulation parameters. | 1. Vary lipid/polymer to drug ratio: Experiment with different ratios to find the optimal loading capacity. 2. Optimize the preparation method: For liposomes, test different hydration buffers, sonication times, or extrusion cycles.[13][14] For nanoparticles, adjust the solvent evaporation rate or homogenization speed. 3. Modify surface charge: Incorporate charged lipids or polymers to improve interaction with the peptide. |
| Aggregation or precipitation of the formulation during storage. | Physical instability of the nanoparticles or liposomes. | 1. Incorporate stabilizers: Add cryoprotectants (for freeze-drying) or steric stabilizers like PEG to the formulation.[5][15] 2. Optimize storage conditions: Determine the ideal temperature and pH for long-term stability.[16] 3. Control particle size: Ensure a narrow particle size distribution, as polydispersity can contribute to instability. |
Data Presentation
Table 1: Comparison of Formulation Strategies for Substance P Stability
| Formulation Strategy | Key Advantages | Reported Efficacy/Stability Improvement | Key References |
| Chitosan-Coated Liposomes | Biocompatible, enhances stability and cellular uptake. | Enhanced wound healing efficacy compared to free Substance P.[4] | [4] |
| Hydrogel (Laponite nanodisc) | Sustained release, improved stability. | 98% wound closure in 16 days with a single application in vitro.[1] | [1] |
| Peptide Modification (D-amino acid substitution) | Significantly increased resistance to proteolytic degradation. | Can prolong the half-life of peptides from minutes to hours.[8][9] | [8][9] |
| Polymeric Nanoparticles (e.g., PLGA) | Controlled release, protection from degradation, potential for targeting. | Improves drug bioavailability and allows for specific delivery.[6][7] | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Substance P(1-4) Loaded Liposomes
Objective: To encapsulate Substance P(1-4) in liposomes to improve its in vivo stability.
Materials:
-
Substance P(1-4)
-
Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Syringe extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve EPC and cholesterol (e.g., in a 4:1 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator under reduced pressure.
-
Hydrate the lipid film with a solution of Substance P(1-4) in PBS by vortexing. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator.[13]
-
Further homogenize the liposome suspension by extruding it multiple times (e.g., 11 times) through a 100 nm polycarbonate membrane using a syringe extruder.
-
Separate the liposome-encapsulated Substance P(1-4) from the unencapsulated peptide by dialysis or size exclusion chromatography.
-
Determine the encapsulation efficiency by lysing a portion of the liposomes with a suitable solvent (e.g., ethanol) and quantifying the released peptide using HPLC.[15]
Protocol 2: In Vitro Stability Assay of Formulated Substance P(1-4) in Plasma
Objective: To assess the stability of different Substance P(1-4) formulations in human plasma.
Materials:
-
Substance P(1-4) formulations (e.g., free peptide, liposomal peptide)
-
Fresh human plasma (with anticoagulant, e.g., EDTA)
-
Protease inhibitor cocktail
-
Acetonitrile
-
Incubator (37°C)
-
Centrifuge
-
HPLC-MS/MS system
Methodology:
-
Pre-warm human plasma to 37°C. If desired, add a protease inhibitor cocktail.
-
Spike the plasma with the Substance P(1-4) formulation to a final concentration of 10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately stop the enzymatic reaction by adding three volumes of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of intact Substance P(1-4) using a validated HPLC-MS/MS method.[12]
-
Plot the percentage of remaining peptide against time to determine the degradation rate and half-life for each formulation.
Visualizations
Caption: Substance P Signaling Pathway via the NK1 Receptor.
Caption: Experimental Workflow for In Vitro Plasma Stability Testing.
Caption: Logical Flow for Troubleshooting Low Efficacy Formulations.
References
- 1. The Regenerative Potential of Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of neuropeptides in cutaneous wound healing: a focus on mechanisms and neuropeptide-derived treatments [frontiersin.org]
- 3. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 12. pubs.acs.org [pubs.acs.org]
- 13. painphysicianjournal.com [painphysicianjournal.com]
- 14. US5567433A - Liposome preparation and material encapsulation method - Google Patents [patents.google.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
best practices for storing and handling Substance P(1-4)
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Substance P(1-4), along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is Substance P(1-4) and how is it supplied?
Substance P(1-4) is a four-amino-acid N-terminal fragment of the neuropeptide Substance P. It acts as a potent antagonist of neurokinin receptors (NK-R).[1] It is typically supplied as a lyophilized powder.[2]
Q2: How should I store lyophilized Substance P(1-4)?
Lyophilized Substance P(1-4) should be stored at -20°C.[3] For long-term storage, it is recommended to store it at -20°C to -70°C.
Q3: How do I reconstitute Substance P(1-4)?
It is recommended to reconstitute Substance P(1-4) in sterile, distilled water or a buffer with a slightly acidic pH (e.g., 0.05 M acetic acid) to enhance stability. For cell-based assays, use a buffer compatible with your experimental system.
Q4: What is the stability of reconstituted Substance P(1-4) in solution?
Aqueous solutions of Substance P and its fragments can be unstable, with biological activity potentially diminishing within minutes at neutral or alkaline pH.[2] The stability is influenced by factors such as pH and the presence of proteases. To improve stability, it is advisable to:
-
Use a slightly acidic buffer.[2]
-
Prepare solutions fresh for each experiment.
-
If storage of the solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.[2]
Q5: What are the recommended safety precautions when handling Substance P(1-4)?
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the lyophilized powder in a well-ventilated area to avoid inhalation.
Storage and Handling Best Practices
Proper storage and handling are critical for maintaining the biological activity of Substance P(1-4).
| Condition | Lyophilized Powder | Reconstituted Solution |
| Short-term Storage | -20°C | 4°C (for a few hours) |
| Long-term Storage | -20°C to -70°C | -20°C (up to one month in aliquots) |
| Recommended Solvents | Sterile distilled water, 0.05 M acetic acid, or other compatible buffers | N/A |
| Key Handling Tips | - Avoid moisture. - Bring to room temperature before opening. | - Prepare fresh for each use if possible. - Aliquot to avoid freeze-thaw cycles. - Use protease inhibitors in biological samples. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low biological activity | - Peptide degradation: Improper storage or handling of the reconstituted solution. - Incorrect concentration: Errors in calculation or dilution. | - Reconstitute a fresh vial of lyophilized peptide. - Ensure proper storage conditions and avoid repeated freeze-thaw cycles. - Verify all calculations and pipette calibrations. |
| Inconsistent results between experiments | - Variability in peptide activity: Degradation of the stock solution over time. - Cell culture variability: Differences in cell passage number, density, or health. | - Use a new aliquot of the peptide for each experiment. - Standardize cell culture conditions and use cells within a consistent passage number range. |
| Precipitation of the peptide in solution | - Low solubility in the chosen solvent. - Concentration is too high. | - Try a different solvent or adjust the pH. - Gently warm the solution and vortex to aid dissolution. - Prepare a more dilute stock solution. |
Experimental Protocols
Inhibition of Endogenous Erythroid Colony (EEC) Formation
This protocol is adapted from studies demonstrating the inhibitory effect of Substance P(1-4) on EEC formation in polycythemia vera (PV) bone marrow cultures.[1]
Materials:
-
Substance P(1-4)
-
Sterile, pyrogen-free water or appropriate buffer for reconstitution
-
Bone marrow mononuclear cells from PV patients
-
Methylcellulose medium
-
Culture plates
Methodology:
-
Prepare a stock solution of Substance P(1-4) by reconstituting the lyophilized powder in sterile water. Further dilute to the desired working concentrations (e.g., 0.1 nM to 1 µM) in the culture medium.
-
Isolate bone marrow mononuclear cells using a standard density gradient centrifugation method.
-
Plate the cells in methylcellulose medium in the presence of varying concentrations of Substance P(1-4).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
After 14 days, score the number of EECs under an inverted microscope.
-
A decrease in the number of colonies in the presence of Substance P(1-4) indicates its inhibitory effect.[1]
Signaling Pathway Diagram
Substance P(1-4) acts as an antagonist at neurokinin receptors (NK-R). This means it binds to the receptor but does not elicit the downstream signaling cascade typically initiated by the natural agonist, Substance P. The following diagram illustrates this inhibitory action.
References
Validation & Comparative
Unraveling the Enigmatic Bioactivity of Synthetic Substance P(1-4): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic Substance P(1-4), the N-terminal fragment of the neuropeptide Substance P. While full-length Substance P is a well-characterized agonist of neurokinin receptors, particularly the NK1 receptor, its fragment, Substance P(1-4), exhibits a more complex and at times contradictory biological profile. This document summarizes the available experimental data, details relevant methodologies, and visually represents key pathways to aid in the objective assessment of this intriguing peptide fragment.
Contrasting Biological Activities: Substance P vs. Substance P(1-4)
Experimental evidence suggests that Substance P(1-4) does not mimic the classical excitatory effects of its parent peptide. In fact, it has been shown to exert opposing effects in certain biological systems, most notably in hematopoiesis. While Substance P promotes the proliferation of hematopoietic progenitors, Substance P(1-4) has been identified as an inhibitor of this process.[1][2][3]
One key aspect of Substance P(1-4)'s bioactivity that remains under debate is its interaction with neurokinin receptors. Some reports describe it as a potent neurokinin receptor antagonist.[4] However, direct evidence of high-affinity binding to NK1, NK2, or NK3 receptors is lacking in the scientific literature, with at least one study indicating poor binding affinity for the NK1 receptor. This suggests that its biological effects may be mediated through alternative pathways, a notion supported by findings that its inhibitory action on erythroid progenitors is not blocked by NK1R or NK2R antagonists.[2]
A significant mechanism underlying the inhibitory effect of Substance P(1-4) on hematopoiesis is the induction of inhibitory cytokines. Studies have shown that Substance P(1-4) stimulates bone marrow stromal cells to produce Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α), both of which are known to suppress the proliferation of hematopoietic progenitors.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of Substance P(1-4) in comparison to full-length Substance P and a standard NK1 receptor antagonist, Aprepitant. The lack of specific binding affinity (Ki) and functional antagonist potency (IC50) for Substance P(1-4) at neurokinin receptors is a notable gap in the current literature.
| Compound/Peptide | Target Receptor(s) | Binding Affinity (Ki) | Functional Activity | Potency (IC50/EC50) | Key Biological Effect |
| Synthetic Substance P(1-4) | NK-R (disputed), Other | Not Reported | Antagonist (reported), Inducer of inhibitory cytokines | Not Reported for receptor antagonism. Effective concentrations for hematopoietic inhibition are in the 0.1 nM - 1 µM range.[4] | Inhibits endogenous erythroid colony (EEC) formation.[2][4] |
| Substance P (full-length) | NK1, NK2, NK3 | High affinity for NK1R (nM range) | Agonist | Potent agonist at NK1R (EC50 in nM range) | Stimulates proliferation of hematopoietic progenitors.[5][6] |
| Aprepitant | NK1 Receptor | High affinity for human NK1R (IC50 = 0.1 nM)[7] | Antagonist | Potent antagonist at human NK1R | Blocks Substance P-mediated effects. |
Experimental Protocols
Radioligand Binding Assay for Neurokinin Receptors
This protocol is a generalized method for determining the binding affinity of a test compound, such as synthetic Substance P(1-4), to neurokinin receptors.
Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from NK1, NK2, or NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.
-
Radiolabeled ligand (e.g., [³H]-Substance P for NK1R).
-
Unlabeled Substance P (for non-specific binding determination).
-
Test compound (Synthetic Substance P(1-4)).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of unlabeled Substance P is used instead of the test compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Hematopoietic Colony-Forming Unit (CFU) Assay
This protocol outlines a method to assess the effect of synthetic Substance P(1-4) on the proliferation and differentiation of hematopoietic progenitor cells.[8][9][10][11][12]
Objective: To determine the inhibitory effect of Substance P(1-4) on the formation of hematopoietic colonies from bone marrow mononuclear cells.
Materials:
-
Bone marrow mononuclear cells (BMMCs) isolated from a suitable donor (e.g., human or mouse).
-
MethoCult™ medium (a semi-solid medium containing necessary cytokines for hematopoietic colony growth).
-
Synthetic Substance P(1-4) at various concentrations.
-
Control vehicle (e.g., sterile saline).
-
35 mm culture dishes.
-
Humidified incubator (37°C, 5% CO₂).
-
Inverted microscope.
Procedure:
-
Cell Preparation: Isolate BMMCs from bone marrow aspirates using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in a suitable culture medium.
-
Assay Setup: Prepare a cell suspension in MethoCult™ medium containing the desired concentration of BMMCs. Add either synthetic Substance P(1-4) at various concentrations or the control vehicle to the cell suspension.
-
Plating: Dispense the cell-MethoCult™ mixture into 35 mm culture dishes.
-
Incubation: Place the culture dishes in a humidified incubator at 37°C with 5% CO₂ for 14-21 days.
-
Colony Counting: After the incubation period, enumerate the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope based on their morphology.
-
Data Analysis: Compare the number of colonies in the cultures treated with Substance P(1-4) to the control cultures to determine the percentage of inhibition.
Visualizing the Pathways
To better understand the biological context of Substance P and its fragment, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Substance P Signaling Pathway through the NK1 Receptor.
Caption: Experimental Workflow for the Colony-Forming Unit (CFU) Assay.
Caption: Logical Comparison of Substance P and Substance P(1-4) Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of the substance P and its derivative on erythropoietin-independent growth of erythroid progenitors in polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative feedback on the effects of stem cell factor on hematopoiesis is partly mediated through neutral endopeptidase activity on substance P: a combined functional and proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The significance of substance P in physiological and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. stemcell.com [stemcell.com]
- 11. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human and Mouse Hematopoietic Colony-Forming Cell Assays | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Validating Substance P(1-4) Antibody Specificity
For researchers, scientists, and drug development professionals, the precise detection of bioactive peptide fragments is critical for advancing our understanding of complex biological systems. This guide provides a framework for validating the specificity of antibodies against the N-terminal fragment of Substance P, Substance P(1-4), a key modulator of neurokinin receptor signaling.
Substance P (SP) is an eleven-amino-acid neuropeptide involved in a myriad of physiological processes, including pain transmission, inflammation, and immune responses.[1][2][3] The full-length peptide exerts its effects primarily through the neurokinin-1 receptor (NK1R).[1][3] However, enzymatic cleavage of Substance P generates smaller, biologically active fragments. Among these, the N-terminal fragment Substance P(1-4) has been identified as a potent antagonist of neurokinin receptors, playing a role in processes such as hematopoiesis.[4][5][6] The distinct biological activities of SP fragments necessitate the development and rigorous validation of specific antibodies to dissect their individual roles.
Currently, commercially available antibodies predominantly target the full-length Substance P molecule, with many directed against the C-terminal region. This guide addresses the critical need for antibodies specific to the Substance P(1-4) fragment and outlines a comprehensive validation strategy to ensure their specificity and reliability in various immunoassays.
Comparative Validation Data for a Hypothetical Substance P(1-4) Specific Antibody
To ensure the specificity of an antibody for Substance P(1-4), a series of validation experiments are essential. The following table presents a hypothetical comparison of a putative anti-Substance P(1-4) antibody against a well-characterized anti-Substance P (C-terminal) antibody. This illustrates the expected data from a robustly validated antibody.
| Validation Assay | Anti-Substance P(1-4) (Hypothetical) | Anti-Substance P (C-terminal) (Example) | Interpretation |
| Peptide ELISA | |||
| Binding to Substance P(1-4) | ++++ | - | Demonstrates specificity for the N-terminal fragment. |
| Binding to Substance P (full-length) | ++++ | ++++ | Expected cross-reactivity with the full peptide. |
| Binding to Substance P(5-11) | - | ++++ | Confirms lack of recognition of the C-terminal fragment. |
| Binding to Neurokinin A | - | +/- | Shows no cross-reactivity with related tachykinins. |
| Binding to Neurokinin B | - | +/- | Shows no cross-reactivity with related tachykinins. |
| Western Blot (Tissue Lysate) | |||
| Band at ~1.3 kDa (Full-length SP) | +/- | +++ | May show weak or no binding to the full-length peptide under denaturing conditions. |
| Band at <0.5 kDa (SP(1-4) fragment) | +++ | - | Specifically detects the Substance P(1-4) fragment. |
| Immunohistochemistry (Spinal Cord) | |||
| Staining Pattern | Distinct punctate staining in specific neuronal populations. | Widespread staining in known SP-expressing regions. | Highlights potentially different localization of the fragment versus the full peptide. |
| Peptide Blocking Control (with SP(1-4)) | Staining completely abolished. | Staining unaffected. | Confirms the antibody's epitope is within the SP(1-4) sequence. |
| Peptide Blocking Control (with SP(5-11)) | Staining unaffected. | Staining completely abolished. | Demonstrates that the C-terminal fragment does not block the N-terminal specific antibody. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams illustrate the Substance P signaling pathway and a recommended workflow for antibody validation.
Caption: Substance P signaling cascade and the modulatory role of SP(1-4).
Caption: A stepwise workflow for validating the specificity of a Substance P(1-4) antibody.
Experimental Protocols for Antibody Validation
Detailed and standardized protocols are the cornerstone of reproducible research. The following are methodologies for the key experiments cited in the validation of a Substance P(1-4) specific antibody.
Peptide Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is crucial for determining the specific epitope recognized by the antibody.
-
Plate Coating: Coat a 96-well high-binding microplate with 1 µg/mL of Substance P(1-4), full-length Substance P, Substance P(5-11), Neurokinin A, and Neurokinin B in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate. Add serial dilutions of the anti-Substance P(1-4) antibody to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at the manufacturer's recommended dilution. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of 1 M H₂SO₄.
-
Data Analysis: Read the absorbance at 450 nm. A strong signal for Substance P(1-4) and full-length Substance P, with no or minimal signal for the other peptides, indicates specificity.
Western Blotting
Western blotting is used to assess the antibody's ability to detect the target fragment in complex protein mixtures.
-
Sample Preparation: Homogenize tissue samples (e.g., dorsal root ganglia, spinal cord) in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein lysate on a 16% tricine gel, which is suitable for resolving small peptides.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the anti-Substance P(1-4) antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A specific band at the expected molecular weight for Substance P(1-4) (approximately 450 Da) would be ideal, though detection of such a small peptide can be challenging. A band for the full-length precursor may also be visible.
Immunohistochemistry (IHC) with Peptide Blocking
IHC allows for the visualization of the antigen's distribution in tissue, and peptide blocking is the gold standard for confirming specificity in this application.
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the dissected tissue. Cryoprotect in 30% sucrose and section on a cryostat.
-
Antigen Retrieval: If using paraffin-embedded tissue, perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).
-
Blocking: Block non-specific binding with a solution containing normal serum from the same species as the secondary antibody and a detergent like Triton X-100.
-
Primary Antibody Incubation:
-
Test Condition: Incubate sections with the anti-Substance P(1-4) antibody at an optimized dilution overnight at 4°C.
-
Blocking Condition: Pre-incubate the antibody with a 10-100 fold molar excess of the Substance P(1-4) peptide for at least 2 hours at room temperature before applying it to the sections.
-
-
Secondary Antibody and Detection: Wash the sections. Incubate with a fluorescently labeled secondary antibody. Mount with a DAPI-containing medium.
-
Imaging and Analysis: Acquire images using a confocal microscope. Specific staining should be present in the test condition and absent in the peptide-blocked condition.
By adhering to these rigorous validation protocols, researchers can ensure the reliability of their findings and contribute to a more accurate understanding of the nuanced roles of Substance P and its fragments in health and disease.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Substance P(1-4) | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Navigating Specificity: A Guide to Substance P(1-4) Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of Substance P (SP) is paramount. However, the presence of endogenous fragments, such as Substance P(1-4), can pose a significant challenge to immunoassay specificity, potentially leading to overestimated levels of the intact neuropeptide. This guide provides a comparative overview of immunoassay performance concerning Substance P(1-4) cross-reactivity, supported by experimental principles and data interpretation strategies.
The majority of commercially available immunoassays for Substance P utilize antibodies that target the C-terminal region of the undecapeptide. This design choice is rooted in the fact that the C-terminal end is crucial for the biological activity of Substance P, specifically its binding to neurokinin receptors.[1][2][3] Consequently, these assays are generally expected to exhibit low cross-reactivity with N-terminal fragments like Substance P(1-4) which lack this key recognition site.
While many manufacturers of Substance P ELISA kits claim high specificity, they often do not provide quantitative data for cross-reactivity with the Substance P(1-4) fragment.[4][5][6][7][8] The provided information is typically a general statement asserting no significant cross-reactivity with "analogues" was observed.[4][5][6][8] This highlights a critical gap in publicly available data and underscores the importance of in-house validation for any researcher concerned with the differential measurement of Substance P and its fragments.
Performance Comparison of Substance P Immunoassays
Direct comparative data on Substance P(1-4) cross-reactivity is scarce in manufacturer-provided datasheets. However, data available for other Substance P fragments from select kits can provide insights into antibody specificity. The following table summarizes cross-reactivity data for various Substance P fragments and related tachykinins from a commercially available immunoassay as an illustrative example.
| Analyte | % Cross-Reactivity (R&D Systems, KGE007) |
| Hemokinin-1 | 100% |
| Substance P (2-11) | 81.2% |
| Substance P (4-11) | 88.4% |
| Substance P (8-11) | 1.4% |
| Neurokinin A | 71.4% |
| Neurokinin B | 1.1% |
| Physalaemin | 68.1% |
Data sourced from the R&D Systems Substance P Parameter Assay Kit datasheet.[9] Note the absence of data for the N-terminal fragment Substance P(1-4).
The data demonstrates that antibodies in this particular assay recognize the C-terminal portion of Substance P, as evidenced by the high cross-reactivity with fragments retaining this region (e.g., SP(2-11) and SP(4-11)). Conversely, a shorter C-terminal fragment (SP(8-11)) shows significantly reduced cross-reactivity. While not explicitly stated for SP(1-4), this pattern strongly suggests that the cross-reactivity with this N-terminal fragment would be negligible.
Experimental Protocols
To ensure the accuracy of Substance P quantification, it is imperative to experimentally determine the cross-reactivity of a chosen immunoassay with potential interfering fragments like Substance P(1-4).
Key Experiment: Cross-Reactivity Assessment in a Competitive ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of an antibody with Substance P(1-4) in a competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To quantify the degree to which Substance P(1-4) cross-reacts with the antibody used in a Substance P immunoassay.
Materials:
-
Substance P ELISA Kit (including coated microplate, standards, detection antibody, and substrate)
-
Intact Substance P (1-11) peptide standard
-
Substance P(1-4) peptide
-
Assay buffer
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Standards:
-
Reconstitute and serially dilute the intact Substance P standard according to the kit manufacturer's instructions to generate a standard curve (e.g., from 2500 pg/mL to 39 pg/mL).
-
Prepare a separate serial dilution of the Substance P(1-4) peptide in assay buffer over a broad concentration range (e.g., from 100,000 pg/mL down to levels comparable to the Substance P standard).
-
-
Assay Protocol:
-
Add the prepared standards and Substance P(1-4) dilutions to the wells of the microplate pre-coated with a capture antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled Substance P to each well, as per the kit instructions. This will compete with the unlabeled Substance P or its fragments for binding to the capture antibody.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature). During this incubation, the unlabeled peptide in the standards or samples and the HRP-labeled peptide will compete for binding to the limited number of antibody sites on the plate.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development. The amount of color developed is inversely proportional to the amount of unlabeled Substance P in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the intact Substance P standards against their known concentrations.
-
Determine the 50% binding (B/B0 = 50%) concentration for both the intact Substance P and the Substance P(1-4) peptide from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Substance P at 50% B/B0 / Concentration of Substance P(1-4) at 50% B/B0) x 100
-
Visualizing Key Processes
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Competitive Immunoassay Principle for Substance P.
Caption: Workflow for Assessing Immunoassay Cross-Reactivity.
References
- 1. Detection of substance P in the central nervous system by a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoclonal antibodies to substance P: production, characterization of their fine specificities, and use in immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of two substance P antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Kit for Substance P (SP) | CEA393Gu | Cavia (Guinea pig ) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Human ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 7. SP(Substance P) ELISA Kit - Elabscience® [elabscience.com]
- 8. ELISA Kit for Substance P (SP) [aspirasci.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of Full-Length Substance P and its N-Terminal Fragment, Substance P(1-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of full-length Substance P (SP) and its N-terminal fragment, Substance P(1-4). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in neuroscience, pharmacology, and immunology.
Executive Summary
Full-length Substance P, an 11-amino acid neuropeptide, is a potent agonist for neurokinin receptors, primarily the neurokinin-1 receptor (NK1R).[1][2] Its activation of NK1R triggers a cascade of intracellular signaling events, leading to a variety of physiological responses, including pain transmission, inflammation, and vasodilation.[3][4] In stark contrast, the N-terminal fragment Substance P(1-4) has been identified as a neurokinin receptor antagonist, capable of inhibiting specific biological processes.[5] This guide will delve into the distinct pharmacological profiles of these two peptides, presenting comparative data on their receptor interactions and downstream signaling effects.
Data Presentation: A Tale of Two Activities
The functional differences between full-length SP and SP(1-4) are most evident in their opposing effects on cellular signaling and physiological responses. While full-length SP acts as an agonist, initiating cellular responses, SP(1-4) functions as an antagonist, blocking these effects.
| Peptide | Receptor Interaction | Primary Activity | Downstream Signaling | Notable In Vitro/In Vivo Effects |
| Full-Length Substance P | High-affinity agonist for the NK1 receptor.[1] | Agonist | Activates Gq and Gs proteins, leading to increased intracellular calcium ([Ca2+]i) and cyclic AMP (cAMP) levels.[6][7][8] | Induces neurogenic inflammation, pain transmission, vasodilation, and cell proliferation.[3][4][9] |
| Substance P(1-4) | Neurokinin receptor antagonist.[5] | Antagonist | Blocks the signaling initiated by full-length Substance P. | Inhibits endogenous erythroid colony (EEC) formation in bone marrow cultures.[5] |
Table 1: Comparative Biological Activities of Full-Length Substance P and Substance P(1-4)
Signaling Pathways: Agonism vs. Antagonism
The divergent activities of full-length SP and SP(1-4) stem from their distinct interactions with the NK1 receptor and the subsequent impact on intracellular signaling cascades.
Full-Length Substance P Signaling Pathway
Full-length SP binding to the G-protein coupled receptor NK1R initiates the dissociation of Gαq and Gαs subunits.[7][10][11][12] The activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration.[13] Simultaneously, the activation of Gαs stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).[6][7]
Caption: Signaling pathway of full-length Substance P.
Substance P(1-4) Antagonistic Action
Substance P(1-4) acts by binding to the neurokinin receptor, likely the NK1R, and preventing the binding of the full-length agonist. This competitive inhibition blocks the initiation of the downstream signaling cascade, thereby preventing the physiological effects mediated by full-length Substance P.
Caption: Antagonistic action of Substance P(1-4).
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the agonist activity of full-length Substance P and the antagonistic potential of Substance P(1-4) at Gq-coupled receptors like NK1R.
Objective: To measure changes in intracellular calcium concentration in response to peptide treatment.
Methodology:
-
Cell Culture: Culture cells expressing the NK1 receptor (e.g., HEK293 or CHO cells stably transfected with the NK1R gene) in 96-well black-walled, clear-bottom plates until they reach 75-90% confluency.[14]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 1 hour at room temperature, protected from light.[14][15]
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution) to remove excess dye.
-
Compound Addition and Measurement: Use a fluorescence plate reader with integrated fluidics (e.g., FlexStation) to measure the baseline fluorescence.[14] Inject the test compounds (full-length SP as agonist, SP(1-4) as a potential antagonist) and continuously record the fluorescence signal for a defined period. For antagonist testing, pre-incubate the cells with SP(1-4) before adding full-length SP.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate EC50 values for agonists and IC50 values for antagonists from the dose-response curves.
Caption: Workflow for a calcium mobilization assay.
ERK Phosphorylation Assay
The activation of the MAPK/ERK pathway is another important downstream event following NK1R activation.
Objective: To quantify the level of phosphorylated ERK1/2 in response to peptide stimulation.
Methodology:
-
Cell Culture and Treatment: Seed NK1R-expressing cells in a 96-well plate and grow to the desired confluency. Starve the cells in a serum-free medium before treating them with various concentrations of full-length SP or SP(1-4) for a specified time.[16]
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a suitable detergent to allow antibody access to intracellular proteins.[17]
-
Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Follow this with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.[17][18]
-
Detection: Add a substrate that produces a colorimetric or fluorescent signal in the presence of the enzyme-conjugated secondary antibody.[16]
-
Normalization: To account for variations in cell number, normalize the p-ERK signal to the total protein content in each well, which can be measured using a total protein stain.[16]
-
Data Analysis: Quantify the signal using a plate reader and generate dose-response curves to determine the EC50 or IC50 values.
Caption: Workflow for an ERK phosphorylation assay.
Conclusion
The available scientific evidence clearly delineates the opposing biological activities of full-length Substance P and its N-terminal fragment, Substance P(1-4). While full-length SP is a potent agonist of the NK1 receptor, initiating robust intracellular signaling, SP(1-4) acts as an antagonist, inhibiting these processes. This fundamental difference in their pharmacological profiles underscores the critical role of the C-terminal region of Substance P for receptor activation.[19][20][21] For researchers and drug development professionals, understanding these distinct activities is crucial for the design of novel therapeutics targeting the Substance P/NK1R system for a range of pathological conditions, including pain, inflammation, and certain types of cancer. Further quantitative studies are warranted to fully characterize the antagonistic potency and receptor subtype selectivity of Substance P(1-4) and other N-terminal fragments.
References
- 1. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Substance P stimulates neovascularization in vivo and proliferation of cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics | bioRxiv [biorxiv.org]
- 11. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Substance P induces intracellular calcium increase and translocation of protein kinase C in epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. assaygenie.com [assaygenie.com]
- 17. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 18. HTRF Human and Mouse Phospho-ERK (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 19. The effect of substance P and its common in vivo-formed metabolites on MRGPRX2 and human mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.monash.edu [research.monash.edu]
- 21. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neurokinin-1 Receptor Binding: Substance P vs. Aprepitant
An Examination of the Endogenous Ligand and a Potent Antagonist in NK1R Binding Studies
The neurokinin-1 receptor (NK1R) is a G protein-coupled receptor that plays a pivotal role in numerous physiological and pathological processes, including pain transmission, inflammation, and emesis.[1][2][3] Its primary endogenous ligand is Substance P (SP), an eleven-amino acid neuropeptide.[4] Aprepitant is a potent, selective, non-peptide antagonist of the NK1R, approved for the prevention of chemotherapy-induced nausea and vomiting.[3][5] This guide provides a detailed comparison of their binding characteristics, the experimental methods used to determine them, and their respective roles in NK1R signaling pathways.
A common point of inquiry involves the binding properties of Substance P fragments. It is crucial to note that the biological activity and high-affinity binding of Substance P to the NK1R are primarily determined by its C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH₂).[6] The N-terminal portion, including the fragment Substance P(1-4), is understood to contribute to receptor subtype selectivity but does not independently confer high-affinity binding.[2][5] In fact, studies have shown that N-terminal fragments like SP(1-7) do not effectively compete with full-length Substance P for binding to the NK1R.[7] Therefore, a direct binding affinity comparison between SP(1-4) and a high-affinity ligand like aprepitant is not scientifically pertinent. The relevant comparison is between the full-length endogenous agonist (Substance P) and the synthetic antagonist (aprepitant).
Binding Affinity Comparison
Aprepitant demonstrates exceptionally high affinity for the human NK1 receptor, with inhibitory concentrations in the sub-nanomolar range, enabling it to effectively compete with and block the binding of the endogenous ligand, Substance P.
| Compound | Receptor | Ligand Type | Binding Affinity (IC₅₀ / Kᵢ) |
| Aprepitant | Human NK1R | Antagonist | ~0.1 nM (IC₅₀)[6] |
| Substance P | Human NK1R | Agonist | ~0.1 - 1.0 nM (Kᵢ)[8] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the binding affinity of a competitive inhibitor.
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinities of Substance P and aprepitant are typically determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor," e.g., aprepitant) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
1. Preparation of Receptor Source:
-
Cell membranes are prepared from cell lines engineered to overexpress the human NK1R (e.g., CHO or U373 MG cells) or from tissue homogenates known to be rich in NK1R, such as rat brain.[8][9]
2. Assay Components:
-
Radioligand: A high-affinity, selective NK1R ligand labeled with a radioisotope. A common choice is [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P.[9]
-
Competitor: The unlabeled compound to be tested (e.g., aprepitant or unlabeled Substance P) at increasing concentrations.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing necessary salts and protease inhibitors to maintain the integrity of the receptor and ligands.
3. Incubation:
-
The receptor preparation, radioligand (at a fixed concentration), and varying concentrations of the competitor are combined in the assay buffer.
-
The mixture is incubated to allow the binding reaction to reach equilibrium. A typical condition is 60 minutes at 25°C.[9]
4. Determination of Non-Specific Binding:
-
A parallel set of reactions is prepared that includes a high concentration (e.g., 10 µM) of unlabeled Substance P.[9] This displaces all specific binding of the radioligand, and the remaining radioactivity is considered non-specific binding.
5. Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes (with bound radioligand) while allowing the unbound radioligand to pass through.
-
The filters are washed to remove any remaining unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
Substance P and aprepitant have opposing effects on the NK1R signaling cascade. Substance P is an agonist that activates the receptor, while aprepitant is an antagonist that blocks it.
Substance P (Agonist) Action: The NK1R is a G protein-coupled receptor that primarily couples to the Gαq subunit.[7]
-
Binding: Substance P binds to the extracellular and transmembrane domains of the NK1R.
-
Activation: This binding induces a conformational change in the receptor, activating the associated Gq protein.
-
Downstream Cascade: Activated Gq stimulates the enzyme Phospholipase C (PLC).[10]
-
Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4]
-
Cellular Response: IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC). This cascade leads to various cellular responses, including neuronal excitation and inflammation.[10]
Aprepitant (Antagonist) Action: Aprepitant acts as a competitive antagonist.[3] It binds to the same receptor as Substance P but does not activate it. By occupying the binding site, aprepitant physically prevents Substance P from binding to and activating the NK1R, thereby inhibiting the entire downstream signaling cascade.[3] This blockade of NK1R signaling in the central nervous system is the basis for its antiemetic effects.
References
- 1. The role of the N-terminal and mid-region residues of substance P in regulating functional selectivity at the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The common C-terminal sequences of substance P and neurokinin A contact the same region of the NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Neurokinin-1 Receptor (NK1R) Antagonists: A Focus on Substance P Analogs and Non-Peptide Competitors
A comprehensive evaluation of Neurokinin-1 Receptor (NK1R) antagonists is crucial for advancing research and development in therapeutic areas such as pain, inflammation, and depression. This guide provides a comparative analysis of the N-terminal fragment Substance P(1-4) and other prominent non-peptide NK1R antagonists, supported by experimental data and detailed methodologies. The tachykinin Substance P is the endogenous ligand with the highest affinity for the NK1R. Its activation of the receptor triggers a cascade of intracellular signaling.
Introduction to NK1R and its Antagonists
The NK1R is a G-protein coupled receptor (GPCR) that, upon binding with its primary ligand, Substance P, activates the Gαq/11 protein. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses. NK1R antagonists block this pathway by preventing Substance P from binding to the receptor, thereby inhibiting its downstream effects.
Below is a diagram illustrating the NK1R signaling pathway and the point of inhibition by antagonists.
Unveiling the Antagonistic Profile of Substance P(1-4): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonistic properties of Substance P(1-4), a significant N-terminal fragment of the neuropeptide Substance P (SP). While the full-length Substance P peptide is a well-known agonist for neurokinin receptors, its metabolites can exert distinct biological effects. Here, we delve into the experimental data validating the inhibitory functions of Substance P(1-4) and compare its profile to that of established, non-peptide neurokinin-1 receptor (NK1R) antagonists, such as the clinically approved drug Aprepitant. This analysis highlights a crucial mechanistic distinction: Substance P(1-4) demonstrates functional antagonism in specific cellular contexts through a pathway independent of the classical NK1 receptor.
Understanding the Signaling Landscape
Substance P is an 11-amino acid neuropeptide that plays a pivotal role in pain transmission, inflammation, and emesis by binding to and activating the G protein-coupled neurokinin-1 receptor (NK1R).[1][2] This interaction initiates a downstream signaling cascade, primarily through the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[3]
However, the N-terminal fragment, Substance P(1-4), exhibits a unique antagonistic profile. Experimental evidence indicates that its inhibitory actions are not mediated through the same receptor as full-length Substance P, providing a compelling case for a distinct mechanism of action.[4]
Figure 1. Contrasting signaling pathways of Substance P, its antagonist Aprepitant, and the fragment SP(1-4).
Comparative Performance Data
The antagonistic properties of Substance P(1-4) have been primarily characterized in the context of hematopoiesis, specifically in its ability to inhibit the erythropoietin-independent growth of erythroid progenitors in Polycythemia Vera (PV).[4] This effect is compared below with the well-documented antagonistic activity of Aprepitant at the NK1 receptor.
Table 1: Functional Antagonism of Substance P(1-4) in Hematopoietic Cells Data derived from studies on erythroid progenitors from Polycythemia Vera patients.[4][5]
| Parameter | Test System | Concentration Range | Observed Effect |
| Inhibition of Endogenous Erythroid Colony (EEC) Formation | PV Bone Marrow Cultures | 0.1 nM – 1 µM | 47% decrease in colony numbers |
| Inhibition of Proliferation | PV CD36+/GpA- Cells | 0.1 nM – 1 µM | 30% inhibition |
| Induction of Cell Death | PV CD36+/GpA- Cells | 10 nM | 27.3% increase in cell death |
Table 2: Antagonistic Profile of Aprepitant (Non-Peptide NK1R Antagonist) Data from various assays demonstrating direct NK1 receptor blockade and functional outcomes.
| Parameter | Test System | Value | Citation |
| Binding Affinity (IC50) | Human NK1 Receptor | 0.09 nM | [6] |
| Functional Antagonism (IC50) | Gallbladder Cancer Cells (GBC-SD) | 11.76 µM | [7] |
| Functional Antagonism (IC50) | Gallbladder Cancer Cells (NOZ) | 15.32 µM | [7] |
| Clinical Use | FDA-approved antiemetic | 125 mg (Day 1), 80 mg (Days 2-3) | [2] |
Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing findings. Below are methodologies for key experiments used to validate the antagonistic properties of these compounds.
Protocol 1: Erythroid Colony Formation Assay (for Substance P(1-4))
This functional assay is based on the methodology used by Le Gall et al. to determine the inhibitory effect of Substance P(1-4) on hematopoietic progenitors.[4]
-
Cell Isolation: Bone marrow mononuclear cells (BMMCs) are isolated from patients with Polycythemia Vera by Ficoll density gradient centrifugation. CD36+ erythroid progenitors are further purified using magnetic-activated cell sorting (MACS).
-
Cell Culture: Cells are cultured in a semi-solid methylcellulose medium (e.g., MethoCult™) supplemented with fetal bovine serum, bovine serum albumin, and other necessary nutrients, but without the addition of erythropoietin (EPO) to specifically assess EPO-independent colony formation.
-
Treatment: Substance P(1-4) is added to the cultures at a range of concentrations (e.g., 0.1 nM to 1 µM). A vehicle control is run in parallel.
-
Incubation: Cultures are incubated for 12-14 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification: Endogenous erythroid colonies (EECs), defined as clusters of 50 or more hemoglobinized cells, are counted using an inverted microscope. The percentage of inhibition is calculated relative to the vehicle control.
-
Proliferation & Apoptosis: For proliferation and apoptosis analysis, purified CD36+ cells are cultured in liquid medium for 48 hours with the test compounds. Proliferation can be measured using assays such as BrdU incorporation, while apoptosis is quantified by Annexin V/Propidium Iodide staining followed by flow cytometry.
Protocol 2: Competitive Radioligand Binding Assay (for NK1R Antagonists)
This assay determines the affinity of a compound (e.g., Aprepitant) for the NK1 receptor by measuring its ability to displace a known radiolabeled ligand.[6]
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing the NK1 receptor (e.g., U373MG cells) or from cell lines engineered to overexpress the human NK1 receptor (e.g., CHO cells).
-
Assay Setup: In a 96-well plate, a fixed concentration of a high-affinity radiolabeled NK1R ligand (e.g., [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P) is added to each well.
-
Competition: The unlabeled antagonist (e.g., Aprepitant) is added in increasing concentrations across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Incubation: The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes (with bound radioligand) while allowing the unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be derived using the Cheng-Prusoff equation.
Figure 2. Standard experimental workflow for validating a novel GPCR antagonist.
Conclusion
Substance P(1-4) presents a fascinating case of a peptide fragment exerting biological effects that are functionally antagonistic to the parent molecule's signaling pathway. The evidence strongly suggests that its inhibitory action on erythroid progenitor growth is not mediated by classical NK1 or NK2 receptors, distinguishing it mechanistically from competitive antagonists like Aprepitant.[4] This highlights the importance of investigating peptide metabolites and N-terminal fragments, which may possess novel and unexpected pharmacological activities. For researchers in drug development, Substance P(1-4) represents a potential lead for developing therapeutics that modulate hematopoietic processes through a novel mechanism, distinct from direct NK1 receptor blockade. Further investigation is warranted to fully elucidate the specific receptor or molecular target through which Substance P(1-4) exerts its unique inhibitory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Substance P(1-4): A Comparative Analysis of Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental findings related to Substance P(1-4), the N-terminal fragment of the neuropeptide Substance P. We will delve into its reported biological activities, compare its effects with the full-length peptide, and provide detailed experimental protocols for key assays. This document aims to offer an objective overview to aid in the reproducibility and advancement of research in this area.
Contrasting Biological Activities: Antagonism, Hematopoiesis, and Signaling
Substance P(1-4) has been described as a potent neurokinin receptor (NK-R) antagonist, though direct quantitative binding data remains elusive in publicly available literature.[1] However, its most consistently reported and quantitatively described effects are in the regulation of hematopoiesis, specifically the inhibition of erythroid progenitor cell growth.[2] Furthermore, studies on the metabolism of Substance P have revealed that its N-terminal fragments, including SP(1-4), elicit a distinct intracellular signaling cascade compared to the full-length peptide.[3]
Comparative Data on Biological Effects
The following tables summarize the key quantitative findings from experimental studies on Substance P(1-4) in comparison to full-length Substance P.
| Parameter | Substance P(1-4) | Full-Length Substance P | Cell Type/System | Reference |
| Effect on Erythroid Progenitors | ||||
| Inhibition of Endogenous Erythroid Colony (EEC) Formation | 47% decrease | Not reported to have the same inhibitory effect | Polycythemia Vera (PV) bone marrow cultures | [2] |
| Inhibition of Cell Proliferation | 30% decrease | Can promote proliferation in some cancer cells | PV CD36+/GpA- cells | [2] |
| Intracellular Signaling | ||||
| Intracellular Calcium ([Ca2+]i) Mobilization | Induces [Ca2+]i increase | Induces [Ca2+]i increase | NK1R-expressing cells | [3] |
| Cyclic AMP (cAMP) Accumulation | No effect | Induces cAMP accumulation | NK1R-expressing cells | [3] |
| Neutrophil Activation | ||||
| Chemiluminescence and Aggregation | Inactive | Less potent than other fragments | Human neutrophils | [4] |
Deciphering the Signaling Pathways
The signaling pathways activated by Substance P are well-characterized, involving the activation of G-protein coupled neurokinin receptors (primarily NK1R), leading to the stimulation of both the phospholipase C (PLC) and adenylyl cyclase pathways. This results in the generation of inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).
Substance P(1-4), as an N-terminal metabolite, demonstrates a biased signaling profile. It retains the ability to mobilize intracellular calcium, likely through the Gq/11-PLC-IP3 pathway, but fails to stimulate cAMP production, which is typically mediated by Gs proteins. This differential signaling is a critical aspect of its biological function and distinguishes it from the parent peptide.
Caption: Differential signaling of Substance P and Substance P(1-4).
The inhibitory effect of Substance P(1-4) on erythroid progenitors in polycythemia vera appears to be independent of NK1 and NK2 receptors, as antagonists for these receptors do not block its action. This suggests the involvement of a different, yet to be fully characterized, receptor or mechanism.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Endogenous Erythroid Colony (EEC) Formation Assay
This assay is crucial for assessing the erythropoietin-independent growth of erythroid progenitors, a hallmark of polycythemia vera.
Objective: To determine the effect of Substance P(1-4) on the spontaneous formation of erythroid colonies from bone marrow or peripheral blood mononuclear cells in the absence of exogenous erythropoietin.
Methodology:
-
Cell Isolation: Mononuclear cells are isolated from bone marrow aspirates or peripheral blood of polycythemia vera patients using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells are cultured in a semi-solid medium, such as methylcellulose or collagen-based media, that is serum-free and devoid of cytokines, most importantly, erythropoietin.
-
Treatment: Substance P(1-4) is added to the culture medium at various concentrations (e.g., 10⁻⁸ M). A control group without the peptide is run in parallel.
-
Incubation: Cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days.
-
Colony Counting: Erythroid colonies (burst-forming unit-erythroid or BFU-E) are identified by their characteristic reddish color due to hemoglobinization and counted using an inverted microscope.
-
Data Analysis: The number of colonies in the Substance P(1-4)-treated group is compared to the control group to determine the percentage of inhibition.
Caption: Workflow for Endogenous Erythroid Colony (EEC) Formation Assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to trigger the release of calcium from intracellular stores.
Objective: To compare the effects of Substance P(1-4) and full-length Substance P on intracellular calcium concentrations in NK1R-expressing cells.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor are cultured to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specific period (e.g., 60 minutes) at 37°C.
-
Washing: The cells are washed to remove excess dye.
-
Stimulation: The cells are stimulated with different concentrations of Substance P or Substance P(1-4).
-
Measurement: Changes in intracellular calcium are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths using a fluorometer or a fluorescence microscope.
-
Data Analysis: The peak increase in fluorescence, representing the maximum intracellular calcium concentration, is recorded and compared between the different treatments.
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the production of the second messenger cAMP.
Objective: To compare the effects of Substance P(1-4) and full-length Substance P on cAMP levels in NK1R-expressing cells.
Methodology:
-
Cell Culture: HEK293 cells expressing the human NK1 receptor are used.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Stimulation: Cells are then stimulated with various concentrations of Substance P or Substance P(1-4) for a defined period.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Quantification: The amount of cAMP in the cell lysates is quantified using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis: The concentration of cAMP produced in response to each treatment is determined and compared.
Conclusion and Future Directions
The experimental evidence paints a nuanced picture of Substance P(1-4)'s biological role. While initially labeled as a broad neurokinin receptor antagonist, the most compelling and reproducible findings point towards a more specific function in the negative regulation of erythropoiesis, particularly in the context of polycythemia vera. This effect appears to be mediated through a signaling pathway that is distinct from the classical NK1R pathway activated by full-length Substance P, characterized by the selective mobilization of intracellular calcium without the involvement of cAMP.
For future research, the definitive identification of the receptor and the downstream signaling components responsible for the inhibitory effects of Substance P(1-4) on erythroid progenitors is a critical next step. Furthermore, quantitative binding studies are necessary to clarify its affinity and selectivity for all neurokinin receptor subtypes to either substantiate or refute its role as a direct NK-R antagonist. A deeper understanding of these aspects will be instrumental in evaluating the therapeutic potential of Substance P(1-4) and its analogues in myeloproliferative disorders and other conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Agonist Potential: A Comparative Guide to the Binding Affinities of Substance P Fragments at the NK1 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between Substance P (SP) fragments and the Neurokinin-1 Receptor (NK1R) is paramount for the rational design of novel therapeutics targeting pain, inflammation, and mood disorders. This guide provides a comprehensive comparison of the binding affinities of various SP fragments to the NK1R, supported by experimental data and detailed methodologies.
The undecapeptide Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, is the endogenous ligand for the NK1R. Its biological activity is not solely dependent on the full-length peptide. Indeed, specific fragments of SP exhibit varying degrees of affinity for the NK1R, a G protein-coupled receptor, highlighting the critical roles of different regions of the peptide in receptor binding and activation.
Structure-Activity Relationship: The C-Terminus Reigns Supreme
Structure-activity relationship studies have unequivocally established that the C-terminal region of Substance P is the primary determinant of its binding affinity for the NK1R. The conserved C-terminal motif, Phe-X-Gly-Leu-Met-NH₂, is considered crucial for receptor activation.[1][2] This is corroborated by findings that even short C-terminal fragments can retain significant binding capacity.
Conversely, the N-terminal region of Substance P is thought to contribute to receptor subtype selectivity.[1][3] While the full undecapeptide sequence is generally required for optimal activity, modifications and truncations at the N-terminus can modulate the peptide's interaction with the NK1R and influence downstream signaling pathways.[4][5]
It is also important to note the existence of two main isoforms of the NK1R: a full-length and a truncated version. Substance P exhibits a significantly lower binding affinity, approximately 10-fold less, for the truncated isoform, which can influence cellular responses in tissues where this isoform is predominantly expressed.[6][7]
Comparative Binding Affinities of Substance P Fragments
The following table summarizes the available quantitative data on the binding affinities of various Substance P fragments and analogs for the NK1 receptor. The data, presented as inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), or dissociation constants (Kd), are compiled from multiple studies. Variations in experimental conditions, such as the radioligand used and the cell line expressing the receptor, can influence these values.
| Peptide/Fragment | Sequence | Binding Affinity (nM) | Assay Type | Cell Line/Tissue | Reference |
| Full-Length & Analogs | |||||
| Substance P | RPKPQQFFGLM-NH₂ | Ki: 14 | Competition Binding | hNK1 receptor | [8] |
| Substance P | RPKPQQFFGLM-NH₂ | IC50: ~1-10 | Competition Binding | HEK293T-NK1R | [1] |
| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(1–11) | RPKPQQF-[Thi]-[Gly]-L-[Met(O₂)]-NH₂ | Kd: in nanomolar range | Saturation Binding | U373 MG | [9] |
| C-Terminal Fragments | |||||
| SP(4–11) ([¹⁷⁷Lu]DOTA-SP(4–11)) | PQQFFGLM-NH₂ | Kd: in nanomolar range | Saturation Binding | U373 MG | [9] |
| SP(5–11) ([¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11)) | QQFF-[Thi]-GL-[Met(O₂)]-NH₂ | Kd: in nanomolar range | Saturation Binding | U373 MG | [9] |
| SP(7-11) | FFGLM-NH₂ | Weakest binding | Competition Binding | Toad Small Intestine | [4] |
| N-Terminal & Other Fragments | |||||
| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl | Y(d-A)GFP(L)W-NH-Bzl | Ki: 14 (hNK1R) | Competition Binding | hNK1 receptor | [8] |
Visualizing the Interaction: Signaling Pathway and Experimental Workflow
To conceptualize the molecular events and experimental procedures involved in studying Substance P-NK1R interactions, the following diagrams are provided.
References
- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of bufokinin, substance P and their C-terminal fragments at bufokinin receptors in the small intestine of the cane toad, Bufo marinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Neurokinin-1 Receptor in Targeted Strategies for Glioma Treatment. Part I: Synthesis and Evaluation of Substance P Fragments Labeled with 99mTc and 177Lu as Potential Receptor Radiopharmaceuticals [mdpi.com]
Assessing Off-Target Effects of Substance P(1-4): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Substance P(1-4), a metabolite of the neuropeptide Substance P, focusing on its on-target and potential off-target effects. It is designed to assist researchers in understanding its pharmacological profile in comparison to full-length Substance P and other relevant compounds. This document synthesizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate informed research and development decisions.
Executive Summary
Substance P (SP) is a well-characterized neuropeptide that exerts its biological effects primarily through the neurokinin-1 receptor (NK1R). Its metabolism results in various fragments, including the N-terminal fragment Substance P(1-4) (SP(1-4)). While full-length SP is a potent agonist at NK1R, activating multiple downstream signaling pathways, evidence suggests that SP(1-4) has a significantly different pharmacological profile. This guide explores the current understanding of SP(1-4)'s activity, highlighting its classification by some as an NK1R antagonist and its differential effects on intracellular signaling cascades compared to the parent peptide. A key challenge in comprehensively assessing the off-target profile of SP(1-4) is the limited availability of public quantitative binding data across a broad range of receptors.
On-Target and Off-Target Profile of Substance P(1-4)
Available data indicates that the primary target of Substance P is the NK1R. Full-length Substance P binds to NK1R with high affinity, leading to the activation of Gαq and Gαs proteins. This dual activation results in two key second messenger signals: an increase in intracellular calcium ([Ca²⁺]i) and the production of cyclic adenosine monophosphate (cAMP).[1][2]
In contrast, the N-terminal fragment SP(1-4) appears to have a markedly different interaction with NK1R. Some commercial suppliers classify SP(1-4) as a potent neurokinin receptor antagonist.[3] Experimental evidence supports a lack of significant agonist activity, with studies showing no increase in intracellular calcium in cells expressing the mouse NK1R and only a moderate response at high concentrations in cells with the human NK1R. This suggests that SP(1-4) may act as an antagonist or a very weak partial agonist at the NK1R.
Comparison with Alternatives
To provide context for the activity of SP(1-4), it is useful to compare it with the parent molecule, Substance P, and other known NK1R modulators.
Data Presentation: Comparative Activity at the NK1 Receptor
| Compound | Class | On-Target Effect (NK1R) | Intracellular Ca²⁺ Mobilization | cAMP Production |
| Substance P | Agonist | Potent activation | Strong increase | Increase |
| Substance P(1-4) | Antagonist / Weak Partial Agonist | Putative inhibition | No to moderate increase | Not reported |
| Septide | Agonist | Potent activation | Increase | Not reported |
| [Sar⁹] Substance P | Agonist | Potent and selective activation | Increase | Not reported |
| Aprepitant | Antagonist | Potent and selective inhibition | Blocks SP-induced increase | Blocks SP-induced increase |
Note: The classification of Substance P(1-4) as an antagonist is based on vendor information and its observed lack of agonist activity in some functional assays. Definitive quantitative binding data is not currently available in the public literature.
Signaling Pathways
The differential activation of second messenger pathways by Substance P and the inferred action of Substance P(1-4) are critical for understanding their potential biological effects.
Caption: Signaling pathways of Substance P and the putative inhibitory role of Substance P(1-4).
Experimental Protocols
To aid researchers in the assessment of on-target and off-target effects of peptides like Substance P(1-4), the following are detailed methodologies for key experiments.
Receptor Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity of a test compound (e.g., Substance P(1-4)) to a specific receptor (e.g., NK1R) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with NK1R)
-
Radiolabeled ligand (e.g., [³H]-Substance P or [¹²⁵I]-Substance P)
-
Test compound (Substance P(1-4))
-
Unlabeled reference compound (e.g., unlabeled Substance P)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled reference compound in binding buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add the serially diluted test compound or reference compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled reference compound).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate Gαq-coupled receptors, leading to an increase in intracellular calcium.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells with NK1R)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound and reference agonist
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion.
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound and reference agonist.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Add the test compound or reference agonist to the wells and continue to record the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Intracellular cAMP Assay
This assay measures the ability of a compound to stimulate or inhibit Gαs- or Gαi-coupled receptors, respectively, leading to changes in intracellular cAMP levels.
Materials:
-
Cells expressing the receptor of interest
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based kits)
-
Test compound and reference compounds (agonist and antagonist)
-
Cell stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
Procedure:
-
Culture and prepare the cells according to the assay kit's instructions. This may involve using adherent or suspension cells.
-
Prepare serial dilutions of the test compound and reference compounds.
-
For agonist testing, add the diluted compounds to the cells and incubate for a specified time.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration of a known agonist.
-
Lyse the cells to release the intracellular cAMP.
-
Perform the cAMP detection step according to the kit's protocol. This typically involves adding detection reagents and incubating.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Experimental Workflow for Off-Target Assessment
A systematic approach is crucial for thoroughly evaluating the potential off-target effects of a compound like Substance P(1-4).
Caption: A generalized workflow for identifying and characterizing off-target effects.
Conclusion
Substance P(1-4) presents an intriguing pharmacological profile that deviates significantly from its parent peptide. While it is often classified as an NK1R antagonist, a comprehensive understanding of its on-target and off-target effects is hampered by the lack of publicly available quantitative binding data. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary tools and information to further investigate the activity of Substance P(1-4) and similar peptide fragments. A thorough assessment, including broad off-target screening and detailed functional assays, is essential to fully elucidate its therapeutic potential and safety profile.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Cross-Validation of Substance P(1-4) Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of the N-terminal fragment of Substance P, SP(1-4), across various cell lines. While full-length Substance P (SP) is a well-documented mediator of numerous cellular responses including proliferation, migration, and inflammation, this report consolidates experimental evidence demonstrating that the SP(1-4) fragment is largely inactive in eliciting these classical SP-mediated effects. This guide will objectively present the available data, detail relevant experimental protocols, and visualize the underlying signaling pathways to highlight the functional divergence between SP(1-4) and the full-length peptide.
Data Presentation: Comparative Effects of Substance P and SP(1-4)
The following tables summarize the effects of full-length Substance P and its N-terminal fragment SP(1-4) on key cellular processes in different cell lines.
Table 1: Effect on Cell Proliferation
| Cell Line | Substance P (Full-Length) | Substance P(1-4) | Reference |
| Pancreatic Cancer Cells (BxPC-3, MIA PaCa-2) | Increased proliferation in a dose-dependent manner | Data not available | |
| Bone Marrow Mesenchymal Stem-like Cells (OP9) | Increased proliferation | Data not available | [1] |
| Human Dermal Fibroblasts | Increased proliferation under hyperglycemic conditions | Data not available | [2] |
| 4T1 Mouse Breast Cancer Cells | No alteration in proliferation rate | Data not available (SP(1-7) showed no effect) | [3] |
Table 2: Effect on Cell Migration
| Cell Line | Substance P (Full-Length) | Substance P(1-4) | Reference |
| Human Fibroblasts | Potent chemoattractant, promoted migration | Did not promote migratory responses | |
| Bone Marrow Mesenchymal Stem-like Cells (ST2) | Induced migration | Data not available | [1] |
| Rat Intestinal Epithelial Cells (IEC-6) | Increased migration | Data not available | [4] |
| Bovine Capillary Endothelial Cells | Induced migration | Data not available | [5] |
Table 3: Effect on Signaling and Cytokine Release
| Cell Line | Substance P (Full-Length) | Substance P(1-4) | Reference |
| HEK293 (NK1R-expressing) | Increased intracellular calcium | Inactive in inducing intracellular calcium increase | |
| Rat Striatal Slices | - | Increased dopamine outflow (0.1 and 1 nM) | [6] |
| Human Mesenteric Preadipocytes | Induced release of various pro-inflammatory cytokines | Data not available |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Migration Assay (Modified Boyden Chamber)
This protocol was used to assess the chemoattractant effects of Substance P and its fragments on human fibroblasts.
-
Cell Culture: Human fibroblasts are cultured in appropriate media until confluent.
-
Chamber Setup: A modified Boyden chamber is used, which consists of two compartments separated by a filter membrane (e.g., polycarbonate with a defined pore size).
-
Cell Seeding: A suspension of fibroblasts is placed in the upper compartment of the chamber.
-
Chemoattractant Addition: The lower compartment is filled with medium containing different concentrations of the test substance (Substance P or SP(1-4)).
-
Incubation: The chamber is incubated for a set period to allow for cell migration through the filter towards the chemoattractant.
-
Quantification: The filter is removed, and the cells that have migrated to the lower side are fixed, stained, and counted under a microscope.
Intracellular Calcium Mobilization Assay
This assay is used to determine the ability of a ligand to activate G-protein coupled receptors like the Neurokinin-1 receptor (NK1R), leading to an increase in intracellular calcium.
-
Cell Line: HEK293 cells stably transfected with the human NK1R are used.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The loaded cells are stimulated with various concentrations of Substance P or SP(1-4).
-
Measurement: Changes in intracellular calcium concentration are measured by detecting the fluorescence emission of the dye using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity indicates a rise in intracellular calcium.
Dopamine Outflow Measurement in Rat Striatal Slices
This ex vivo method was employed to investigate the neuromodulatory effects of SP fragments in the brain.[6]
-
Tissue Preparation: Striatal slices are prepared from rat brains.
-
Incubation: The slices are incubated in a buffer solution.
-
Peptide Application: Substance P(1-4) is added to the incubation medium at various concentrations (0.01 nM to 1 µM).[6]
-
Sample Collection: Samples of the incubation medium are collected at specific time points.
-
Dopamine Quantification: The concentration of dopamine in the collected samples is measured using high-performance liquid chromatography (HPLC).[6]
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of full-length Substance P via the NK1 receptor.
Caption: Workflow for the fibroblast migration assay.
Caption: Differential functions of N- and C-terminal SP fragments.
References
- 1. Substance P enhances the proliferation and migration potential of murine bone marrow-derived mesenchymal stem cell-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P enhances cellular migration and inhibits senescence in human dermal fibroblasts under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of substance P fragments on breast cancer cells. - ASCO [asco.org]
- 4. Substance P Regulates Migration in Rat Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P induces migration of capillary endothelial cells: a novel NK-1 selective receptor mediated activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for modulatory effects of substance P fragments (1-4) and (8-11) on endogenous dopamine outflow in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Substance P(1-4)
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of research materials, such as the neuropeptide fragment Substance P(1-4), is a critical component of responsible laboratory practice. This guide provides essential, step-by-step procedures for the safe handling and disposal of Substance P(1-4), ensuring compliance with general laboratory safety standards and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before beginning any procedure involving Substance P(1-4), ensure that appropriate personal protective equipment (PPE) is worn, including laboratory coats, safety glasses, and gloves.[2][3] All handling of the lyophilized powder and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[3]
In case of accidental exposure:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Procedure for Substance P(1-4)
This protocol outlines the necessary steps for the safe disposal of Substance P(1-4) waste, including unused solutions, contaminated labware, and empty containers.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step. Never mix incompatible waste streams.
-
Liquid Waste: Collect all aqueous solutions containing Substance P(1-4) in a designated, leak-proof container that is chemically compatible with the contents.[4][5] High-density polyethylene (HDPE) containers are generally suitable.[6] Avoid using glass containers for waste collection to minimize the risk of breakage.[6]
-
Solid Waste: Dispose of all contaminated solid waste, such as pipette tips, tubes, and gloves, in a separate, clearly labeled biohazard bag or container.[7]
-
Sharps Waste: Any contaminated sharps, including needles and syringes, must be placed in a designated, puncture-resistant sharps container.[4][7]
Step 2: Labeling of Waste Containers
Accurate and clear labeling is essential for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department.
Each waste container must be labeled with the following information:[5][8]
-
The words "Hazardous Waste"
-
The full chemical name: "Substance P Fragment 1-4" (avoid abbreviations)
-
A list of all chemical constituents in the container, including solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The principal investigator's name and contact information.
-
The specific laboratory or room number.
Step 3: Storage of Waste
Store waste containers in a designated and secure area within the laboratory, away from general laboratory traffic.[8][9] This area should be at or near the point of waste generation.[5][9] Ensure that all waste containers are kept tightly closed except when adding waste.[4][9]
Step 4: Decontamination and Final Disposal
The final disposal of chemical waste must be handled by your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of Substance P(1-4) solutions down the drain or in the regular trash.
-
Contact EHS for Pickup: Once a waste container is full or has been in storage for the maximum allowable time (as per your institution's policy), contact your EHS office to arrange for a waste pickup.[4]
-
Empty Containers: To be considered non-hazardous, empty containers that held Substance P(1-4) should be triple-rinsed with a suitable solvent.[4][8] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4][8] After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's guidelines.
Quantitative Data Summary
While no specific quantitative data for the disposal of Substance P(1-4) was found, general guidelines for laboratory waste accumulation are provided below. Adherence to these limits is mandatory.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in a Satellite Accumulation Area | 55 gallons | [9] |
| Maximum Acutely Toxic (P-listed) Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [9] |
| Recommended Waste Container Fill Level for Pickup | 3/4 full | [4] |
| Maximum Laboratory Chemical Waste Storage Time | 150 days (or as per institutional policy) | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Substance P(1-4) waste.
Caption: Workflow for the safe disposal of Substance P(1-4) waste.
References
- 1. Substance P | C63H98N18O13S | CID 36511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. eurogentec.com [eurogentec.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. peptiderecon.com [peptiderecon.com]
- 7. research.hawaii.edu [research.hawaii.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Protocols for Substance P(1-4)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, operational, and disposal guidance for handling Substance P(1-4) in a laboratory setting. While the specific hazards of Substance P(1-4) have not been thoroughly investigated, it is recommended to handle this substance with the same caution as its parent compound, Substance P.[1] Substance P is considered harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, appropriate personal protective equipment and handling procedures are essential to ensure personnel safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Substance P(1-4). This guidance is based on general laboratory safety principles and information available for the parent Substance P compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile gloves are the preferred choice.[3] Wear two pairs of gloves when handling the substance.[4] Change gloves immediately if contaminated, torn, or punctured.[4] |
| Body Protection | Lab Coat/Gown | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] |
| Eye Protection | Safety Glasses/Goggles | Use safety goggles with side protection.[5] In cases of potential splashes, a face shield should also be worn.[6] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be worn when handling the powdered form of the substance to prevent inhalation.[6] A full-face air-purifying respirator may be necessary depending on the scale of work.[7][8] |
Operational Plan: Handling Substance P(1-4)
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Experimental Protocol: General Handling Procedure
-
Preparation :
-
Designate a specific area for handling Substance P(1-4), preferably within a chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Don PPE in the following order: gown, respirator, eye protection, and then gloves (inner pair followed by outer pair).[4]
-
-
Handling :
-
When handling the solid form, conduct all weighing and aliquoting within a certified chemical fume hood to avoid inhalation of any dust particles.[1]
-
Handle the substance in a well-ventilated area.[9]
-
Avoid contact with skin and eyes.[9]
-
If creating a solution, add the solvent to the solid to minimize dust generation.
-
-
Cleanup :
Disposal Plan
Proper disposal of Substance P(1-4) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage
| Waste Type | Container Type | Labeling Requirements |
| Solid Substance P(1-4) | Sealed, clearly labeled, compatible container. | "Hazardous Waste," Chemical Name, and associated hazard symbols. |
| Contaminated Labware | Puncture-resistant, sealed container. | "Hazardous Waste - Contaminated Sharps" or "Hazardous Waste - Contaminated Labware." |
| Contaminated PPE | Sealed plastic bag or container. | "Hazardous Waste - Contaminated PPE." |
| Liquid Waste (Solutions) | Tightly capped, leak-proof container. | "Hazardous Waste," Chemical Name, Solvent, and Concentration. |
Disposal Workflow
Disposal Protocol
-
Segregation : At the point of generation, separate waste into the categories listed in the table above. Do not mix different waste streams.[10]
-
Containment : Ensure all waste containers are in good condition, compatible with the waste, and are kept tightly closed except when adding waste.[10][11]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.[10]
-
Storage : Store waste containers in a designated and properly ventilated satellite accumulation area at or near the point of generation.[12]
-
Disposal : Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[11][13] Do not dispose of this chemical down the drain or in regular trash.[9][13]
By adhering to these safety and logistical protocols, researchers can minimize risks and ensure the safe handling and disposal of Substance P(1-4) in the laboratory.
References
- 1. eurogentec.com [eurogentec.com]
- 2. Substance P | C63H98N18O13S | CID 36511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. osha.gov [osha.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
